Cyclosporine A
Description
Cyclosporine is a calcineurin inhibitor and potent immunosuppressive agent used largely as a means of prophylaxis against cellular rejection after solid organ transplantation. Cyclosporine therapy can be associated with mild elevations in serum bilirubin and transient serum enzyme elevations, and to rare instances of clinically apparent cholestatic liver injury.
Cyclosporine is a natural product found in Tolypocladium inflatum and Mycale hentscheli with data available.
Cyclosporine is a natural cyclic polypeptide immunosuppressant isolated from the fungus Beauveria nivea. The exact mechanism of action of cyclosporine is not known but may involve binding to the cellular protein cytophilin, resulting in inhibition of the enzyme calcineurin. This agent appears to specifically and reversibly inhibit immunocompetent lymphocytes in the G0-or G1-phase of the cell cycle. T-lymphocytes are preferentially inhibited with T-helper cells as the primary target. Cyclosporine also inhibits lymphokine production and release. (NCI04)
A cyclic undecapeptide from an extract of soil fungi. It is a powerful immunosupressant with a specific action on T-lymphocytes. It is used for the prophylaxis of graft rejection in organ and tissue transplantation. (From Martindale, The Extra Pharmacopoeia, 30th ed).
Properties
IUPAC Name |
30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMATZTZNYRCHOR-IMVLJIQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1202.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992), White solid; [Merck Index] White powder; [MSDSonline] | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Cyclosporin A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4613 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble (NTP, 1992), Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether, Sol in chloroform | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 465 | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 465 | |
| Record name | CYCLOSPORIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Forms white prismatic crystals from acetone | |
CAS No. |
59865-13-3 | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | cyclosporine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclosporin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclosporin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOSPORIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
298 to 304 °F (NTP, 1992), 148-151 °C | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 465 | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 465 | |
| Record name | CYCLOSPORIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Dawn of a New Era in Transplantation: A Technical History of Cyclosporine A
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of Cyclosporine A (CsA) into clinical practice in the late 1970s and early 1980s marked a watershed moment in the history of organ transplantation.[1][2] Prior to its arrival, the success of organ transplantation was severely hampered by the body's natural immune response, leading to high rates of graft rejection.[2] Existing immunosuppressive agents were often non-specific, causing significant side effects and limited efficacy. This compound, a cyclic polypeptide derived from the fungus Tolypocladium inflatum, offered a novel, more targeted approach to immunosuppression, dramatically improving graft and patient survival rates and paving the way for the routine transplantation of kidneys, hearts, and livers.[1][2] This technical guide provides a comprehensive overview of the history of this compound in transplantation, detailing its mechanism of action, pivotal preclinical and clinical studies, and the evolution of its therapeutic monitoring.
Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway
This compound exerts its immunosuppressive effects primarily by inhibiting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, a critical cascade in the activation of T-lymphocytes.[3][4] T-cells play a central role in orchestrating the immune response that leads to organ rejection.
The mechanism can be broken down into the following key steps:
-
Binding to Cyclophilin: Upon entering a T-cell, this compound binds to its intracellular receptor, cyclophilin.[3]
-
Formation of a Composite Surface: This binding creates a composite molecular surface on the cyclophilin-CsA complex.
-
Inhibition of Calcineurin: The cyclophilin-CsA complex then binds to and inhibits the phosphatase activity of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[3][4]
-
Prevention of NFAT Dephosphorylation: Calcineurin is responsible for dephosphorylating the cytoplasmic component of NFAT (NFATc). By inhibiting calcineurin, this compound prevents this dephosphorylation.[4]
-
Inhibition of NFAT Translocation: In its phosphorylated state, NFATc cannot translocate from the cytoplasm to the nucleus.[4]
-
Suppression of Gene Transcription: As NFATc is unable to reach the nucleus, it cannot activate the transcription of key genes involved in T-cell activation, most notably Interleukin-2 (IL-2).[3]
-
Inhibition of T-cell Proliferation: IL-2 is a potent T-cell growth factor, and its suppression by this compound leads to a significant reduction in T-cell proliferation and a dampening of the overall immune response against the transplanted organ.
References
- 1. Microemulsified cyclosporine-based immunosuppression for the prevention of acute renal allograft rejection in unrelated dogs: preliminary experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Roles of the Calcineurin-Nuclear Factor of Activated T-Lymphocytes Pathway in Nervous System Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Cyclosporine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporine A is a potent calcineurin inhibitor widely utilized as an immunosuppressant in organ transplantation to prevent rejection and for the treatment of various autoimmune disorders.[1][2] This cyclic undecapeptide, produced by the fungus Tolypocladium inflatum, possesses a unique chemical architecture that has posed a significant challenge and opportunity for synthetic and biosynthetic chemists.[3][4] This technical guide provides a comprehensive overview of the chemical structure of this compound and delves into the intricate details of its total chemical synthesis and biosynthesis.
Chemical Structure of this compound
This compound is a cyclic peptide composed of eleven amino acids, with a molecular formula of C₆₂H₁₁₁N₁₁O₁₂ and a molecular weight of 1202.61 g/mol .[5][6] Its structure is notable for the presence of several N-methylated amino acids and unique, non-proteinogenic amino acid residues, which contribute to its conformational rigidity and biological activity.[2][4]
The constituent amino acids of this compound are arranged in the following sequence:
cyclo-(L-Alanine)-D-Alanine-N-methyl-L-Leucine-N-methyl-L-Leucine-N-methyl-L-Valine-(2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid (MeBmt)-L-α-Aminobutyric acid-N-methylglycine-N-methyl-L-Leucine-L-Valine-N-methyl-L-Leucine.[7]
Of particular note are the unusual amino acids:
-
D-Alanine at position 8, which is rare in natural peptides.[1]
-
L-α-Aminobutyric acid (Abu) at position 2.[4]
-
(2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid (MeBmt) at position 1, a C9 amino acid that is crucial for its immunosuppressive activity.[4]
The IUPAC name for this compound is (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone.[3]
Quantitative Data
| Property | Value |
| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂[5][6] |
| Molecular Weight | 1202.61 g/mol [5][6] |
| Appearance | White prismatic needles or powder[3] |
| Melting Point | 148-151 °C[2] |
| Solubility | Soluble in DMSO, ethanol, methanol, acetone[5] |
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: total chemical synthesis and biosynthesis via fermentation.
Total Chemical Synthesis
The total chemical synthesis of this compound is a formidable challenge due to its cyclic nature, the presence of seven N-methylated peptide bonds, and the stereochemically complex MeBmt residue. The first total synthesis was accomplished by Wenger in 1984. More recent approaches have utilized solid-phase peptide synthesis (SPPS) and innovative coupling reagents to improve efficiency.
Logical Workflow for Total Synthesis:
Caption: A logical workflow for the total chemical synthesis of this compound.
Experimental Protocols:
Wenger's Solution-Phase Synthesis (General Strategy):
Wenger's pioneering synthesis involved the creation of several peptide fragments, which were then coupled to form the linear undecapeptide. The final and most critical step was the macrolactamization to form the cyclic structure.
-
Fragment Synthesis: The linear peptide was divided into smaller, more manageable fragments. These were synthesized using classical solution-phase peptide coupling methods.
-
Fragment Condensation: The fragments were sequentially coupled to build the full-length linear undecapeptide. This required careful selection of protecting groups to avoid side reactions.
-
Cyclization: The cyclization of the linear precursor was a key step, often with low yields. The choice of the cyclization point (the amide bond to be formed) was critical to minimize side reactions like dimerization.
Solid-Phase Peptide Synthesis (SPPS) (General Protocol):
Modern approaches often employ SPPS to streamline the synthesis of the linear precursor.
-
Resin Preparation: A suitable resin (e.g., Wang resin) is chosen and the C-terminal amino acid is attached.
-
Chain Elongation: The subsequent amino acids are added sequentially. Each cycle involves:
-
Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc).
-
Coupling: Activation of the incoming amino acid's carboxyl group and its coupling to the deprotected N-terminus of the peptide chain on the resin. Specialized coupling reagents (e.g., HATU, HBTU) are often required for the sterically hindered N-methylated amino acids.
-
-
Cleavage: Once the linear undecapeptide is assembled, it is cleaved from the resin.
-
Solution-Phase Cyclization: The cleaved, deprotected linear peptide is then cyclized in solution, often under high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
Purification: The crude cyclic peptide is purified using chromatographic techniques such as HPLC.
Danishefsky's Isonitrile Coupling Approach:
A notable advancement in the synthesis of N-methylated peptides like this compound involves the use of isonitrile coupling reactions. This method allows for the formation of the challenging N-methylated amide bonds with greater efficiency. The synthesis still follows the general logic of fragment assembly and cyclization but utilizes this specific chemistry for key bond formations.
Biosynthesis via Fermentation
Commercially, this compound is produced through fermentation of the fungus Tolypocladium inflatum. The biosynthesis is a complex process catalyzed by a large multifunctional enzyme called Cyclosporin (B1163) Synthetase.
Biosynthesis Pathway Overview:
Caption: Overview of the biosynthetic pathway of this compound.
Experimental Protocols:
Fermentation Protocol for this compound Production:
-
Microorganism: Tolypocladium inflatum or high-yielding mutant strains.
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable medium with spores or mycelia of the fungus and incubating for a defined period.
-
Production Medium: The production medium typically contains a carbon source (e.g., glucose, fructose), a nitrogen source (e.g., peptone, ammonium (B1175870) sulfate), and essential minerals.
-
Fermentation Conditions: The fermentation is carried out in a bioreactor under controlled conditions of temperature (typically 25-28°C), pH (around 5.0-6.0), aeration, and agitation.
-
Fed-Batch Strategy: To enhance productivity, a fed-batch strategy is often employed, where key nutrients like the carbon source and amino acid precursors (especially L-valine) are fed to the culture over time.
-
Downstream Processing: After fermentation, the fungal biomass is separated from the broth. This compound, being intracellular, is extracted from the mycelia using an organic solvent (e.g., methanol, ethyl acetate). The crude extract is then purified using a series of chromatographic steps to yield pure this compound.
Quantitative Data from Fermentation Studies:
| Fermentation Strategy | Producer Strain | Key Parameters | This compound Yield |
| Batch Fermentation | T. inflatum wild type | Standard medium | ~150-200 mg/L |
| Fed-Batch Fermentation | Beauveria nivea | Fructose, L-valine, (NH₄)₂HPO₄ feeding | Up to 6.2 g/L[1] |
| Solid-State Fermentation | T. inflatum MTCC 557 | Optimized medium with L-valine and L-leucine | 8,166 mg/kg[8] |
| Mutant Strain | T. inflatum KD 461 | L-leucine and L-valine supplementation | 8,920 mg/L[9] |
Isolation of Cyclosporin Synthetase (General Protocol):
-
Cell Lysis: Fungal mycelia are harvested and disrupted to release the intracellular contents.
-
Centrifugation: The cell lysate is centrifuged to remove cell debris.
-
Ammonium Sulfate (B86663) Precipitation: The supernatant is subjected to fractional ammonium sulfate precipitation to enrich for the enzyme.
-
Chromatography: The enriched protein fraction is further purified using a series of chromatographic techniques, which may include:
-
Gel filtration chromatography
-
Anion-exchange chromatography
-
Hydrophobic interaction chromatography
-
In Vitro Enzymatic Synthesis of this compound:
The purified Cyclosporin Synthetase can be used for the in vitro synthesis of this compound.
-
Reaction Mixture: The reaction mixture typically contains the purified enzyme, all 11 constituent amino acids, ATP, Mg²⁺, and S-adenosyl-L-methionine (as a methyl group donor) in a suitable buffer.
-
Incubation: The reaction is incubated at an optimal temperature (around 25-30°C) and pH (around 7.5).
-
Product Analysis: The formation of this compound is monitored and quantified using techniques like HPLC.
Signaling Pathway of this compound
This compound exerts its immunosuppressive effect by inhibiting the calcineurin-dependent signaling pathway, which is crucial for T-cell activation.
Signaling Pathway Diagram:
Caption: The signaling pathway of this compound, illustrating the inhibition of calcineurin and subsequent suppression of IL-2 gene transcription.
Conclusion
This compound remains a cornerstone of immunosuppressive therapy, and its complex structure continues to inspire advancements in synthetic and biosynthetic chemistry. The total chemical synthesis, while challenging, provides a platform for the creation of novel analogs with potentially improved therapeutic profiles. Concurrently, the optimization of fermentation processes and the exploration of enzymatic synthesis offer avenues for more efficient and sustainable production of this vital medication. A thorough understanding of its chemical properties, synthesis, and mechanism of action is essential for researchers and professionals dedicated to the development of new and improved immunomodulatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic synthesis of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Frontiers | Comparative proteomics reveals the mechanism of cyclosporine production and mycelial growth in Tolypocladium inflatum affected by different carbon sources [frontiersin.org]
- 8. Statistical optimization for improved production of cyclosporin a in solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO1996012032A1 - Process for manufacturing cyclosporin a by highly productive fusant strain - Google Patents [patents.google.com]
Cyclosporine A: A Deep Dive into its Mechanism as a Calcineurin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanism of Cyclosporine A (CsA) as a calcineurin inhibitor. It is designed to be a comprehensive resource, detailing the signaling pathways, quantitative biochemical data, and key experimental methodologies relevant to the study of this potent immunosuppressant.
Executive Summary
This compound exerts its immunosuppressive effects by forming a composite molecular surface with its intracellular receptor, cyclophilin, which then binds to and inhibits the serine/threonine phosphatase, calcineurin.[1] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor.[2][3] Consequently, NFAT is unable to translocate to the nucleus, leading to the suppression of T-cell activation and the transcription of key cytokines, most notably Interleukin-2 (IL-2).[4][5] This targeted disruption of the T-cell activation cascade is the cornerstone of CsA's clinical efficacy in preventing organ transplant rejection and treating autoimmune disorders.[5]
The Molecular Cascade: From Cytosol to Nucleus
The mechanism of action of this compound can be dissected into a series of precise molecular events, beginning with its entry into the T-lymphocyte and culminating in the silencing of cytokine gene expression.
Formation of the this compound-Cyclophilin Complex
Upon diffusing across the T-cell membrane, this compound binds to its cytosolic receptor, cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase.[6][7] This binding is a prerequisite for CsA's immunosuppressive activity.[8] The interaction is rapid and specific, forming a stable CsA-CypA complex.[6]
Inhibition of Calcineurin Phosphatase Activity
The CsA-CypA complex acts as the functional inhibitor of calcineurin.[3][9] Calcineurin is a calcium and calmodulin-dependent serine/threonine phosphatase composed of a catalytic subunit (calcineurin A) and a regulatory subunit (calcineurin B).[7] The CsA-CypA complex binds to a composite surface on calcineurin, sterically hindering the access of substrates, such as phosphorylated NFAT, to the phosphatase's active site.[7][10] It is important to note that neither CsA nor cyclophilin alone can inhibit calcineurin.[1]
Prevention of NFAT Dephosphorylation and Nuclear Translocation
In an activated T-cell, intracellular calcium levels rise, leading to the activation of calcineurin.[11] Activated calcineurin then dephosphorylates multiple serine residues on the cytoplasmic NFAT protein.[11] This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation into the nucleus.[11] By inhibiting calcineurin, the CsA-CypA complex prevents this crucial dephosphorylation step.[2][3] As a result, NFAT remains in its phosphorylated state in the cytoplasm and cannot enter the nucleus.[3]
Suppression of IL-2 Gene Transcription
Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to bind to the promoter regions of specific genes and initiate their transcription.[12] A primary target of NFAT is the gene encoding for Interleukin-2 (IL-2), a potent T-cell growth factor that is essential for T-cell proliferation and the amplification of the immune response.[4][13] By preventing the nuclear translocation of NFAT, this compound effectively blocks the transcription of the IL-2 gene, thereby halting the T-cell activation cascade at an early stage.[14][15]
Signaling Pathway and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships in the mechanism of action of this compound.
References
- 1. Calcineurin Phosphatase Assay Kit - Creative Biogene [microbialtec.com]
- 2. promega.com.cn [promega.com.cn]
- 3. Conformational Heterogeneity of Cyclosporin A in Cyclophilin 18 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jacvam.go.jp [jacvam.go.jp]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Cyclophilin: a specific cytosolic binding protein for cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Calcineurin Phosphatase Activity Assay Kit | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. A Calcineurin-Independent Mechanism of Angiogenesis Inhibition by a Nonimmunosuppressive Cyclosporin A Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NFATp, a cyclosporin-sensitive transcription factor implicated in cytokine gene induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of this compound and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclosporin A specifically inhibits function of nuclear proteins involved in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of T-cell activity by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cyclosporin A suppresses the expression of the interleukin 2 gene by inhibiting the binding of lymphocyte-specific factors to the IL-2 enhancer - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Calcineurin: An In-depth Technical Guide to the Molecular Targets of Cyclosporine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporine A (CsA) is a potent immunosuppressant widely used in organ transplantation and for the treatment of autoimmune diseases. Its canonical mechanism of action involves the inhibition of calcineurin, a calcium/calmodulin-dependent phosphatase, leading to the suppression of T-cell activation. However, a growing body of evidence reveals that CsA interacts with a range of other molecular targets, contributing to both its therapeutic effects and its notable side effects. This technical guide provides a comprehensive overview of the known molecular targets of CsA beyond calcineurin, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Core Molecular Targets of this compound Beyond Calcineurin
This compound's "off-target" effects are primarily mediated through its interactions with a distinct set of intracellular proteins. These interactions are crucial for understanding the full pharmacological profile of CsA and for the development of next-generation immunosuppressants with improved safety profiles. The principal non-calcineurin targets identified to date are:
-
Cyclophilins (CyPs): A family of peptidyl-prolyl cis-trans isomerases (PPIases) that are the most well-characterized non-calcineurin targets of CsA.
-
P-glycoprotein (P-gp) / Multidrug Resistance Protein 1 (MDR1): An ATP-dependent efflux pump that plays a significant role in drug metabolism and distribution.
-
Calmodulin (CaM): A ubiquitous calcium-binding protein involved in numerous cellular signaling pathways.
Quantitative Data: Binding Affinities and Inhibition Constants
The interaction of this compound with its molecular targets can be quantified by various parameters, including the dissociation constant (Kd), which reflects binding affinity, and the half-maximal inhibitory concentration (IC50), which indicates the concentration of CsA required to inhibit the target's activity by 50%.
| Target Protein | Parameter | Value | Organism/System | Reference(s) |
| Cyclophilin A | Kd | 13 ± 4 nM | Human | [1] |
| Cyclophilin A | Kd | 36.8 nM | Human | [2] |
| Cyclophilin B | Kd | 9.8 nM | Human | [2] |
| Cyclophilin C | Kd | 90.8 nM | Human | [2] |
| Cyclophilin D | pKd | 7.89 (13 nM) | Unknown | [3] |
| P-glycoprotein | IC50 | 3.2 µM | Human (CEM/A7R cells) | [4] |
| P-glycoprotein | IC50 | ~20-fold higher in P-gp overexpressing cells | Human (KB-V cells) | [5] |
| Calmodulin | Kd | 1.2 µM (approx.) | Not specified | [2] |
Table 1: Quantitative analysis of this compound binding to non-calcineurin targets.
Key Signaling Pathways and Mechanisms of Action
Cyclophilin D and the Mitochondrial Permeability Transition Pore (mPTP)
One of the most significant calcineurin-independent effects of CsA is its role in regulating mitochondrial function through its interaction with Cyclophilin D (CypD). CypD is a mitochondrial matrix protein that sensitizes the mitochondrial permeability transition pore (mPTP), a large, non-selective channel in the inner mitochondrial membrane. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately, cell death. CsA binds to CypD, preventing its interaction with the mPTP complex and thereby inhibiting its opening. This mechanism is implicated in the protective effects of CsA against ischemia-reperfusion injury.
P-glycoprotein (MDR1) Inhibition
This compound is a well-known inhibitor of the P-glycoprotein (P-gp) transporter. P-gp is an ATP-binding cassette (ABC) transporter that actively extrudes a wide variety of xenobiotics, including many drugs, from cells. This contributes to multidrug resistance in cancer and affects the pharmacokinetics of numerous therapeutic agents. By inhibiting P-gp, CsA can increase the intracellular concentration and efficacy of co-administered drugs that are P-gp substrates. This interaction is a double-edged sword, as it can lead to drug-drug interactions and increased toxicity.
Calcineurin-Independent Effects on Signaling Pathways
Recent studies suggest that CsA can modulate intracellular signaling pathways independently of its effects on calcineurin. These effects are often observed at higher concentrations of CsA and may contribute to its side-effect profile.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Some evidence suggests that CsA can induce the activation of MAPK signaling cascades, which could contribute to cellular stress and apoptosis, particularly in the context of nephrotoxicity.[6]
-
NF-κB Signaling: The effect of CsA on the NF-κB pathway appears to be complex and context-dependent. While some studies show no alteration in NF-κB activation, others suggest a potential for modulation independent of calcineurin.[7][8]
Experimental Protocols for Target Identification and Characterization
A variety of experimental techniques are employed to identify and characterize the molecular targets of this compound.
Affinity Chromatography
Objective: To isolate and identify CsA-binding proteins from a complex biological mixture.
Methodology:
-
Matrix Preparation: Covalently couple this compound or an analog to a solid support matrix (e.g., agarose (B213101) beads).
-
Sample Preparation: Prepare a cell lysate or tissue homogenate under non-denaturing conditions to preserve protein structure and interactions.
-
Binding: Incubate the prepared sample with the CsA-coupled matrix to allow for the binding of target proteins.
-
Washing: Wash the matrix extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the matrix. This can be achieved by:
-
Competitive elution with an excess of free this compound.
-
Changing the pH or ionic strength of the buffer to disrupt the interaction.
-
Using a denaturing agent (e.g., SDS) for subsequent analysis by SDS-PAGE.
-
-
Analysis: Identify the eluted proteins using techniques such as mass spectrometry (e.g., LC-MS/MS).
Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding kinetics (association and dissociation rates) and affinity (Kd) of the interaction between CsA and a purified target protein.[9]
Methodology:
-
Chip Preparation: Immobilize the purified target protein (e.g., Cyclophilin A) onto the surface of a sensor chip.
-
CsA Injection: Inject a solution of this compound at various concentrations over the sensor chip surface.
-
Detection: Monitor the change in the refractive index at the sensor surface in real-time as CsA binds to the immobilized protein. This change is proportional to the mass of bound CsA.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Photoaffinity Labeling
Objective: To covalently link CsA to its binding partners within a complex biological system for subsequent identification.
Methodology:
-
Probe Synthesis: Synthesize a photo-reactive analog of this compound that contains a photo-activatable group (e.g., a diazirine or an azido (B1232118) group).
-
Incubation: Incubate the photo-reactive CsA analog with cells or a cell lysate.
-
UV Irradiation: Expose the sample to UV light to activate the photo-reactive group, leading to the formation of a covalent bond between the CsA analog and its binding partners.
-
Enrichment and Identification: Enrich the covalently labeled proteins (e.g., using a tag incorporated into the CsA analog) and identify them by mass spectrometry.[10]
Conclusion
The pharmacological actions of this compound extend far beyond its well-established inhibition of calcineurin. Its interactions with cyclophilins, P-glycoprotein, and calmodulin have significant implications for its therapeutic efficacy, side-effect profile, and potential for drug-drug interactions. A thorough understanding of these non-calcineurin targets is essential for the rational design of novel immunosuppressive agents with improved selectivity and reduced toxicity. The experimental approaches outlined in this guide provide a framework for the continued exploration of the complex molecular pharmacology of this compound and other therapeutic agents.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyclosporin A | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The potent immunosuppressive cyclosporin FR901459 inhibits the human P-glycoprotein and formyl peptide receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclosporin A inhibits colon cancer cell growth independently of the calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the cyclosporin-binding site in P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclosporine A: A Deep Dive into its Binding Interaction with Cyclophilin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the immunosuppressive drug Cyclosporine A (CsA) and its primary intracellular receptor, cyclophilin A (CypA). Understanding the molecular details of this interaction is crucial for the development of novel immunomodulatory therapies and for refining existing treatment strategies. This document outlines the key structural features of the binding site, presents quantitative binding data, details the experimental methodologies used to characterize this interaction, and illustrates the downstream signaling consequences.
The this compound - Cyclophilin A Binding Site: A Structural Perspective
The binding of this compound to cyclophilin A occurs within a well-defined hydrophobic pocket on the surface of the protein. This interaction is characterized by a network of hydrogen bonds and extensive van der Waals contacts, which collectively contribute to the high affinity of the binding.
Key Interacting Residues:
Structural studies, primarily through X-ray crystallography and NMR spectroscopy, have identified several key amino acid residues within cyclophilin A that are critical for the interaction with this compound.[1] These residues form the lining of the binding pocket and directly engage with the cyclic peptide.
The table below summarizes the key amino acid residues of human cyclophilin A involved in the binding of this compound, along with the nature of their interactions.
| Cyclophilin A Residue | Interaction Type with this compound |
| Arg55 | Hydrogen bond and van der Waals contacts |
| Phe60 | Van der Waals contacts |
| Met61 | Van der Waals contacts |
| Gln63 | Van der Waals contacts |
| Gly72 | Van der Waals contacts |
| Ala101 | Van der Waals contacts |
| Asn102 | Hydrogen bond and van der Waals contacts |
| Ala103 | Van der Waals contacts |
| Gln111 | Van der Waals contacts |
| Phe113 | Van der Waals contacts |
| Trp121 | Hydrogen bond and van der Waals contacts |
| Leu122 | Van der Waals contacts |
| His126 | Van der Waals contacts |
Data compiled from PDB entry 1CWA and related structural studies.[2]
Quantitative Analysis of the Binding Interaction
The affinity of this compound for cyclophilin A has been quantified using various biophysical techniques, most notably Isothermal Titration Calorimetry (ITC) and fluorescence spectroscopy. These methods provide key thermodynamic parameters that describe the binding event.
| Parameter | Value (at 10°C) | Method | Reference |
| Association Constant (Ka) | 1.1 x 10⁸ M⁻¹ | Isothermal Titration Calorimetry (ITC) | --INVALID-LINK--[3] |
| Dissociation Constant (Kd) | Approximately 9.1 nM | Isothermal Titration Calorimetry (ITC) | Calculated from the Ka value. |
| Enthalpy (ΔH) | Favorable (exothermic) | Isothermal Titration Calorimetry (ITC) | --INVALID-LINK--[3] |
| Entropy (ΔS) | Favorable | Isothermal Titration Calorimetry (ITC) | --INVALID-LINK--[3] |
Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway
The immunosuppressive effects of this compound are not a direct result of its binding to cyclophilin A. Instead, the CsA-CypA complex acquires a new function: the ability to bind to and inhibit the calcium- and calmodulin-dependent serine/threonine protein phosphatase, calcineurin.[4]
The inhibition of calcineurin is the pivotal event in CsA-mediated immunosuppression. Calcineurin is a key enzyme in the T-cell activation pathway. It dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Upon dephosphorylation, NFAT translocates to the nucleus and activates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical signaling molecule for T-cell proliferation and differentiation.
By forming the ternary complex with CsA-CypA, calcineurin is unable to dephosphorylate NFAT.[5][6] Consequently, NFAT remains phosphorylated in the cytoplasm, and the transcription of IL-2 and other pro-inflammatory cytokines is suppressed, leading to the inhibition of T-cell activation and the overall immunosuppressive effect.[5][6]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible study of the this compound-cyclophilin A interaction. Below are generalized protocols for the key experimental techniques cited in this guide.
X-Ray Crystallography of the CsA-CypA Complex
This technique provides high-resolution structural information of the protein-ligand complex, revealing the precise atomic interactions at the binding site.
1. Protein Expression and Purification:
-
Recombinant human cyclophilin A is typically overexpressed in E. coli.
-
The protein is purified using a combination of affinity, ion-exchange, and size-exclusion chromatography to achieve high purity.
2. Co-crystallization:
-
Purified cyclophilin A is incubated with a molar excess of this compound to ensure complex formation.
-
The CsA-CypA complex is concentrated to a suitable level (e.g., 10-20 mg/mL).
-
Crystallization screening is performed using various precipitant solutions (e.g., polyethylene (B3416737) glycol, salts) and techniques such as vapor diffusion (hanging or sitting drop).
3. Data Collection and Structure Determination:
-
Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved using molecular replacement, using a known structure of cyclophilin A as a search model.
-
The electron density map is then used to build the model of the bound this compound and refine the overall structure.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[7][8][9][10][11]
1. Sample Preparation:
-
Purified cyclophilin A and this compound are extensively dialyzed into the same buffer to minimize heats of dilution. A common buffer is 20 mM HEPES or phosphate (B84403) buffer with 150 mM NaCl at a specific pH (e.g., 7.5).
-
The concentrations of both protein and ligand are accurately determined.
2. ITC Experiment:
-
The cyclophilin A solution is placed in the sample cell of the calorimeter.
-
The this compound solution is loaded into the injection syringe.
-
A series of small, precise injections of the this compound solution are made into the sample cell containing cyclophilin A.
-
The heat released or absorbed after each injection is measured.
3. Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: Ka (or Kd), n, and ΔH. ΔS is then calculated from the Gibbs free energy equation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of the CsA-CypA complex in solution.[12][13] It can be used to identify the residues involved in the interaction and to determine the solution structure of the complex.[12][13]
1. Sample Preparation:
-
For detailed structural studies, isotopically labeled (¹⁵N and/or ¹³C) cyclophilin A is required. This is achieved by expressing the protein in minimal media supplemented with ¹⁵N-ammonium chloride and/or ¹³C-glucose.
-
The labeled protein is purified as described for X-ray crystallography.
-
The CsA-CypA complex is formed by adding this compound to the labeled protein solution.
2. NMR Data Acquisition:
-
A series of multidimensional NMR experiments are performed, such as ¹H-¹⁵N HSQC, to monitor changes in the chemical shifts of the protein's backbone amides upon ligand binding.
-
Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY) are used to identify through-space proximities between protons of this compound and cyclophilin A, providing distance restraints for structure calculation.
3. Data Analysis and Structure Calculation:
-
The NMR spectra are assigned to specific atoms in the protein and ligand.
-
Chemical shift perturbations are mapped onto the protein structure to identify the binding site.
-
The NOE-derived distance restraints are used in computational algorithms to calculate an ensemble of 3D structures of the CsA-CypA complex that are consistent with the experimental data.
Conclusion
The interaction between this compound and cyclophilin A is a well-characterized example of a high-affinity protein-ligand interaction with significant therapeutic implications. The detailed structural and quantitative data, obtained through a combination of X-ray crystallography, ITC, and NMR spectroscopy, have provided a deep understanding of the molecular basis of its immunosuppressive activity. This knowledge continues to guide the development of new and improved immunosuppressive agents.
References
- 1. Structure of human cyclophilin and its binding site for cyclosporin A determined by X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Thermodynamic characterization of the interaction of human cyclophilin 18 with cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of human calcineurin complexed with cyclosporin A and human cyclophilin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. Determination of the NMR solution structure of the cyclophilin A-cyclosporin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Cyclosporine A: A Technical Guide to Affected Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporine A (CsA) is a potent calcineurin inhibitor widely utilized as an immunosuppressant in organ transplantation and for the treatment of various autoimmune disorders.[1][2] Its mechanism of action, while primarily attributed to the disruption of the calcineurin-NFAT signaling cascade in T-lymphocytes, extends to a complex network of intracellular signaling pathways.[3][4][5] This technical guide provides an in-depth exploration of the core signal transduction pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to support researchers and drug development professionals in their understanding of this multifaceted immunomodulatory agent.
Core Signal Transduction Pathways Modulated by this compound
This compound's sphere of influence encompasses several critical signaling cascades that govern immune cell activation, proliferation, and apoptosis. The primary pathways affected are:
-
Calcineurin-NFAT Signaling Pathway: The cornerstone of CsA's immunosuppressive activity.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38): Key regulators of cellular stress responses and proliferation.
-
Transforming Growth Factor-β (TGF-β) Signaling: A crucial pathway in fibrosis and immune regulation.
-
Apoptosis Signaling Pathways: Modulating programmed cell death through both intrinsic and extrinsic mechanisms.
Calcineurin-NFAT Signaling Pathway
The canonical mechanism of action of this compound involves the inhibition of calcineurin, a calcium/calmodulin-dependent serine-threonine phosphatase.[2] In T-lymphocytes, T-cell receptor (TCR) activation triggers an increase in intracellular calcium, which in turn activates calcineurin.[3][4] Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation from the cytoplasm to the nucleus.[6] Nuclear NFAT then acts as a transcription factor, inducing the expression of genes crucial for T-cell activation and proliferation, most notably Interleukin-2 (IL-2).[5]
This compound disrupts this cascade by first binding to its intracellular receptor, cyclophilin.[1] The resulting CsA-cyclophilin complex then binds to calcineurin, sterically hindering its phosphatase activity and preventing the dephosphorylation of NFAT.[3][4] Consequently, NFAT remains phosphorylated and sequestered in the cytoplasm, leading to a downstream suppression of IL-2 production and T-cell-mediated immune responses.[1]
Quantitative Data: Inhibition of Calcineurin-NFAT Signaling by this compound
| Parameter | Cell Type/System | Method | Value | Reference(s) |
| IC50 for Calcineurin Phosphatase Activity | Rat pancreatic acinar cells | In vitro phosphatase assay | 65 nM | [7] |
| Spleen homogenates from CsA-fed mice | Ex vivo phosphatase assay | > 300 µg/L | [8] | |
| IC50 for NFAT-mediated Gene Transcription | Nonimmune cell line | Reporter gene assay | ~30 nM | [9] |
| Inhibition of NFAT Nuclear Translocation | Jurkat T-cells | Immunofluorescence | Potent inhibition at 0.2 µM | [10] |
| Skeletal muscle cells | Immunofluorescence | Blocked by CsA treatment | [11][12] |
Visualizing the Calcineurin-NFAT Pathway
Caption: this compound inhibits the Calcineurin-NFAT signaling pathway.
Experimental Protocols
This assay quantifies the transcriptional activity of NFAT in response to stimuli and the inhibitory effect of CsA.
Materials:
-
Jurkat T-cells (or other suitable cell line)
-
NFAT-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Method:
-
Co-transfect cells with the NFAT-luciferase reporter plasmid and a control plasmid using a suitable transfection reagent.
-
24 hours post-transfection, seed the cells into a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM).
-
Incubate for 6-8 hours at 37°C.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the NFAT-driven firefly luciferase activity to the control Renilla luciferase activity.
-
Calculate the percent inhibition of NFAT activity at each CsA concentration and determine the IC50 value.[10]
Mitogen-Activated Protein Kinase (MAPK) Pathways
This compound has been shown to modulate the activity of the MAPK signaling pathways, including Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. The effects of CsA on these pathways can be cell-type and stimulus-dependent, leading to diverse cellular outcomes.
-
ERK Pathway: CsA has been reported to both activate and inhibit the ERK pathway. In some contexts, CsA-induced ERK activation is associated with increased cell proliferation and invasion.[13] Conversely, in other cell types, CsA can inhibit ERK phosphorylation.[14]
-
JNK and p38 Pathways: CsA has been shown to inhibit the activation of JNK and p38 pathways, which are typically activated by cellular stress and inflammatory cytokines.[15][16] This inhibition may contribute to the anti-inflammatory effects of CsA.
Quantitative Data: Effects of this compound on MAPK Signaling
| Pathway | Effect of CsA | Cell Type | Method | Observation | Reference(s) |
| ERK | Inhibition of phosphorylation | Neutrophils | Western Blot | Significant inhibition of Ac2-26-induced p-ERK expression with 10 µM CsA. | [14] |
| Activation | H9c2 cardiomyoblasts | Western Blot | Time-dependent activation of ERK pathway. | [17] | |
| JNK | Inhibition of activation | Vascular smooth muscle cells | Kinase Assay | Selective inhibition of angiotensin II-induced JNK activation. | [15] |
| Inactivation | H9c2 cardiomyoblasts | Western Blot | Time-dependent inactivation of JNK pathway. | [17] | |
| p38 | Inhibition of activation | JEG-3 trophoblast cells | Western Blot | Reduced activation of p38 in H2O2-treated cells. | [16] |
| Activation | H9c2 cardiomyoblasts | Western Blot | Time-dependent activation of p38 pathway. | [17] |
Visualizing MAPK Signaling Pathways
Caption: this compound differentially modulates MAPK signaling pathways.
Experimental Protocols
This protocol allows for the semi-quantitative analysis of ERK activation by detecting its phosphorylated form.
Materials:
-
Cell line of interest
-
This compound
-
Stimulus (e.g., growth factor, phorbol (B1677699) ester)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Method:
-
Culture cells to 70-80% confluency.
-
Serum-starve cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Pre-treat cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate cells with the appropriate agonist for the desired time.
-
Lyse the cells on ice with lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate 10-20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify band intensities using densitometry software and calculate the ratio of phosphorylated ERK to total ERK.[9][18]
Transforming Growth Factor-β (TGF-β) Signaling
This compound has been shown to upregulate the expression and secretion of TGF-β1, a pleiotropic cytokine with both immunosuppressive and pro-fibrotic properties.[19] CsA can enhance TGF-β1 mRNA levels and protein secretion in T-lymphocytes.[19] This increased TGF-β1 can then act in an autocrine or paracrine manner to influence cellular responses. The downstream signaling of TGF-β involves the phosphorylation of Smad proteins (Smad2/3), which then translocate to the nucleus to regulate gene expression. CsA-induced TGF-β signaling has been implicated in the development of renal fibrosis, a significant side effect of long-term CsA therapy.[5]
Quantitative Data: Effects of this compound on TGF-β Signaling
| Parameter | Effect of CsA | Cell Type | Method | Observation | Reference(s) |
| TGF-β1 Secretion | Enhancement | Human T lymphocytes | ELISA | 40-80% increase with 10-1000 ng/ml CsA. | [19] |
| TGF-β1 mRNA Levels | Increase | Human T lymphocytes | Northern Blot | 2- to 4-fold increase. | [19] |
| TGF-β Receptor Expression | Increase | Human T lymphocytes | Radioligand Binding | At least 2-fold higher levels of TGF-β receptors. | [19] |
Visualizing the TGF-β Signaling Pathway
Caption: this compound can upregulate TGF-β signaling, leading to pro-fibrotic gene expression.
Experimental Protocols
This protocol quantifies the amount of TGF-β1 secreted by cells into the culture medium.
Materials:
-
Cell culture supernatants
-
TGF-β1 ELISA kit
-
Microplate reader
Method:
-
Culture cells and treat with various concentrations of this compound for the desired duration.
-
Collect the cell culture supernatants.
-
Activate latent TGF-β1 in the supernatants to its immunoreactive form, typically by acidification followed by neutralization, as per the ELISA kit manufacturer's instructions.[20][21][22]
-
Perform the TGF-β1 ELISA according to the kit protocol. This generally involves:
-
Adding standards and activated samples to wells pre-coated with a TGF-β1 capture antibody.
-
Incubating to allow TGF-β1 to bind.
-
Washing the wells.
-
Adding a biotinylated detection antibody.
-
Incubating and washing.
-
Adding streptavidin-HRP.
-
Incubating and washing.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TGF-β1 in the samples based on the standard curve.
Apoptosis Signaling Pathways
This compound exhibits a dual role in regulating apoptosis, which can be dose- and cell-type dependent.[23][24]
-
Pro-apoptotic Effects: In some cancer cells and activated T-cells, CsA can induce apoptosis.[13][25] This can occur through the intrinsic pathway, involving the mitochondria. CsA can induce a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, such as caspase-3.[23] The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of susceptibility to apoptosis, and CsA can modulate this ratio.[17][26][27][28]
-
Anti-apoptotic Effects: Conversely, CsA can protect certain cells from apoptosis.[3] This protective effect is often linked to its ability to inhibit the mitochondrial permeability transition pore (MPTP), preventing the collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors.[3][4][29]
Quantitative Data: Effects of this compound on Apoptosis
| Parameter | Effect of CsA | Cell Type | Method | Observation | Reference(s) |
| Apoptosis | Induction | U937 cells | Annexin V/PI staining | Dose- and time-dependent increase in apoptosis. | [23] |
| Inhibition | HaCaT keratinocytes | Annexin V/7-AAD staining | Significant prevention of UVA-induced apoptosis at 125 nM and 250 nM. | [3] | |
| Bax/Bcl-2 Ratio | Increase | H9c2 cardiomyoblasts | Western Blot | Increased Bax and decreased Bcl-2 expression with CsA treatment. | [17] |
| Caspase-3 Activity | Increase | U937 cells | Colorimetric assay | Increased caspase-3 activity with 10 µM CsA for 24h. | [23] |
| Increase | CD28-activated T cells | Enzymatic assay | 4.5- to 6-fold increase after 48h with CsA. | [1] | |
| Mitochondrial Membrane Potential (ΔΨm) | Decrease | U937 cells | Flow cytometry (JC-1) | Decreased ΔΨm with 10 µM CsA for 24h. | [23] |
| Increase/Stabilization | Cardiomyocytes | Fluorometry (JC-1) | 29% increase in ΔΨm in failing cardiomyocytes with 0.2 µM CsA. | [4] | |
| Increase | SY5Y cells | TPP+ accumulation | ~2-fold increase in ΔΨm with 5 µM CsA. | [30] |
Visualizing Apoptosis Pathways
Caption: this compound has a dual role in regulating apoptosis, primarily through modulation of the intrinsic mitochondrial pathway.
Experimental Protocols
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysates
-
Caspase-3 colorimetric assay kit (containing lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Method:
-
Induce apoptosis in cells by treating with the desired stimulus in the presence or absence of this compound.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Incubate the lysates on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
In a 96-well plate, add cell lysate to each well.
-
Prepare a reaction mix containing reaction buffer, DTT, and the caspase-3 substrate (DEVD-pNA).
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, or until a yellow color develops.
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.[1]
This assay uses a fluorescent dye (e.g., JC-1) to assess the mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cell line of interest
-
This compound
-
Apoptosis-inducing agent
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
Method:
-
Treat cells with this compound and/or an apoptosis-inducing agent.
-
Incubate the cells with JC-1 dye according to the manufacturer's protocol (typically 15-30 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry, measuring the fluorescence in both the red (e.g., PE channel) and green (e.g., FITC channel) channels.
-
Alternatively, visualize the cells using a fluorescence microscope.
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.[4]
Conclusion
This compound exerts its profound immunosuppressive and other biological effects through the modulation of a complex and interconnected network of signal transduction pathways. While the inhibition of the Calcineurin-NFAT axis remains its most well-characterized mechanism, its influence on MAPK, TGF-β, and apoptosis signaling pathways is critical for a comprehensive understanding of its therapeutic actions and adverse effects. The quantitative data, pathway diagrams, and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the intricate molecular landscape sculpted by this pivotal immunomodulatory drug. A deeper understanding of these pathways will undoubtedly pave the way for the development of more targeted and safer immunosuppressive therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. dbbiotech.com [dbbiotech.com]
- 3. This compound suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates mitochondrial permeability transition and improves mitochondrial respiratory function in cardiomyocytes isolated from dogs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role for TGF-beta in cyclosporine-induced modulation of renal epithelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NFATp, a cyclosporin-sensitive transcription factor implicated in cytokine gene induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporin A inhibits Ca2+/calmodulin-dependent protein phosphatase and secretion in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Activation and cellular localization of the this compound-sensitive transcription factor NF-AT in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation and Cellular Localization of the this compound-sensitive Transcription Factor NF-AT in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclosporin A, apoptosis of BAL T-cells and expression of Bcl-2 in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclosporin A inhibits angiotensin II-induced c-Jun NH(2)-terminal kinase activation but not protein synthesis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclosporin A protects JEG-3 cells against oxidative stress-induced apoptosis by inhibiting the p53 and JNK/p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclosporin A induces apoptosis in H9c2 cardiomyoblast cells through calcium-sensing receptor-mediated activation of the ERK MAPK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of transforming growth factor-beta 1 and its receptor by cyclosporine in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. weldonbiotech.com [weldonbiotech.com]
- 21. ptglab.com [ptglab.com]
- 22. ibl-international.com [ibl-international.com]
- 23. Apoptosis, necrosis and cell proliferation-inhibition by this compound in U937 cells (a human monocytic cell line) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biological effects of cyclosporin A on CD3-CD161+ and CD3+CD161+ lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cyclosporin a inhibits calcineurin/nuclear factor of activated T-cells signaling and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Apoptosis and expression of BCL-2 and BAX in cyclosporine-induced experimental renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantification of Bax/Bcl-2 ratios in peripheral blood lymphocytes, monocytes and granulocytes and their relation to susceptibility to anti-Fas (anti-CD95)-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pnas.org [pnas.org]
- 30. Cyclosporin A increases resting mitochondrial membrane potential in SY5Y cells and reverses the depressed mitochondrial membrane potential of Alzheimer's disease cybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclosporine A: A Deep Dive into Structure-Activity Relationships for Immunosuppression
For Researchers, Scientists, and Drug Development Professionals
Cyclosporine A (CsA) remains a cornerstone of immunosuppressive therapy, pivotal in organ transplantation and the management of autoimmune diseases. Its unique cyclic undecapeptide structure presents a fascinating scaffold for medicinal chemists, offering numerous avenues for modification to enhance therapeutic efficacy and mitigate adverse effects. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound, focusing on the molecular determinants of its potent immunosuppressive activity. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visual representations of the critical signaling pathways and experimental workflows.
The Core Structure and Mechanism of Action
This compound, a fungal metabolite, is a neutral, lipophilic cyclic peptide comprised of 11 amino acids, some of which are non-proteinogenic and N-methylated.[1] Its immunosuppressive effect is not a direct action but is mediated through a unique gain-of-function mechanism.[2] Intracellularly, CsA binds with high affinity to its cytosolic receptor, cyclophilin A (CypA).[3] This binding event induces a conformational change in CsA, forming a composite surface on the CsA-CypA complex. This new surface then binds to and inhibits the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.[2]
The inhibition of calcineurin is the lynchpin of CsA's immunosuppressive activity. Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Once dephosphorylated, NFAT translocates to the nucleus and activates the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). By blocking calcineurin, the CsA-CypA complex prevents NFAT dephosphorylation and subsequent nuclear translocation, thereby halting IL-2 production and ultimately suppressing T-cell proliferation and activation.[4]
Structure-Activity Relationship: Quantitative Insights
The intricate structure of this compound has been extensively studied to delineate the contribution of each amino acid residue to its biological activity. Modifications at specific positions can dramatically alter its affinity for cyclophilin A, its ability to inhibit calcineurin, and its overall immunosuppressive potency. The following tables summarize key quantitative data from various SAR studies.
Modifications at Key Amino Acid Positions
The immunosuppressive activity of this compound is highly dependent on the integrity of specific amino acid residues. The side chains of amino acids at positions 1, 2, 3, 4, 6, and 11 have been identified as critical for its interaction with cyclophilin and the subsequent inhibition of calcineurin.
Table 1: Structure-Activity Relationship of this compound Analogs Modified at Position 1
| Analog | Modification at Position 1 | IC50 (nM) for Immunosuppression (Con A stimulated thymocytes) | Reference |
| This compound | MeBmt | 4 | [5] |
| Dihydro-Cyclosporine A | Dihydro-MeBmt | 10 | [5] |
| [(MeLeu(3-OH))1]CsA | 3-hydroxy-N-methyl-leucine | 600 | [5] |
| (MeThr1)CsA | N-methyl-threonine | 8,000 | [5] |
| (MeAbu1)CsA | N-methyl-aminobutyric acid | 15,000 | [5] |
| (MeAbu1,Sar10)CsA | N-methyl-aminobutyric acid (and Sarcosine at pos. 10) | 40,000 | [5] |
| [MeBm2t1]CsA | (2S,3R,6E)-4,4-dimethyl-3-hydroxy-2-(N-methylamino)-6-octenoic acid | >1000 | [6] |
| [MeBth1]CsA | (2S,3R,6E)-3-hydroxy-2-(N-methylamino)-6-octenoic acid | >1000 | [6] |
| [MeByt1]CsA | (2S,3R,4R)-4-methyl-3-hydroxy-2-(N-methylamino)-6-octynoic acid | >1000 | [6] |
Table 2: Structure-Activity Relationship of this compound Analogs Modified at Other Key Positions
| Analog | Modification | Assay | Result | Reference |
| Cyclosporine G (CsG) | Abu at pos. 2 replaced with Nva | Mixed Lymphocyte Culture (MLC) | IC50: 60 ± 7 µg/L (CsA IC50: 19 ± 4 µg/L) | [7] |
| 3H-CsA Displacement | DC50: 3.9 ± 5.4 x 10⁻⁷ M (CsA DC50: 1.44 ± 2.49 x 10⁻⁷ M) | [7] | ||
| IFN-γ and LT/TNF production | IC50: ~13.0 ng/mL (CsA IC50: ~8.0-9.5 ng/mL) | [8] | ||
| [Dat-Sar3]CsA | Dimethylaminoethylthiosarcosine at pos. 3 | Calcineurin Inhibition (direct) | IC50: 1.0 µM | [2] |
| Calcineurin Inhibition (with CypA) | No inhibition | [2] | ||
| [Methylsarcosine3]CsA | Methylsarcosine at pos. 3 | Calcineurin Inhibition (direct) | IC50: 10 µM | [2] |
| Calcineurin Inhibition (with CypA) | IC50: 500 nM | [2] | ||
| [D-MeAla3,Phe7,D-Ser8]CsA | Multiple modifications | Cyclophilin Binding (Ki) | 3 ± 1.5 nM (CsA Ki: 6 ± 2 nM) | [9] |
Cyclophilin A Binding Affinity
The initial and essential step in the mechanism of action of CsA is its binding to cyclophilin A. The dissociation constant (Kd) is a measure of the affinity of this interaction.
Table 3: Cyclophilin A Binding Affinities of this compound and its Analogs
| Compound | Kd (nM) | Reference |
| This compound | 6 ± 2 | [9] |
| [D-MeAla3,Phe7,D-Ser8]CsA | 3 ± 1.5 | [9] |
Experimental Protocols
The evaluation of the immunosuppressive activity of this compound analogs relies on a series of well-established in vitro assays. Here, we provide detailed protocols for the key experiments.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a functional assay that measures the T-cell proliferative response to alloantigens, mimicking the recognition of foreign tissue in transplantation.
3.1.1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA).[10][11]
-
Dilution: Dilute the whole blood 1:1 with sterile phosphate-buffered saline (PBS).[10]
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.[10][12] Centrifuge at 1000 x g for 20 minutes at room temperature with the centrifuge brake turned off.[10]
-
PBMC Collection: After centrifugation, four distinct layers will be visible. Carefully aspirate the "buffy coat" layer containing the PBMCs.[10]
-
Washing: Transfer the collected PBMCs to a new tube and wash by adding an excess of PBS and centrifuging at 400 x g for 10 minutes. Repeat the wash step.[10]
-
Cell Counting and Viability: Resuspend the PBMC pellet in a known volume of culture medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.[13]
3.1.2. One-Way MLR Setup
-
Cell Preparation:
-
Cell Plating:
-
In a 96-well round-bottom microtiter plate, add responder cells at a concentration of 2.5-3.0 x 10⁵ cells/well.[13]
-
Add the treated stimulator cells to the wells at a concentration of 5.0 x 10⁵ cells/well.[13]
-
Include control wells: responder cells alone (negative control) and responder cells with a mitogen like phytohemagglutinin (PHA) (positive control).[14]
-
-
Drug Addition: Add serial dilutions of this compound or its analogs to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 3 to 5 days.[13][14]
-
Proliferation Assay (³H-Thymidine Incorporation):
-
16-18 hours before harvesting, pulse each well with 1 µCi of ³H-thymidine.[13]
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter. The amount of incorporated ³H-thymidine is proportional to the degree of T-cell proliferation.
-
Calcineurin Phosphatase Activity Assay
This assay directly measures the enzymatic activity of calcineurin and its inhibition by the CsA-CypA complex. A common method utilizes a synthetic phosphopeptide substrate, RII, which is a known substrate for calcineurin.[15][16][17]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, CaCl₂, and DTT.
-
Calcineurin and Calmodulin: Dilute recombinant human calcineurin and calmodulin to their working concentrations in the assay buffer.[15]
-
RII Phosphopeptide Substrate: Reconstitute the lyophilized RII phosphopeptide in deionized water.[15][17]
-
Cyclophilin A and CsA/Analogs: Prepare solutions of recombinant human cyclophilin A and the test compounds (CsA and its analogs).
-
-
Formation of the Inhibitory Complex: Pre-incubate this compound or its analogs with cyclophilin A at room temperature for a defined period (e.g., 30 minutes) to allow for complex formation.
-
Assay Reaction:
-
Detection of Phosphate (B84403) Release:
-
Data Analysis: The amount of phosphate released is inversely proportional to the inhibitory activity of the test compound. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of calcineurin activity.
Cyclophilin A Binding Assay
This assay quantifies the binding affinity of this compound analogs to their intracellular receptor, cyclophilin A. Fluorescence polarization (FP) is a common and robust method for this purpose.[18][19][20]
-
Principle: The assay is based on the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand (tracer) upon binding to a larger protein. In a competitive assay format, an unlabeled test compound competes with the fluorescent tracer for binding to cyclophilin A, leading to a decrease in fluorescence polarization.[19][20]
-
Reagents:
-
Assay Buffer: A suitable buffer (e.g., PBS or Tris-based buffer).
-
Recombinant Human Cyclophilin A.
-
Fluorescent Tracer: A fluorescently labeled this compound derivative (e.g., fluorescein-labeled CsA).[18]
-
Test Compounds: Unlabeled this compound (as a control) and its analogs.
-
-
Assay Procedure:
-
In a black 96-well or 384-well plate, add a fixed concentration of cyclophilin A and the fluorescent tracer.
-
Add serial dilutions of the unlabeled test compounds.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for the chosen fluorophore.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the amount of tracer displaced by the test compound. Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Molecular Landscape
To better understand the complex processes involved in this compound's mechanism of action and its evaluation, we provide the following diagrams generated using the DOT language.
Signaling Pathway
Experimental Workflows
Conclusion
The structure-activity relationship of this compound is a rich and complex field that continues to inform the development of novel immunosuppressive agents. The key takeaways for researchers are the critical roles of the amino acid residues at positions 1, 2, 3, 4, 6, and 11 in mediating the interaction with cyclophilin and calcineurin. While the core scaffold is essential for activity, modifications at these key positions offer a promising strategy for fine-tuning the immunosuppressive profile, potentially leading to analogs with improved efficacy and reduced toxicity. The experimental protocols provided herein offer a robust framework for the in vitro evaluation of novel this compound derivatives, enabling a systematic approach to the discovery and development of next-generation immunosuppressants. The continued exploration of CsA's SAR will undoubtedly pave the way for new therapies for a wide range of immune-mediated diseases.
References
- 1. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substitution in position 3 of cyclosporin A abolishes the cyclophilin-mediated gain-of-function mechanism but not immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological effects of cyclosporin A: a new antilymphocytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporin A directly inhibits human B-cell proliferation by more than a single mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimitogenic activities of four analogues of cyclosporin A modified in the 1-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, conformation, and immunosuppressive activities of three analogues of cyclosporin A modified in the 1-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the immunosuppressive effects of this compound and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cytokine production by this compound and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporin analogs modified in the 3,7,8-positions: substituent effects on peptidylprolyl isomerase inhibition and immunosuppressive activity are nonadditive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. Isolation of PBMCs From Whole Blood [protocols.io]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. scribd.com [scribd.com]
- 14. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 15. Cellular Calcineurin Phosphatase Activity Assay Kit | Abcam [abcam.com]
- 16. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. A fluorescence polarization-based assay for peptidyl prolyl cis/trans isomerase cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nanomicronspheres.com [nanomicronspheres.com]
- 20. tracerDB | FP [tracerdb.org]
Cyclosporine A: An In-depth Technical Guide to Off-Target Effects and Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporine A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation and for the treatment of autoimmune diseases.[1][2] Its therapeutic efficacy is primarily attributed to the inhibition of T-cell activation. This is achieved through the formation of a complex with its intracellular receptor, cyclophilin A, which in turn binds to and inhibits the phosphatase activity of calcineurin.[1][2] This action prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (B1167480) (IL-2) and other cytokines crucial for T-cell proliferation.[1][2] Despite its clinical benefits, the use of CsA is associated with a range of side effects, including nephrotoxicity, hypertension, and neurotoxicity. These adverse effects are often attributed to the off-target interactions of CsA with various cellular proteins and pathways, independent of its primary immunosuppressive mechanism. This technical guide provides a comprehensive overview of the off-target effects and molecular interactions of CsA, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to aid researchers and drug development professionals in understanding and mitigating these unintended effects.
On-Target and Off-Target Molecular Interactions of this compound
While the primary therapeutic target of this compound is the cyclophilin A-calcineurin complex, it interacts with a variety of other proteins, leading to a cascade of off-target effects. The following table summarizes the quantitative data for some of these key on- and off-target interactions.
| Target Molecule | Interaction Type | Quantitative Value | Cell/System Type | Reference |
| On-Target | ||||
| Cyclophilin A | Binding Affinity (Kd) | 13 ± 4 nM | Human recombinant | [3] |
| Cyclophilin A | Binding Affinity (Kd) | 36.8 nM | Not specified | [4] |
| Cyclophilin B | Binding Affinity (Kd) | 9.8 nM | Not specified | [4] |
| Cyclophilin C | Binding Affinity (Kd) | 90.8 nM | Not specified | [4] |
| Off-Target | ||||
| Cyclophilin D | Binding Affinity (Ki) | 3 nM | Not specified | [5] |
| Cyclophilin D | Binding Affinity (Ki) | 93 nM (for a mitochondrial-targeted CsA analog) | Not specified | [5] |
| P-glycoprotein (MDR1) | Inhibition (IC50) | 3.4 µM | Human lymphoblastoid MDR-CEM cells | [6] |
| Calmodulin | Binding Affinity (Kd) | 1.2 µM | Not specified | [4] |
| Actin | Binding Affinity (Kd) | 5.7 µM | Not specified | [4] |
| Mitochondrial Permeability Transition Pore (mPTP) | Inhibition | 10 µM (prevented opening) | Human conjunctival epithelial cells | [7] |
| Mitochondrial Permeability Transition Pore (mPTP) | Inhibition | 0.2 µM (improved heart recovery) | Ischaemic/reperfused rat heart | [8] |
Core Signaling Pathway and Off-Target Interactions
The canonical pathway of this compound involves the inhibition of calcineurin, leading to immunosuppression. However, its off-target effects are mediated through various other molecular interactions.
Canonical Immunosuppressive Pathway of this compound
Caption: Canonical pathway of this compound-mediated immunosuppression.
Key Off-Target Molecular Interactions of this compound
Caption: Overview of major off-target interactions of this compound.
Detailed Experimental Protocols
Calcineurin Phosphatase Activity Assay (Colorimetric)
This assay measures the phosphatase activity of calcineurin by quantifying the release of phosphate (B84403) from a specific phosphopeptide substrate.
Materials:
-
Calcineurin Assay Kit (e.g., Abcam ab139461 or similar)
-
Purified Calcineurin enzyme
-
Calmodulin
-
Calcineurin Substrate (RII phosphopeptide)
-
Assay Buffer
-
Phosphate Standard
-
Green Assay Reagent (Malachite Green-based)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Reagent Preparation:
-
Prepare 1X Assay Buffer by diluting the provided stock solution.
-
Dilute Calmodulin into the 1X Assay Buffer.
-
Reconstitute the Calcineurin Substrate to the desired concentration with deionized water.
-
Prepare a serial dilution of the Phosphate Standard to generate a standard curve.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the Calcineurin Assay Buffer containing Calmodulin.
-
Add the purified Calcineurin enzyme to the appropriate wells. For control wells, add buffer instead.
-
Add the test compound (this compound) at various concentrations to the inhibitor wells. Add vehicle (e.g., DMSO) to control wells.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding the Calcineurin Substrate to all wells except the blank.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding the Green Assay Reagent to each well. This reagent will react with the free phosphate released by the phosphatase activity to produce a colored product.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at ~620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards versus their known concentrations.
-
Determine the amount of phosphate released in each sample by interpolating from the standard curve.
-
Calculate the percent inhibition of calcineurin activity for each concentration of this compound and determine the IC50 value.
-
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
This assay directly measures the opening of the mPTP in living cells using a fluorescent dye.
Materials:
-
Mitochondrial Permeability Transition Pore Assay Kit (e.g., Abcam ab239704 or similar)[9][10]
-
Cell culture medium
-
Test cells (e.g., Jurkat cells)
-
MPTP Staining Dye (e.g., Calcein-AM)
-
CoCl2 (quenching agent)
-
Ionomycin (mPTP inducer)
-
MPTP Wash Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density.
-
Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in pre-warmed MPTP Wash Buffer.
-
Aliquot 1 mL of the cell suspension into four separate tubes.
-
-
Staining and Treatment:
-
Tube 1 (Unstained Control): No treatment. Used for instrument setup.
-
Tube 2 (Total Fluorescence): Add the MPTP Staining Dye to the cells. This will stain both the cytoplasm and mitochondria.
-
Tube 3 (Mitochondrial Fluorescence): Add the MPTP Staining Dye and CoCl2. CoCl2 quenches the cytosolic fluorescence, leaving only the mitochondrial signal.
-
Tube 4 (mPTP Opening): Add the MPTP Staining Dye, CoCl2, and Ionomycin (or another inducer). Ionomycin will induce mPTP opening, leading to the loss of mitochondrial dye and a decrease in fluorescence. To test the effect of CsA, a separate tube can be prepared with CsA added prior to the inducer.
-
-
Incubation:
-
Incubate the tubes at 37°C for 15-30 minutes, protected from light.
-
-
Analysis:
-
After incubation, centrifuge the cells and resuspend them in 1 mL of MPTP Wash Buffer.
-
Keep the cells on ice and analyze them within 1 hour using a flow cytometer with a 488 nm excitation filter.
-
-
Data Analysis:
-
The difference in fluorescence between Tube 3 and Tube 4 indicates the degree of mPTP opening. A smaller difference in the presence of this compound would indicate its inhibitory effect on mPTP opening.
-
Assessment of Endoplasmic Reticulum (ER) Stress
ER stress can be monitored by measuring the upregulation of specific marker proteins, such as GRP78/BiP.
Materials:
-
Cell culture reagents
-
Test cells
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies against ER stress markers (e.g., anti-GRP78/BiP, anti-CHOP)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Protein Extraction:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against GRP78/BiP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for GRP78/BiP and a loading control (e.g., β-actin or GAPDH).
-
Normalize the GRP78/BiP band intensity to the loading control.
-
Compare the normalized expression levels of GRP78/BiP in this compound-treated cells to the control to determine the extent of ER stress induction.
-
General Workflow for Proteomic and Transcriptomic Analysis of Off-Target Effects
A general workflow to identify novel off-target effects of this compound using proteomics and transcriptomics.
Caption: General workflow for identifying off-target effects of CsA.
Conclusion
Understanding the off-target effects and molecular interactions of this compound is crucial for optimizing its therapeutic use and developing strategies to mitigate its adverse effects. This technical guide provides a foundational resource for researchers and drug development professionals by consolidating quantitative data, detailing key experimental protocols, and visualizing the complex signaling pathways involved. Further research into the nuanced off-target interactions of CsA will undoubtedly pave the way for the development of safer and more effective immunosuppressive therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Time-course cross-species transcriptomics reveals conserved hepatotoxicity pathways induced by repeated administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mitochondrial-targeted cyclosporin A with high binding affinity for cyclophilin D yields improved cytoprotection of cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclosporins: structure-activity relationships for the inhibition of the human MDR1 P-glycoprotein ABC transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Cyclosporin A binding to mitochondrial cyclophilin inhibits the permeability transition pore and protects hearts from ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. Mitochondrial Permeability Transition Pore Assay Kit (ab239704) is not available | Abcam [abcam.com]
Methodological & Application
Preparing Cyclosporine A Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporine A (CsA) is a potent immunosuppressive agent widely utilized in research to investigate immune responses, signaling pathways, and as a selection agent in certain cell culture systems.[1] It is a cyclic, non-ribosomal peptide of eleven amino acids that is highly hydrophobic, presenting challenges for its dissolution in aqueous cell culture media.[2] The primary mechanism of action of this compound is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3][4] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (B1167480) (IL-2) and other cytokines involved in T-cell activation.[5][6][7]
This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro cell culture experiments.
Physicochemical Properties and Solubility
This compound is a white powder that is sparingly soluble in aqueous solutions.[8][9] Therefore, organic solvents are required to prepare a concentrated stock solution before its dilution into cell culture medium.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | References |
| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | [3][8] |
| Molecular Weight | 1202.6 g/mol | [3][8] |
| Appearance | White powder | [9] |
| Purity | ≥98% | [4][8] |
| Solubility in DMSO | 50-100 mg/mL | [3][9] |
| Solubility in Ethanol | 10-200 mg/mL | [3][9] |
| Solubility in DMF | ~20 mg/mL | [8] |
| Solubility in Water | Sparingly soluble | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder (FW: 1202.6 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 1202.6 g/mol = 0.012026 g = 12.03 mg
-
-
Weigh this compound: In a sterile microcentrifuge tube, carefully weigh out 12.03 mg of this compound powder.
-
Dissolve in DMSO: Aseptically add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C, protected from light.[2][3]
Note on Solvent Toxicity: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2] However, the tolerance can vary between cell lines, so it is recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to determine the optimal concentration for your specific cells.
Protocol 2: Application of this compound to Cell Culture
This protocol provides a general guideline for diluting the this compound stock solution to the desired working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, complete cell culture medium
-
Cells plated in a suitable culture vessel (e.g., 96-well plate, 6-well plate, or flask)
Procedure:
-
Determine the Final Working Concentration: The effective concentration of this compound can vary depending on the cell type and the desired effect. A typical working concentration is around 100 nM, but can range from 50 ng/mL to 500 ng/mL (approximately 41.6 nM to 416 nM).[3][10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
-
Prepare an Intermediate Dilution (Optional but Recommended): To avoid precipitation of the hydrophobic this compound upon direct addition to the aqueous culture medium, it is advisable to prepare an intermediate dilution in culture medium.
-
For a final concentration of 100 nM in 1 mL of medium, you would need to add 0.1 µL of the 10 mM stock solution. This small volume can be difficult to pipette accurately.
-
Instead, first, dilute the 10 mM stock solution 1:100 in pre-warmed culture medium to create a 100 µM intermediate stock. To do this, add 2 µL of the 10 mM stock to 198 µL of medium.
-
-
Add to Cell Culture:
-
From the 100 µM intermediate stock, you can now easily add 1 µL to 1 mL of your cell culture to achieve a final concentration of 100 nM.
-
Add the diluted this compound dropwise to the culture medium while gently swirling the plate or flask to ensure even distribution.[2]
-
-
Incubate: Return the cells to the incubator and incubate for the desired period. Incubation times can vary depending on the experiment but are often in the range of 24 to 72 hours.[11]
-
Include Controls: Always include the following controls in your experiment:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Data Summary
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Stability | References |
| Solid Powder | -20°C or 2-8°C | ≥ 2-4 years (desiccated, protected from light) | [8][9][12] |
| Stock Solution in DMSO/Ethanol | -20°C | Up to 3 months (aliquoted, protected from light) | [3][9] |
| Aqueous Solution | Room Temperature | Not recommended for storage more than one day | [8] |
Table 3: Recommended Working Concentrations
| Application | Cell Type | Working Concentration | References |
| Immunosuppression | Jurkat cells | 1 µg/mL (~831 nM) | [1] |
| Inhibition of IL-2 Production | Jurkat cells | Typically around 100 nM | [3] |
| General Cell Culture | Various | 50 - 500 ng/mL (~41.6 - 416 nM) | [10] |
| Cytotoxicity Assay | Rat H42E cells | TC₅₀ = 42 µM | [11] |
| Cytotoxicity Assay | Mouse L929 cells | IC₅₀ = 30 µM (after 3 days) | [11] |
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: this compound inhibits the calcineurin-NFAT signaling pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 4. stemcell.com [stemcell.com]
- 5. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Immunomodulatory effects of cyclosporin A on human peripheral blood dendritic cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Cyclosporine A Dosage and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporine A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in both clinical settings and preclinical research.[1][2][3] Its primary mechanism of action involves the inhibition of T-cell activation, thereby preventing allograft rejection and managing autoimmune diseases.[1][2][4][5] In mouse models, CsA is an invaluable tool for studying immune responses, developing new therapeutic strategies for autoimmune disorders, and investigating the efficacy of novel immunosuppressive agents.
These application notes provide detailed information on the dosage, administration, and experimental protocols for using this compound in mouse models. The following sections offer a comprehensive guide for researchers to ensure reproducible and effective experimental outcomes.
Mechanism of Action
This compound exerts its immunosuppressive effects by forming a complex with its intracellular receptor, cyclophilin.[1][4][5] This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2][4][5] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T cells (NFAT), a key transcription factor.[4][5] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[1][4][5] The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation, thus suppressing the cell-mediated immune response.[1][5] Beyond the calcineurin-NFAT pathway, CsA has also been shown to block the activation of JNK and p38 signaling pathways, further contributing to its inhibitory effect on T-cell activation.[2]
Data Presentation: this compound Dosage in Mouse Models
The optimal dosage of this compound can vary significantly depending on the mouse strain, the experimental model, and the desired level of immunosuppression. The following table summarizes dosages reported in various studies.
| Application | Mouse Strain | Dosage | Route of Administration | Frequency | Vehicle | Reference |
| Allograft Skin Rejection | ICR | 15 mg/kg | Subcutaneous (SC) | Daily | Polyethylene (B3416737) glycol, saline, ethanol (B145695) | [6] |
| Allograft Skin Rejection | Outbred mice | 5 x 10⁻⁵⁵ mg/kg (low dose) | Subcutaneous (SC) | Daily | Polyethylene glycol, saline, ethanol | [6][7] |
| Heterotopic Heart Transplant | CBA (recipients), BALB/c (donors) | 15 mg/kg | Subcutaneous (SC) | Daily | Not specified | [8] |
| Ischemia-Reperfusion Injury | C57BL/6J | 3 mg/kg | Not specified | Single dose, 1 hour or 10 min before ischemia | Not specified | [9] |
| Ischemia-Reperfusion Injury | C57BL/6J | 10 mg/kg | Not specified | Single dose, 10 min before ischemia | Not specified | [9] |
| Tumor Xenograft Development | C3H | 100 mg/kg | Not specified | Daily for 30 days | Not specified | [10] |
| Tumor Xenograft Development | Not specified | 25 mg/kg | Oral gavage or Intravenous (IV) | Not specified | Not specified | [11] |
| Experimental Colitis | NMRI | 1, 3, 5, 10, 25, 50 mg/kg | Intraperitoneal (IP) or Intracolonic (IC) | Daily | Phosphate-buffered saline | [12] |
| Autoimmune Disease Induction | Several inbred strains | High doses (not specified) | Not specified | Daily for 6 weeks | Not specified | [13] |
| Toxicity Study | BALB/c | 12.5, 50, 200 mg/kg | Subcutaneous (SC) | Daily for 6 weeks | Not specified | [14] |
Note: It is crucial to perform pilot studies to determine the optimal dose for a specific experimental setup. High doses of CsA (50 mg/kg/day and above) can lead to significant toxicity in mice, including weight loss, diarrhea, neurotoxicity, and organ damage.[14]
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound (powder)
-
Vehicle (e.g., Olive oil, Ethanol, Polyethylene glycol, Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Vehicle Selection: The choice of vehicle depends on the administration route. For subcutaneous injections, olive oil is a common choice.[15] A mixture of polyethylene glycol, saline, and ethanol has also been used.[6] For intraperitoneal injections, CsA can be dissolved in a suitable solvent and diluted in phosphate-buffered saline.[12]
-
Preparation of Stock Solution:
-
Weigh the required amount of CsA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to achieve the desired stock concentration. For example, to prepare a 15 mg/mL solution, dissolve 15 mg of CsA in 1 mL of vehicle.
-
Vortex thoroughly until the CsA is completely dissolved. Gentle warming may be necessary for some vehicles, but care should be taken to avoid degradation of the compound.
-
-
Preparation of Working Solution:
-
Dilute the stock solution with the same vehicle to the final desired concentration for injection. The final volume should be easily injectable into a mouse (typically 100-200 µL).[15]
-
For example, to administer a 15 mg/kg dose to a 25g mouse, the required dose is 0.375 mg. If the working solution concentration is 2.5 mg/mL, an injection volume of 150 µL would be administered.
-
-
Storage: Store the prepared solutions protected from light. The stability of the solution will depend on the vehicle used; it is recommended to prepare fresh solutions for each experiment or store them at an appropriate temperature for a limited time as determined by stability studies.
Protocol 2: Administration of this compound
A. Subcutaneous (SC) Injection
-
Animal Restraint: Properly restrain the mouse to expose the dorsal side.
-
Injection Site: Tent the skin on the back of the mouse, away from the head and spine.
-
Injection: Insert a sterile needle (25-27 gauge) into the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back the plunger to ensure the needle has not entered a blood vessel.
-
Injection: Slowly inject the CsA solution.
-
Withdrawal: Withdraw the needle and gently massage the injection site to aid dispersal of the solution.
-
Monitoring: Monitor the mouse for any signs of discomfort or adverse reactions at the injection site.
B. Intraperitoneal (IP) Injection
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Injection: Insert a sterile needle (25-27 gauge) at a 10-20 degree angle.
-
Aspiration: Gently pull back the plunger to check for the aspiration of any fluid (e.g., urine, intestinal contents). If fluid is aspirated, discard the syringe and re-attempt with a fresh preparation at a different site.
-
Injection: Slowly inject the CsA solution.
-
Withdrawal: Withdraw the needle.
-
Monitoring: Monitor the mouse for any signs of distress.
C. Oral Gavage
-
Animal Restraint: Properly restrain the mouse.
-
Gavage Needle: Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse.
-
Administration: Gently insert the gavage needle into the esophagus and down into the stomach. Do not force the needle.
-
Injection: Slowly administer the CsA solution.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Monitor the mouse for any signs of respiratory distress or regurgitation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action in T-cells.
Caption: General experimental workflow for CsA studies in mice.
Caption: Decision tree for initial CsA dose selection in mice.
References
- 1. dovepress.com [dovepress.com]
- 2. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 8. Use of cyclosporine in the mouse heterotopic heart transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose and timing of injections for effective this compound pretreatment before renal ischemia reperfusion in mice | PLOS One [journals.plos.org]
- 10. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 12. Effect of cyclosporine in a murine model of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclosporin A-induced autoimmune disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tissue distribution and toxicity of cyclosporin A in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Cyclosporine A Treatment in Rat Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporine A (CsA) is a potent calcineurin inhibitor widely utilized as an immunosuppressant in both clinical settings and preclinical research. Its primary mechanism of action involves the inhibition of T-cell activation, making it a valuable tool for studying and modulating immune responses in various autoimmune disease models. These application notes provide detailed protocols for the use of this compound in two common rat models of autoimmune disease: Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis, and Collagen-Induced Arthritis (CIA), a model for rheumatoid arthritis.
Mechanism of Action: Calcineurin-NFAT Signaling Pathway
This compound exerts its immunosuppressive effects by disrupting the calcineurin-NFAT signaling cascade, a critical pathway in T-cell activation. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation into the nucleus. Once in the nucleus, NFAT acts as a transcription factor, inducing the expression of key pro-inflammatory cytokines such as Interleukin-2 (IL-2). IL-2 is crucial for T-cell proliferation and differentiation.
This compound, by binding to its intracellular receptor cyclophilin, forms a complex that inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation of NFAT, trapping it in the cytoplasm and thereby blocking the transcription of IL-2 and other inflammatory genes. This interruption of the T-cell activation cascade is the basis for CsA's immunosuppressive properties.
This compound Signaling Pathway
Experimental Protocols
Below are detailed protocols for the induction of EAE and CIA in rats and the subsequent treatment with this compound.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used model of the inflammatory demyelinating processes of the central nervous system that occur in multiple sclerosis.
Materials:
-
Animals: Female Lewis rats, 8-10 weeks old.
-
Antigen: Myelin Basic Protein (MBP) from guinea pig spinal cord.
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.
-
This compound (CsA): Powder or commercially available solution.
-
Vehicle for CsA: Sterile saline or olive oil.
-
Anesthetic: Isoflurane or equivalent.
Protocol for EAE Induction and CsA Treatment:
-
Antigen Emulsion Preparation: Prepare an emulsion of MBP in CFA at a final concentration of 1 mg/mL of MBP. Ensure a stable water-in-oil emulsion is formed by vigorous mixing.
-
Immunization (Day 0): Anesthetize the rats. Inject 0.1 mL of the MBP/CFA emulsion subcutaneously into the footpad of one hind paw.
-
This compound Preparation: Dissolve CsA in the chosen vehicle (saline or olive oil) to the desired concentration.
-
CsA Administration: Administer CsA via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or oral gavage) starting from the day of immunization (Day 0) or at the onset of clinical signs, depending on the study design (prophylactic vs. therapeutic). Dosing should be performed daily or as determined by the experimental plan.
-
Clinical Scoring: Beginning on day 7 post-immunization, monitor the rats daily for clinical signs of EAE using a standardized scoring system (see Table 2). Also, record body weight daily.
Experimental Workflow for EAE
Collagen-Induced Arthritis (CIA) Model
CIA is a robust model of rheumatoid arthritis, characterized by chronic inflammation of the joints.
Materials:
-
Animals: Male or female Wistar or Sprague-Dawley rats, 7-8 weeks old.
-
Antigen: Bovine or rat type II collagen.
-
Adjuvant: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
This compound (CsA): Powder or commercially available solution.
-
Vehicle for CsA: Sterile saline or olive oil.
-
Anesthetic: Isoflurane or equivalent.
Protocol for CIA Induction and CsA Treatment:
-
Primary Immunization (Day 0): Prepare an emulsion of type II collagen in CFA (1 mg/mL). Anesthetize the rats and inject 0.1 mL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 7): Prepare an emulsion of type II collagen in IFA (1 mg/mL). Inject 0.1 mL of the emulsion intradermally at a site near the primary injection.
-
This compound Preparation: Dissolve CsA in the chosen vehicle to the desired concentration.
-
CsA Administration: Administer CsA via the desired route. Prophylactic treatment can begin on Day 0. Therapeutic treatment can commence upon the first signs of arthritis (typically around day 10-14).
-
Clinical Assessment: Monitor rats daily for the onset of arthritis starting from day 7 after the primary immunization. Score the severity of arthritis in each paw (see Table 3). Measure paw thickness or volume using calipers.
-
Endpoint and Tissue Collection: Euthanize animals at the study endpoint (e.g., Day 21-35). Collect hind paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion. Blood can be collected for measurement of anti-collagen antibodies and inflammatory cytokines.
Experimental Workflow for CIA
Data Presentation
The following tables summarize quantitative data on the effects of this compound in rat autoimmune models.
Table 1: Dose-Dependent Effects of this compound on Clinical Score in Rat EAE
| Treatment Group | Dosage (mg/kg/day) | Mean Maximum Clinical Score (± SEM) | Day of Onset (Mean ± SEM) |
| Saline Control | - | 3.5 ± 0.3 | 11.2 ± 0.4 |
| CsA | 4 | 2.8 ± 0.5 | 14.5 ± 1.1 |
| CsA | 8 | 1.5 ± 0.6 | Delayed/Relapsing |
| CsA | 16 | 0.5 ± 0.2 | Minimal signs during treatment |
| CsA | 32 | 0.1 ± 0.1* | Minimal signs during treatment |
*Indicates a significant reduction in clinical score compared to the saline control group.
Table 2: Clinical Scoring Criteria for EAE in Rats
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Hind limb paralysis |
| 4 | Hind and forelimb paralysis |
| 5 | Moribund or dead |
Table 3: Effect of this compound on Arthritis Index in Rat CIA
| Treatment Group | Dosage (mg/kg/day) | Mean Arthritis Index (± SEM) on Day 21 | Paw Swelling (mm ± SEM) |
| Vehicle Control | - | 10.5 ± 1.2 | 3.2 ± 0.3 |
| CsA | 5 | 7.8 ± 1.5 | 2.5 ± 0.4 |
| CsA | 10 | 4.2 ± 1.1 | 1.8 ± 0.3 |
| CsA | 15 | 2.1 ± 0.8 | 1.2 ± 0.2 |
*Indicates a significant reduction in arthritis index and paw swelling compared to the vehicle control group.
Table 4: Qualitative Scoring System for Paw Inflammation in Rat CIA
| Score | Description |
| 0 | No evidence of erythema and swelling |
| 1 | Erythema and mild swelling confined to the tarsals or ankle joint |
| 2 | Erythema and mild swelling extending from the ankle to the tarsals |
| 3 | Erythema and moderate swelling extending from the ankle to the metatarsal joints |
| 4 | Erythema and severe swelling encompass the ankle, foot, and digits |
The total arthritis score is the sum of the scores for all four paws, with a maximum possible score of 16.
Conclusion
This compound is a valuable tool for modulating the immune response in rat models of autoimmune diseases such as EAE and CIA. The provided protocols and data offer a comprehensive guide for researchers to effectively design and execute studies involving CsA. Careful consideration of the dosage, timing of administration, and appropriate model is crucial for obtaining reproducible and meaningful results. The dose-dependent effects of CsA highlight its complex interactions with the immune system, where higher doses generally lead to profound immunosuppression, while lower doses may have more nuanced or even paradoxical effects.
In Vitro Assays for Measuring Cyclosporine A Immunosuppressive Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporine A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ transplant rejection and to treat various autoimmune diseases.[1] Its primary mechanism of action involves the inhibition of T-cell activation, a critical event in the adaptive immune response.[2][3] CsA diffuses into T-lymphocytes and binds to its cytosolic receptor, cyclophilin A (CypA).[1] This CsA-CypA complex then binds to and inhibits calcineurin, a calcium-calmodulin-dependent serine/threonine phosphatase.[4] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][4] As a result, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding crucial cytokines, most notably Interleukin-2 (IL-2).[1][5] The lack of IL-2, a potent T-cell growth factor, halts the clonal expansion and effector function of T-cells, leading to immunosuppression.[1]
This document provides detailed application notes and protocols for three key in vitro assays used to measure the immunosuppressive activity of this compound: the Calcineurin Phosphatase Activity Assay, the T-Cell Proliferation Assay, and the IL-2 Production Assay.
Key Signaling Pathway: Calcineurin-NFAT in T-Cell Activation
The activation of T-cells via the T-cell receptor (TCR) initiates a signaling cascade that leads to an increase in intracellular calcium levels.[1] This rise in calcium activates calmodulin, which in turn binds to and activates calcineurin.[6] Activated calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus.[6][7] In the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to induce the expression of genes critical for T-cell activation and proliferation, including IL-2.[8] this compound, by forming a complex with cyclophilin, directly inhibits the phosphatase activity of calcineurin, thereby blocking this entire downstream signaling pathway.[4][9]
Calcineurin Phosphatase Activity Assay
This assay directly measures the enzymatic activity of calcineurin and its inhibition by this compound. It is a cell-free assay that provides a direct readout of the drug's effect on its molecular target.
Experimental Workflow
Detailed Protocol
Materials:
-
Recombinant human Calcineurin
-
Recombinant human Calmodulin
-
RII phosphopeptide substrate
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.2 mM CaCl₂)
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in the assay buffer.
-
In a 96-well plate, add assay buffer, calmodulin, and calcineurin to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the reaction by adding the RII phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent, which contains a strong acid and chelates calcium.
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percentage of calcineurin inhibition for each CsA concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data
| Compound | Assay System | IC50 | Reference |
| This compound | Murine PBL lysates | 7.5 ng/mL | [10] |
| This compound | Murine SCS lysates | 24.4 ng/mL | [10] |
| This compound | Human leukocyte lysates | 212 µg/L (approx. 212 ng/mL) | [11] |
T-Cell Proliferation Assay
This cell-based assay measures the ability of this compound to inhibit the proliferation of T-cells following stimulation. It is a functional assay that reflects the downstream consequences of calcineurin inhibition.
Experimental Workflow
Detailed Protocol (CFSE Method)
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3/anti-CD28 coated beads or Phytohemagglutinin (PHA)
-
This compound
-
96-well round-bottom plates
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Label the PBMCs with CFSE according to the manufacturer's protocol. This involves incubating the cells with a specific concentration of CFSE, followed by washing to remove unbound dye.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium and add 50 µL to the respective wells. Include a vehicle control.
-
Add 50 µL of T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 beads) to the appropriate wells. Include an unstimulated control.[12]
-
Incubate the plate for 3 to 5 days at 37°C in a 5% CO₂ incubator.
-
After incubation, harvest the cells and wash them with FACS buffer.
-
Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cell generations.[12]
-
Analyze the data using flow cytometry software to determine the percentage of proliferating cells at each CsA concentration and calculate the IC50.
Quantitative Data
| Compound | Cell Type | Stimulation | Assay Method | IC50 | Reference |
| This compound | Human PBMCs | Alloantigen (MLC) | ³H-thymidine | 19 ± 4 µg/L (approx. 19 ng/mL) | [13] |
| Cyclosporine G | Human PBMCs | Alloantigen (MLC) | ³H-thymidine | 60 ± 7 µg/L (approx. 60 ng/mL) | [13] |
| This compound | Canine T-lymphocytes | Con A | Flow Cytometry | 15.8 ± 2.3 ng/mL | [14] |
| This compound | Human T-cells | anti-CD3 + CD28 | ³H-thymidine | Varies with costimulation | [15] |
IL-2 Production Assay
This assay measures the amount of IL-2 secreted by T-cells following stimulation. Since IL-2 gene transcription is a direct downstream event of NFAT activation, this assay is a reliable indicator of this compound's immunosuppressive activity.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 3. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. NFAT - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric assay for calcineurin activity in leukocytes isolated from human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A comparison of the immunosuppressive effects of this compound and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In-vitro immunosuppression of canine T-lymphocyte-specific proliferation with dexamethasone, cyclosporine, and the active metabolites of azathioprine and leflunomide in a flow-cytometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of this compound and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Cyclosporine A in Whole Blood by LC-MS/MS: An Application Note and Protocol
Introduction
Cyclosporine A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ rejection in transplant recipients and to treat various autoimmune diseases.[1][2] Therapeutic drug monitoring (TDM) of CsA is crucial due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability. Inadequate dosing can lead to graft rejection, while excessive levels can cause severe side effects such as nephrotoxicity and neurotoxicity.[3]
Historically, immunoassays were used for CsA monitoring, but these methods can suffer from cross-reactivity with CsA metabolites, leading to an overestimation of the parent drug concentration.[4][5][6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM of immunosuppressants.[1][2][4][7] This is attributed to its high sensitivity, specificity, and accuracy, which allows for the precise measurement of CsA, distinguishing it from its metabolites.[1][4][5]
This application note provides a detailed protocol for the quantification of this compound in human whole blood using LC-MS/MS. The method described is robust, suitable for high-throughput analysis, and demonstrates excellent performance in terms of linearity, precision, and accuracy.[1][2][4][7]
Experimental Workflow
The overall experimental workflow for the quantification of this compound in whole blood by LC-MS/MS is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound (CsA) analytical standard (CAS 59865-13-3)[1]
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)[3]
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)[3]
-
Zinc sulfate (analytical grade)[1]
-
Ultrapure water (18.2 MΩ·cm)[1]
-
Drug-free human whole blood with EDTA as anticoagulant for calibrators and quality controls.[1]
Sample Preparation
A protein precipitation method is commonly employed for sample preparation due to its simplicity and effectiveness.[1][2][4][6][7]
-
Allow all samples (calibrators, quality controls, and patient samples) to thaw and equilibrate to room temperature.
-
Vortex mix the whole blood samples for 30 seconds before pipetting.[3]
-
In a microcentrifuge tube, add 20 µL of whole blood.[1]
-
Add 400 µL of a precipitation reagent consisting of 0.05 M zinc sulfate and 30.0 ng/mL of CsA-d12 in 50% methanol/water.[1]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[3]
-
Centrifuge the tubes at 13,000 rpm for 5 minutes.[3]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| LC System | Waters 2790 Alliance HT HPLC System or equivalent[3] |
| Column | C18 column (e.g., 50 x 2.1 mm, 2.7 µm)[1][2][4][7] |
| Mobile Phase | 65% aqueous acetonitrile containing 2 mM ammonium acetate and 0.1% (v/v) formic acid[3] |
| Flow Rate | 0.5 mL/min[1][2][4][7] |
| Column Temperature | 60 °C[6][9] |
| Injection Volume | 3 µL[9] |
| Run Time | Approximately 2 to 4.3 minutes[1][2][3][4][7] |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| MS System | Triple quadrupole mass spectrometer (e.g., Waters Quattro LC, Thermo Scientific TSQ Endura)[3][8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V[9] |
| Gas Temperature | 325 °C[9] |
| Nebulizer Pressure | 45 psi[9] |
| Gas Flow | 10 L/min[9] |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (Ammonium Adduct) | 1220.0 | 1203.0 |
| This compound-d12 (IS) | 1232.0 | 1215.0 |
Note: The ammoniated species of this compound often provides more specific and sensitive fragmentation compared to the protonated molecule.[3]
Method Validation and Performance
The analytical method was validated for linearity, limit of quantification, precision, accuracy, and recovery.
Linearity and Limit of Quantification
The method demonstrated excellent linearity over the specified concentration range.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Linear Range | 5.85 - 1890.00 ng/mL[1][2] |
| Correlation Coefficient (r) | > 0.99[1][2] |
| Linear Regression Equation | y = 0.0016x + 0.00144 (example)[1][2] |
| Lower Limit of Quantification (LLOQ) | 5.85 ng/mL[1][2] |
Precision and Accuracy
The precision of the method was evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 3: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Bias) |
| Low | ~30 | < 9.9% | < 6.1% | -7.3% to 5.9% |
| Medium | ~300 | < 9.9% | < 6.1% | -7.3% to 5.9% |
| High | ~800 | < 9.9% | < 6.1% | -7.3% to 5.9% |
Data synthesized from multiple sources indicating typical performance.[8][10]
Recovery
The recovery of this compound from whole blood was assessed by comparing the peak areas of extracted samples to those of unextracted standards.
Table 4: Recovery
| Analyte | Recovery (%) |
| This compound | 89.4 - 104.7%[2] |
Discussion
The presented LC-MS/MS method for the quantification of this compound in whole blood is simple, rapid, and robust.[1][2][4][7] The one-step protein precipitation for sample preparation is straightforward and suitable for high-throughput clinical laboratories.[1][2][4][7] The use of a stable isotope-labeled internal standard, this compound-d12, ensures accurate and precise quantification by correcting for matrix effects and variations in instrument response.[1]
The chromatographic conditions provide adequate separation from endogenous interferences, and the short run time allows for a high sample throughput.[1][2][3][4][7] The tandem mass spectrometry detection in MRM mode offers high selectivity and sensitivity, enabling the accurate measurement of this compound concentrations within the therapeutic range.
Conclusion
This application note details a validated LC-MS/MS method for the quantitative analysis of this compound in human whole blood. The method meets the requirements for therapeutic drug monitoring, providing accurate and precise results. Its simplicity and high-throughput capabilities make it well-suited for routine clinical use in managing immunosuppressive therapy for transplant patients and those with autoimmune disorders.
References
- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. waters.com [waters.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Simultaneous Determination of this compound, Tacrolimus, Sirolimus, and Everolimus in Whole-Blood Samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust, high-throughput LC-MS/MS method for therapeutic drug monitoring of cyclosporine, tacrolimus, everolimus, and sirolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Cyclosporine A
Application Note and Protocol
This document provides a detailed application note and a comprehensive protocol for the determination of Cyclosporine A (CsA) using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of this compound in various matrices, including pharmaceutical formulations and biological samples.
Introduction
This compound is a potent immunosuppressant drug widely used to prevent organ rejection after transplantation and to treat various autoimmune diseases.[1][2] Accurate and reliable quantification of this compound is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical products.[3] HPLC is the reference method for the specific measurement of this compound due to its high specificity and accuracy compared to immunoassays, which may show cross-reactivity with CsA metabolites.[2][3][4]
This document outlines various validated reversed-phase HPLC (RP-HPLC) methods, providing a comparative summary of chromatographic conditions and validation parameters to aid in method selection and implementation.[5]
Chromatographic Conditions
Several RP-HPLC methods have been successfully validated for the determination of this compound. The choice of stationary phase, mobile phase composition, and temperature can significantly influence chromatographic performance.[5] A summary of different chromatographic conditions is presented in Table 1.
Table 1: Comparison of Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | XTerra® C18 | Ultrabase C18 (250x4.6 mm, 5 µm) | Lichrospher RP-18 (4x250mm; 5µm) | Nova-Pak Phenyl (4 µm) |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic acid (80:20)[1] | Acetonitrile and Water (gradient)[6] | Tetrahydrofuran: Phosphoric acid (0.05M) (44:56, v/v)[7] | Acetonitrile: 0.04 M monobasic potassium phosphate (B84403) (pH 2.5) (65:35 v/v)[8] |
| Flow Rate | 1 mL/min[1] | 1 mL/min[6] | 1.0 mL/min[7] | 1 mL/min[8] |
| Detection Wavelength | 210 nm[1] | 205 nm[6] | 220 nm[7] | 205 nm[8] |
| Column Temperature | 50°C[1] | 75°C[6] | 75°C[7] | 75°C[8] |
| Retention Time | ~3.86 min[1] | ~6.5 min[6] | Not Specified | < 5 min[8] |
Method Validation Parameters
The validation of an HPLC method is essential to ensure its suitability for the intended purpose. Key validation parameters for this compound analysis are summarized in Table 2, demonstrating the performance characteristics of different methods.
Table 2: Comparison of Validation Parameters for this compound HPLC Methods
| Parameter | Method A | Method B | Method C | Method D |
| Linearity Range | 5 - 25 µg/mL[1] | 22 - 250 µg/mL[6] | 100 - 800 µg/mL[9] | 50 - 3000 ng/mL[10] |
| Correlation Coefficient (r²) | > 0.999[10] | Not Specified | Not Specified | > 0.999[10] |
| Limit of Detection (LOD) | 0.100 µg/mL[1] | 1.36 µg/mL[6] | 8.01 µg/mL[9] | 15 ng/mL[11] |
| Limit of Quantification (LOQ) | 0.200 µg/mL[1] | 2.35 µg/mL[6] | 26.7 µg/mL[9] | 50 ng/mL[10] |
| Accuracy (% Recovery) | 98.08 - 101.55%[1] | Deviation < 5.5%[6] | 100.04%[9] | 98.30 - 103.74%[10] |
| Precision (% RSD) | < 2%[1] | < 6.5%[6] | Not Specified | 0.48 - 13.33%[10] |
Experimental Protocols
This section provides detailed protocols for sample preparation and the validation of the HPLC method for this compound analysis.
Sample Preparation
For Pharmaceutical Formulations (Capsules):
-
Prepare a stock solution by accurately weighing and dissolving the standard or sample in a 1:1 mixture of 0.1% Trifluoroacetic acid (TFA) and Acetonitrile (ACN), followed by sonication for 5 minutes.[1]
-
Further dilute the stock solution with the mobile phase to obtain the desired final concentrations for analysis.[1]
For Biological Matrices (Whole Blood):
-
To a 200 µL blood or plasma sample, add an internal standard (e.g., Naproxen (B1676952) or Cyclosporin D).[8][12]
-
Perform protein precipitation by adding 1.5 mL of a zinc sulfate-saturated acetonitrile:water (1:1) solution.[12]
-
Vortex the mixture for 7 minutes and let it stand for 10 minutes to complete deproteination.[12]
-
Centrifuge the mixture at 3000 rpm for 5 minutes.[12]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a vacuum.[12]
-
Reconstitute the residue with 250 µL of the mobile phase.[12]
-
Inject a 60 µL aliquot into the HPLC system for analysis.[12]
HPLC Method Validation Protocol
The validation of the analytical method should be performed according to the International Conference on Harmonisation (ICH) guidelines.[6]
1. Specificity:
-
Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[5]
-
Protocol: Analyze blank samples (matrix without analyte) and compare the chromatograms with those of samples spiked with this compound to ensure no interfering peaks are present at the retention time of the analyte.
2. Linearity:
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of calibration standards at different concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).[1] Inject each standard solution in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.[5]
3. Accuracy:
-
Objective: To determine the closeness of the test results to the true value.[5]
-
Protocol: Perform recovery studies by spiking a placebo or a pre-analyzed sample with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[5] Analyze the spiked samples in triplicate at each concentration level and calculate the percentage recovery.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
-
Protocol:
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[9]
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[5]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General experimental workflow for this compound analysis by HPLC.
This compound Signaling Pathway
This compound exerts its immunosuppressive effect by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.
Caption: Simplified signaling pathway of this compound's immunosuppressive action.
References
- 1. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. A review of assay methods for cyclosporin. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a HPLC method for the determination of cyclosporin-A in rat blood and plasma using naproxen as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. inha.elsevierpure.com [inha.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Cyclosporine A as a Positive Control in Immunological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporine A (CsA) is a potent immunosuppressive agent widely utilized in clinical settings to prevent organ transplant rejection and to treat a variety of autoimmune disorders.[1][2][3] Its well-characterized mechanism of action makes it an invaluable tool in immunological research, where it serves as a reliable positive control for assays assessing T-cell activation and function. These application notes provide detailed protocols for using this compound as a positive control in common immunological assays, including T-cell proliferation and cytokine production assays.
Mechanism of Action
This compound exerts its immunosuppressive effects primarily through the inhibition of T-cell activation.[1][3][4] Upon T-cell receptor (TCR) stimulation, there is an increase in intracellular calcium levels, which activates the calmodulin-dependent serine-threonine phosphatase, calcineurin.[5] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][6] This dephosphorylation allows NFAT to translocate from the cytoplasm to the nucleus, where it binds to promoter regions of various genes, including those encoding for cytokines critical for T-cell proliferation and differentiation, such as Interleukin-2 (IL-2).[2][3][7]
This compound disrupts this signaling cascade by first binding to its intracellular receptor, cyclophilin.[1] The resulting this compound-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity.[1][4] This prevents the dephosphorylation and subsequent nuclear translocation of NFAT, thereby blocking the transcription of IL-2 and other pro-inflammatory cytokines, and ultimately leading to the suppression of T-cell mediated immune responses.[2][3][4]
Caption: this compound signaling pathway in T-cells.
Experimental Protocols
This compound is an ideal positive control for assays measuring the inhibition of T-cell proliferation and cytokine production. Below are detailed protocols for these applications.
T-Cell Proliferation Assay (CFSE-based)
This protocol utilizes Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation via flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (stock solution in DMSO, e.g., 1 mg/mL)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
CFSE (stock solution in DMSO, e.g., 5 mM)
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
CFSE Staining:
-
Wash PBMCs twice with PBS.
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.[8]
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.[8]
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.[8]
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.[8]
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.[8]
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Add 50 µL of T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 beads at a 1:1 bead-to-cell ratio or PHA at 5 µg/mL).[8][9] Include an unstimulated control.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.[8]
-
-
Flow Cytometry Analysis:
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the lymphocyte population and observing the dilution of CFSE fluorescence as a measure of cell division.
-
Cytokine Production Assay (ELISA)
This protocol measures the secretion of cytokines, such as IL-2, into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
PBMCs
-
This compound
-
Complete RPMI-1640 medium
-
T-cell stimulation reagents
-
96-well flat-bottom culture plates
-
Commercially available ELISA kit for the cytokine of interest (e.g., human IL-2)
-
ELISA plate reader
Procedure:
-
Cell Culture and Treatment:
-
Isolate and prepare PBMCs as described in the T-cell proliferation assay.
-
Seed 1.5 x 10^5 cells/well into a 96-well plate.[9]
-
Add serial dilutions of this compound and a vehicle control to the wells. Pre-incubate for 1 hour at 37°C.[9]
-
Add a stimulating agent (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads).[9]
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.[9]
-
-
Sample Collection:
-
ELISA Procedure:
-
Perform the ELISA on the collected supernatants according to the manufacturer's protocol.[9] This typically involves adding supernatants to an antibody-coated plate, followed by incubation with a detection antibody and a substrate.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytokine inhibition relative to the stimulated control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
References
- 1. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 2. Cyclosporine and the immune response: basic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclosporin a inhibits calcineurin/nuclear factor of activated T-cells signaling and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of this compound in vivo. II. T cell priming in vivo to alloantigen can be mediated by an IL-2-independent this compound-resistant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cyclosporine A Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporine A (CsA) is a potent immunosuppressant widely used in research and clinical settings.[1][2][3][4] Its lipophilic nature and poor water solubility present significant challenges for effective delivery in animal models.[1][2][3][4] These application notes provide an overview of various CsA delivery methods for animal studies, including detailed protocols and comparative data to assist researchers in selecting the most appropriate method for their experimental needs.
Mechanism of Action
This compound exerts its immunosuppressive effects primarily by inhibiting calcineurin, a key enzyme in the T-cell activation pathway. This action blocks the transcription of interleukin-2 (B1167480) (IL-2) and other cytokines, which are essential for the proliferation and differentiation of T-cells. By suppressing T-cell mediated immune responses, CsA is effective in preventing organ transplant rejection and treating various autoimmune diseases.[5]
This compound Signaling Pathway
Conventional Delivery Methods
Oral Gavage
Oral administration is a common and convenient method for CsA delivery. However, its bioavailability can be low and variable due to its poor water solubility and first-pass metabolism.[6][7] Formulations often include oils or emulsifying agents to improve absorption.[8]
Table 1: Oral this compound Formulations and Bioavailability
| Formulation | Animal Model | Dosage | Bioavailability (%) | Reference |
| Aqueous Microsuspension | Wistar Rats | 20 mg/kg | 35.7 ± 3.3 | [9] |
| Solutol HS 15-based | Wistar Rats | 20 mg/kg | 69.9 ± 2.8 | [9] |
| Olive Oil Solution | Rats | 10-50 mg/kg | 10 - 30 | [6] |
| Sandimmune Neoral® | Beagle Dogs | - | - | [10] |
| PLGA Nanoparticles | Rats | - | 119.2 (relative to Neoral®) | [11] |
Parenteral Injections
Parenteral routes, such as intravenous, subcutaneous, and intraperitoneal injections, bypass the gastrointestinal tract, leading to higher and more consistent bioavailability compared to oral administration.
-
Intravenous (IV) Injection: Provides 100% bioavailability and is often used as a reference for calculating the absolute bioavailability of other formulations.[12] However, it can be technically challenging for repeated administrations.
-
Subcutaneous (SC) Injection: A common and effective method for sustained release.[13][14] CsA is often dissolved in a suitable vehicle like olive oil.[8][13]
-
Intraperitoneal (IP) Injection: Widely used in rodent models for systemic drug delivery.[15]
Table 2: Dosage of this compound for Immunosuppression in Animal Models
| Animal Model | Application | Route of Administration | Dosage | Dosing Frequency | Reference |
| Mice | Skin Allograft | Subcutaneous | 15 mg/kg | Daily | [14] |
| Rats | Renal Allograft | Oral | 5 mg/kg | Daily | [12] |
| Rats | Parkinson's Disease Model | Intraperitoneal | 10 mg/kg | Daily | [15] |
| Dogs | General Immunosuppression | Oral | 10 mg/kg | Twice Daily | [8] |
| Cats | Allergic Dermatitis | Subcutaneous | 2.5-5 mg/kg | Daily to Every Other Day | [16] |
Novel Drug Delivery Systems
To overcome the challenges of conventional delivery methods, various novel drug delivery systems have been developed to enhance the bioavailability, target specificity, and reduce the toxicity of CsA.
Nanoparticles and Liposomes
Nanoparticle- and liposome-based formulations can improve the solubility and absorption of CsA, offering controlled release and potentially reducing nephrotoxicity.[11][17]
-
Solid Lipid Nanoparticles (SLNs): Have been shown to enhance the topical ophthalmic efficacy of CsA.[18]
-
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: Have demonstrated higher intestinal uptake and relative bioavailability compared to commercial formulations in rats.[11]
-
Liposomes: Can act as a carrier system, though the release of CsA from liposomal membranes can be rapid.[17] The lipid composition and dose are critical factors influencing the pharmacokinetics.[19]
Table 3: Pharmacokinetic Parameters of Nanoparticle-Based CsA Formulations
| Formulation | Animal Model | Cmax (µg/mL) | Relative Bioavailability (%) | Reference |
| PLGA Nanoparticles | Beagle Dogs | Lower than Neoral® | 22.7 | [10] |
| Nanostructured Lipid Carriers (NLCs) | Beagle Dogs | 2.32 ± 1.05 | 111.8 | [10] |
| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Beagle Dogs | - | 73.6 | [10] |
Topical and Ocular Delivery
Topical and ocular delivery of CsA is crucial for treating localized conditions like skin disorders and dry eye disease, while minimizing systemic side effects.[1][2][3][4][20]
-
Topical Formulations: The use of penetration enhancers and specific vehicles can significantly improve the dermal absorption of CsA.[20][21]
-
Ocular Formulations: Nanoparticles and implants are being developed to provide sustained release of CsA to the eye.[1][2][3][4][18][22] Chitosan nanoparticles have been shown to achieve therapeutic concentrations in external ocular tissues for at least 48 hours in rabbits.[22]
Experimental Protocols
General Experimental Workflow
Protocol 1: Oral Gavage Administration in Rats
Materials:
-
This compound
-
Vehicle (e.g., olive oil, Solutol HS 15)
-
Gavage needles (flexible, appropriate size for rats)
-
Syringes
-
Balance
-
Vortex mixer
Procedure:
-
Preparation of CsA Solution:
-
Accurately weigh the required amount of CsA.
-
Dissolve CsA in the chosen vehicle to the desired final concentration. For example, to prepare a 20 mg/kg dose for a 250g rat in a volume of 0.5 mL, the concentration would be 10 mg/mL.
-
Vortex the solution thoroughly to ensure homogeneity.
-
-
Animal Handling:
-
Gently restrain the rat.
-
-
Administration:
-
Measure the correct volume of the CsA solution into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Observe the animal for any signs of distress after administration.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor according to the experimental design.
-
Protocol 2: Subcutaneous Injection in Mice
Materials:
-
This compound
-
Vehicle (e.g., olive oil)
-
Syringes (e.g., 1 mL)
-
Needles (e.g., 25-27 gauge)
-
Balance
-
Vortex mixer
Procedure:
-
Preparation of CsA Solution:
-
Prepare the CsA solution in a suitable vehicle like olive oil to the desired concentration.[8] For a 15 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 3.75 mg/mL.
-
Ensure the solution is well-mixed.
-
-
Animal Handling:
-
Firmly grasp the mouse by the scruff of the neck to lift the loose skin over the back.
-
-
Administration:
-
Insert the needle into the "tent" of skin created.
-
Aspirate briefly to ensure no blood vessel has been punctured.
-
Inject the solution to form a small bolus under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
-
Post-Administration Monitoring:
-
Monitor the injection site for any signs of irritation or inflammation.[13]
-
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles
This is a summary of a common method; specific parameters may need optimization.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Stabilizer (e.g., Didodecyldimethylammonium bromide - DMAB)
-
Organic solvent (e.g., acetone)
-
Aqueous solution
-
Homogenizer
-
Evaporator
Procedure:
-
Organic Phase Preparation: Dissolve CsA and PLGA in the organic solvent.
-
Emulsification: Add the organic phase to the aqueous solution containing the stabilizer. Homogenize the mixture at high speed to form an oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure, leading to the formation of nanoparticles.
-
Purification: Wash and centrifuge the nanoparticle suspension to remove excess surfactant and unencapsulated drug.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and drug entrapment efficiency.[11]
Conclusion
The selection of an appropriate delivery method for this compound in animal studies is critical for achieving reliable and reproducible results. This document provides a comparative overview of various conventional and novel delivery strategies, along with detailed protocols for common administration routes. Researchers should carefully consider the experimental objectives, animal model, and the pharmacokinetic profile required when choosing a delivery method. Novel formulations, such as nanoparticles and liposomes, offer promising avenues for enhancing the therapeutic efficacy and reducing the toxicity of this compound.
References
- 1. This compound Delivery Platform for Veterinary Ophthalmology—A New Concept for Advanced Ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Delivery Platform for Veterinary Ophthalmology-A New Concept for Advanced Ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound Delivery Platform for Veterinary Ophthalmology—A New Concept for Advanced Ophthalmology | Semantic Scholar [semanticscholar.org]
- 4. madbarn.com [madbarn.com]
- 5. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of cyclosporine in toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Improved oral bioavailability of cyclosporin A in male Wistar rats. Comparison of a Solutol HS 15 containing self-dispersing formulation and a microsuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of oral bioavailability of this compound: comparison of various nanoscale drug-delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PLGA nanoparticles for oral delivery of cyclosporine: nephrotoxicity and pharmacokinetic studies in comparison to Sandimmune Neoral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the immunosuppressive properties of cyclosporin a in rats receiving renal allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Subcutaneous injection of oral cyclosporin A solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Consecutive Low Doses of this compound Induce Pro-Inflammatory Cytokines and Accelerate Allograft Skin Rejection [mdpi.com]
- 15. Cyclosporin promotes neurorestoration and cell replacement therapy in pre-clinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Subcutaneous administration of ciclosporin in 11 allergic cats - a pilot open-label uncontrolled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liposomal formulations of Cyclosporin A: a biophysical approach to pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Liposomal formulations of cyclosporin A: influence of lipid type and dose on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Topical delivery of this compound into the skin using SPACE-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of vehicles and enhancers on the topical delivery of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chitosan nanoparticles: a new vehicle for the improvement of the delivery of drugs to the ocular surface. Application to cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Cyclosporine A-Resistant Cell Line: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporine A (CsA) is a potent immunosuppressant widely used in organ transplantation and for the treatment of autoimmune diseases. Its mechanism of action primarily involves the inhibition of the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation and cytokine production.[1][2] Beyond its immunosuppressive functions, CsA has also been investigated for its potential anti-cancer properties and its ability to reverse multidrug resistance (MDR) in tumor cells.[3][4] The development of cell lines resistant to CsA is a critical tool for studying the molecular mechanisms of drug resistance, identifying novel therapeutic targets, and for the preclinical evaluation of new compounds designed to overcome such resistance.
This document provides detailed protocols for the establishment and verification of a this compound-resistant cell line, summarizes key quantitative data, and illustrates the relevant biological pathways and experimental workflows.
Data Presentation
The successful establishment of a drug-resistant cell line is typically quantified by the fold increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line. The following table presents representative data from the establishment of a CsA-resistant Friend leukemia cell line.[5]
| Cell Line | Treatment | IC50 of this compound (µg/mL) | Fold Resistance |
| F4-6RADR (Parental) | None (Sensitive) | 0.04 | 1X |
| F4-6RADR-CsA (Resistant) | Continuous CsA exposure | 3.6 | 90X |
Mechanisms of this compound Action and Resistance
This compound's primary mode of action is the inhibition of the calcineurin-NFAT signaling pathway.[1][2] In T-cells, an influx of calcium activates calcineurin, which then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[2] Dephosphorylated NFAT translocates to the nucleus and activates the transcription of genes essential for T-cell activation, such as Interleukin-2 (IL-2).[1][2] CsA disrupts this cascade by first binding to the intracellular protein cyclophilin.[2] The resulting CsA-cyclophilin complex then binds to and inhibits calcineurin, preventing NFAT activation.[1]
The most well-documented mechanism of acquired resistance to this compound in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1).[3] P-glycoprotein is an efflux pump that actively transports a wide range of hydrophobic drugs, including CsA, out of the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.[3]
Mandatory Visualizations
Signaling Pathway of this compound Action and Resistance
Experimental Workflow for Establishing a CsA-Resistant Cell Line
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound in the complete culture medium.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of CsA. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Establishment of a this compound-Resistant Cell Line by Continuous Exposure
Objective: To generate a cell line with acquired resistance to this compound through a gradual dose-escalation method.
Methodology:
-
Initial Treatment: Begin by culturing the parental cell line in a medium containing a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits growth by 20%), as determined by the MTT assay.
-
Monitoring and Passaging: Closely monitor the cells for viability and proliferation. When the cells recover and reach approximately 80% confluency, passage them into a fresh medium containing the same concentration of CsA.
-
Dose Escalation: Once the cells demonstrate stable growth at the current CsA concentration for several passages, double the concentration of CsA in the culture medium.
-
Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation. It is common for cells to initially exhibit slower growth and increased cell death upon an increase in drug concentration. Only increase the dose once a stable, proliferating population is re-established.
-
High-Dose Maintenance: Continue this stepwise increase until the cells can be stably maintained in a high concentration of this compound (e.g., 10-20 times the initial IC50). This process can take several months.
-
Verification of Resistance: After establishing a stable resistant cell line, confirm the degree of resistance by re-evaluating the IC50 of CsA and comparing it to the parental cell line (as described in Protocol 1). A significant increase in the IC50 value indicates the successful development of a resistant cell line.[6]
-
Cryopreservation: It is advisable to cryopreserve aliquots of the resistant cells at various stages of the selection process.
Protocol 3: Verification of P-glycoprotein Overexpression by Western Blotting
Objective: To determine if the acquired resistance to this compound is associated with increased expression of the P-glycoprotein efflux pump.
Methodology:
-
Cell Lysis: Lyse both the parental (sensitive) and the newly established resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a suitable method, such as a BCA or Bradford assay.
-
Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for P-glycoprotein (MDR1).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading between samples.
-
Analysis: Compare the intensity of the P-glycoprotein band in the resistant cell line to that in the parental cell line to determine if there is an upregulation of P-gp expression.
References
- 1. Derivation and characterisation of a mouse tumour cell line with acquired resistance to cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal activity of cyclosporin A and its metabolites M1, M17 and M21 in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The potential role of this compound in cancer treatment: a comprehensive literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary combined resistance to the multidrug-resistance-reversing activity of cyclosporin A in the cell line F4-6RADR-CsA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Cyclosporine A Levels in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporine A (CsA) is a potent calcineurin inhibitor and a cornerstone of immunosuppressive therapy, primarily used to prevent organ rejection in transplant recipients and to treat various autoimmune disorders.[1][2][3] Due to its narrow therapeutic window, significant inter- and intra-patient pharmacokinetic variability, and the potential for severe adverse effects such as nephrotoxicity, therapeutic drug monitoring (TDM) of CsA is crucial for optimizing clinical outcomes.[2][4][5][6] This document provides detailed application notes and protocols for the accurate and reliable monitoring of CsA levels in plasma samples, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard methodology.
Analytical Methodologies for this compound Quantification
The two primary methods for quantifying CsA in biological matrices are immunoassays and chromatographic techniques, particularly LC-MS/MS. While immunoassays are often used for routine clinical monitoring due to their speed and ease of use, they can suffer from a lack of specificity due to cross-reactivity with CsA metabolites.[7][8][9] This can lead to an overestimation of the parent drug concentration.[7][10] LC-MS/MS offers superior sensitivity, specificity, and accuracy, making it the reference method for CsA quantification.[8][11]
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most common analytical methods for CsA monitoring.
| Feature | LC-MS/MS | Chemiluminescent Microparticle Immunoassay (CMIA) | Enzyme-Multiplied Immunoassay Technique (EMIT) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Competitive binding immunoassay with chemiluminescent detection | Competitive binding immunoassay with enzymatic signal amplification |
| Specificity | High (discriminates parent drug from metabolites) | Moderate (potential cross-reactivity with metabolites)[7][9] | Moderate (potential cross-reactivity with metabolites) |
| Linearity Range | Wide (e.g., 5.85 - 1,890 ng/mL)[8][11] | Narrower (e.g., 50 - 450 ng/mL)[12] | Narrower |
| Lower Limit of Quantification (LLOQ) | Low (e.g., 1 - 5.85 ng/mL)[8][13] | Higher than LC-MS/MS | Higher than LC-MS/MS |
| Precision (CV%) | Excellent (<10%)[8] | Good (<15%)[12] | Good (<15%)[12] |
| Throughput | Can be high with automated systems[8][11] | High | High |
| Cost per Sample | Higher initial instrument cost, lower reagent cost | Lower instrument cost, higher reagent cost | Lower instrument cost, higher reagent cost |
| Advantages | Gold standard, high accuracy and specificity[8] | Widely available, automated | Widely available, automated |
| Disadvantages | Requires specialized equipment and expertise | Potential for overestimation of CsA levels[7] | Potential for overestimation of CsA levels |
Experimental Protocols
This section provides detailed protocols for the quantification of CsA in plasma samples using LC-MS/MS.
General Workflow for this compound Monitoring
The overall process for monitoring CsA levels in plasma samples is depicted in the following workflow diagram.
Caption: General workflow for therapeutic drug monitoring of this compound.
Plasma Sample Preparation: Protein Precipitation Protocol
Protein precipitation is a common, simple, and effective method for extracting CsA from plasma samples.[14][15]
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., Cyclosporine D or a deuterated analog like CsA-d12)[8]
-
Precipitating solvent (e.g., acetonitrile (B52724), methanol, or a solution containing zinc sulfate)[8]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS vials
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add a specific volume of the internal standard solution.
-
Add 200-400 µL of the precipitating solvent (e.g., acetonitrile containing the internal standard).[14] The ratio of solvent to sample is typically 2:1 or 3:1 (v/v).[14]
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[14]
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean LC-MS vial for analysis.
LC-MS/MS Analysis Protocol
The following is a representative LC-MS/MS protocol for the analysis of CsA. Parameters may need to be optimized based on the specific instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Typical Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm)[8] |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate |
| Mobile Phase B | Methanol or acetonitrile with 0.1% formic acid[13] |
| Flow Rate | 0.4 - 0.5 mL/min[8][13] |
| Column Temperature | 50 - 60 °C[16][17] |
| Injection Volume | 3 - 10 µL[13][17] |
| Gradient Elution | A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute CsA, followed by a re-equilibration step. |
Mass Spectrometry Conditions:
| Parameter | Typical Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | CsA: e.g., m/z 1220.0 -> 1203.0 (ammonium adduct) IS (CsA-d12): e.g., specific transition for the deuterated analog[8] |
| Capillary Voltage | 3500 V[13] |
| Source Temperature | e.g., 325 °C[13] |
| Gas Flow | e.g., 10 L/min[13] |
Detailed LC-MS/MS Process Diagram
The following diagram illustrates the key steps within the LC-MS/MS instrument during the analysis of a prepared plasma sample.
Caption: Detailed process flow of LC-MS/MS analysis for this compound.
Data Analysis and Interpretation
Quantification
The concentration of CsA in the plasma sample is determined by constructing a calibration curve using standards of known concentrations. The peak area ratio of the analyte (CsA) to the internal standard is plotted against the corresponding concentrations of the calibrators. A linear regression analysis is then used to calculate the concentration of CsA in the unknown samples.
Therapeutic Ranges
The therapeutic range for CsA can vary depending on the type of transplant, the time since transplantation, and the specific analytical method used.[1][18] It is essential to consult institutional guidelines and the laboratory performing the analysis for the appropriate therapeutic range. As a general guide for trough concentrations (C0) in whole blood for kidney transplant recipients, the ranges are:
-
First week post-transplant: 200 to 400 ng/mL[19]
-
Second week to sixth month: 125 to 275 ng/mL[19]
-
Seventh to twelfth month: 100 to 150 ng/mL[19]
-
Over one year post-transplant: 75 to 160 ng/mL[19]
Some centers also advocate for C2 monitoring (measuring the blood concentration 2 hours after dosing), as it may better correlate with drug exposure and clinical outcomes.[4][20]
Method Validation
Any analytical method for CsA quantification must be thoroughly validated to ensure its reliability. Key validation parameters include:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99[8][13] |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)[12] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10[8] |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Should be assessed and minimized. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within acceptable limits. |
Conclusion
The accurate monitoring of this compound levels is critical for effective patient management. While immunoassays are widely used, LC-MS/MS is the preferred method for its superior specificity and accuracy. The protocols and information provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a robust and reliable method for CsA quantification in plasma samples. Adherence to these guidelines will contribute to the optimization of immunosuppressive therapy and the improvement of patient outcomes.
References
- 1. Cyclosporin | Pathology Tests Explained [pathologytestsexplained.org.au]
- 2. labcorp.com [labcorp.com]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. Therapeutic drug monitoring of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring of cyclosporin. Practical applications and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic drug monitoring of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of LC-MS/MS and chemiluminescent immunoassays for immunosuppressive drugs reveals organ dependent variation in blood this compound concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Robust, high-throughput LC-MS/MS method for therapeutic drug monitoring of cyclosporine, tacrolimus, everolimus, and sirolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-multiplied immunoassay technique (EMIT) for the determination of the cyclosporin A concentration in whole blood from Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. Solid-phase extraction and liquid chromatography for improved assay of cyclosporine in whole blood or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An analytical method for cyclosporine using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. farmaciajournal.com [farmaciajournal.com]
- 19. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Therapeutic drug monitoring of cyclosporine: 20 years of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Cyclosporine A Solubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance and troubleshooting for improving the aqueous solubility of Cyclosporine A (CsA), a critical challenge in its experimental and therapeutic applications. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
This compound is a large, cyclic polypeptide with a highly lipophilic structure, meaning it has a strong affinity for fats and oils and repels water.[1][2] This inherent hydrophobicity leads to its low solubility in aqueous solutions like buffers and cell culture media.[1][2]
Q2: What are the common methods to improve the aqueous solubility of this compound?
Several techniques are employed to enhance the aqueous solubility of CsA. The most common include:
-
Cosolvency: Blending water with a miscible organic solvent.[3][4]
-
Micellization: Using surfactants to form micelles that encapsulate CsA.[3][5]
-
Complexation: Forming inclusion complexes with cyclodextrins.[3][4]
-
Solid Dispersion: Dispersing CsA in a solid polymer matrix.[6]
-
Nanoparticle Formulations: Creating nanosized particles of CsA, such as lipid nanoparticles or nanosuspensions.[1][5]
Q3: How much can these methods improve the solubility of this compound?
The degree of solubility enhancement varies significantly depending on the method and the specific excipients used. For instance, using a 4.5 M nicotinamide (B372718) solution has been shown to increase CsA solubility by almost 500-fold.[7] Twenty percent solutions of surfactants like Tween 20, Tween 80, or Cremophor EL can increase solubility by 60 to 160-fold.[5][8] The following tables provide a comparative overview of the quantitative improvements in CsA solubility achieved with different techniques.
Data Presentation: Quantitative Solubility of this compound
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water (25°C) | ~0.027 |
| Ethanol | >100 |
| Methanol | >100 |
| Acetone (B3395972) | >100 |
| Diethyl Ether | >100 |
| Chloroform | >100 |
| DMSO | ~3 |
| DMF | ~20 |
Data sourced from multiple references.[1][2][9]
Table 2: Enhanced Aqueous Solubility of this compound using Different Formulation Strategies
| Formulation Strategy | Excipient/System | Concentration | Approximate Solubility Enhancement (fold) | Resulting Aqueous Solubility (µg/mL) |
| Micellization | Tween 80 | 20% | 60 - 160 | > 1620 |
| Cremophor EL | 20% | 60 - 160 | > 1620 | |
| Tween 20 | 20% | 60 - 160 | > 1620 | |
| Complexation | α-Cyclodextrin | 15% w/v | ~10 | ~270 |
| Hydroxypropyl-β-cyclodextrin | 20% w/v | ~80 | ~2160 | |
| 15% α-CD + 20% HP-β-CD | - | Optimal Increase | - | |
| Cosolvency | Nicotinamide | 4.5 M | ~500 | ~13500 |
| Nanosuspension | Poloxamer 407 | Optimized | 5.69 | ~154 |
Data is compiled from various sources and represents approximate values for comparison.[5][7][8][10][11]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Spray Drying
This protocol describes the preparation of a CsA solid dispersion using a polymer carrier to enhance its dissolution rate.
Materials:
-
This compound powder
-
Polymer carrier (e.g., Poly-αβ-cyclodextrin copolymer, HPMCAS, HPC-SSL)[6][12]
-
Purified water
-
Spray dryer
Procedure:
-
Dissolve the polymer carrier in purified water or an appropriate organic solvent to create a polymer solution.[12]
-
Disperse the this compound powder into the polymer solution with continuous stirring until a homogenous dispersion is obtained.[12]
-
Set the parameters of the spray dryer. Typical parameters for a Buchi 290 mini spray dryer are:
-
Feed the CsA-polymer dispersion into the spray dryer.
-
The solvent rapidly evaporates, leaving behind fine particles of the solid dispersion.
-
Collect the resulting powder and store it in a desiccator to prevent moisture absorption.[13]
Protocol 2: Preparation of this compound Polymeric Micelles
This protocol details the formation of CsA-loaded polymeric micelles using the co-solvent evaporation method.[14]
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., PEO-b-PCL)
-
Organic solvent (e.g., acetone)
-
Distilled water
-
Rotary evaporator or vacuum system
Procedure:
-
Dissolve a specific amount of the PEO-b-PCL block copolymer and this compound in acetone (e.g., 30 mg of polymer and 9 mg of CsA in 0.5 mL of acetone).[14]
-
In a separate vessel, place a specific volume of distilled water (e.g., 3 mL) and stir.[14]
-
Add the CsA-polymer solution dropwise to the stirring distilled water (e.g., 1 drop every 15 seconds).[14]
-
Continue stirring at room temperature for at least 4 hours to allow for micelle self-assembly.[14]
-
Remove the organic solvent (acetone) completely using a rotary evaporator or by applying a vacuum.[14]
-
To remove any non-encapsulated CsA precipitates, centrifuge the micellar solution at a high speed (e.g., 11,600 x g for 5 minutes).[14]
-
Collect the supernatant containing the CsA-loaded polymeric micelles.
Visualizations
References
- 1. Lipid nanoparticles for this compound administration: development, characterization, and in vitro evaluation of their immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclosporin A Loaded PLGA Nanoparticle: Preparation, Optimization...: Ingenta Connect [ingentaconnect.com]
- 3. Preparation of this compound nanoparticles by evaporative precipitation into aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound-Nanosuspension: Formulation, Characterization and In Vivo Comparison with a Marketed Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] this compound-Nanosuspension: Formulation, Characterization and In Vivo Comparison with a Marketed Formulation | Semantic Scholar [semanticscholar.org]
- 9. pharmtech.com [pharmtech.com]
- 10. This compound-Loaded Ternary Solid Dispersion Prepared with Fine Droplet Drying Process for Improvement of Storage Stability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "this compound: Solubilization, solid dispersion and solid -state tran" by Yunlong Zhou [docs.lib.purdue.edu]
- 12. New Nanoparticle Formulation for Cyclosporin A: In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Improving the topical ocular pharmacokinetics of lyophilized this compound-loaded micelles: formulation, in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cyclosporine A Precipitation in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Cyclosporine A (CsA) precipitation in culture media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in cell culture?
This compound (CsA) is a potent, neutral, and lipophilic cyclic peptide immunosuppressant widely used in research.[1][2] Its highly hydrophobic nature leads to very low solubility in aqueous solutions like cell culture media, which can cause it to precipitate.[2][3] This precipitation can result in inaccurate dosing and unreliable experimental outcomes.[3]
Q2: What are the recommended organic solvents for preparing this compound stock solutions?
The most commonly used organic solvents for dissolving CsA are dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF).[3][4] It is also soluble in other organic solvents such as methanol, acetone, and chloroform.[1][3]
Q3: What is the maximum recommended concentration of organic solvents like DMSO in cell culture?
To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%.[3] However, cell line tolerance can vary, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.[3] For sensitive applications, aiming for a final DMSO concentration below 0.1% is recommended.[3][5]
Q4: How should I store this compound solutions?
Stock solutions of CsA in organic solvents such as DMSO or ethanol should be stored at -20°C and protected from light.[3] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][5] Aqueous working solutions of CsA are not stable and should be prepared fresh for each experiment.[3][4]
Q5: Are there alternative methods to improve the aqueous solubility of this compound without using high concentrations of organic solvents?
Yes, several strategies can enhance the aqueous solubility of CsA. These include the use of surfactants like Tween 80 or Cremophor EL, and the preparation of nanoparticle suspensions or lipid-based formulations.[3][6][7]
Troubleshooting Guide: this compound Precipitation in Culture Media
This guide addresses common issues and provides step-by-step solutions to prevent CsA precipitation during your experiments.
Problem: My this compound precipitates immediately upon dilution in the culture medium.
This phenomenon, often called "solvent shock," occurs when a concentrated organic stock solution is rapidly diluted into an aqueous medium, causing the poorly soluble compound to crash out of solution.[3]
Solutions:
-
Reduce the Final Organic Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the culture medium is as low as possible, ideally below 0.1%.[3][5]
-
Pre-warm the Culture Medium: Always use culture medium that has been pre-warmed to 37°C.
-
Slow, Dropwise Addition with Agitation: Add the CsA stock solution drop-by-drop to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.[3]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution of your stock solution in the culture medium.[3]
Data Presentation: Solubility of this compound
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility in Common Organic Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 120.26 | 100 |
| Ethanol | 60.13 | 50 |
| DMF | ~20 | ~16.6 |
| Methylene Chloride | 10 | ~8.3 |
| Chloroform | 6 | ~5.0 |
Data compiled from multiple sources.[1][4]
Table 2: Aqueous Solubility of this compound
| Temperature | Solubility in Water (µg/mL) |
| 5 °C | ~101.5 |
| 13 °C | ~100 |
| 15 °C | ~46.1 |
| 25 °C | ~17.4 - 27 |
| 37 °C | ~6.8 - 7.3 |
| 38.5 °C | ~10 |
Note: The solubility of CsA in water is inversely proportional to the temperature.[1][2][8][9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 1202.61 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of DMSO: To prepare a 10 mM stock solution from 1 mg of CsA:
-
Volume (µL) = ((Mass (mg) / Molecular Weight ( g/mol )) / Concentration (mol/L)) * 1,000,000
-
Volume (µL) = ((0.001 g / 1202.61 g/mol ) / 0.01 mol/L) * 1,000,000 ≈ 83.15 µL
-
-
Dissolve this compound in DMSO:
-
Aseptically weigh the required amount of CsA powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the CsA is completely dissolved. If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes.[3]
-
-
Storage:
Protocol 2: Preparation of a this compound Working Solution in Culture Medium
Objective: To prepare a final working solution of CsA in cell culture medium while minimizing precipitation.
Procedure:
-
Pre-warm the Culture Medium: Warm the required volume of your complete cell culture medium to 37°C in a water bath.
-
Thaw the Stock Solution: Thaw a single aliquot of your 10 mM CsA stock solution at room temperature.
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of your stock in a solvent that is miscible with both DMSO and your aqueous medium, such as ethanol. This can help to lessen the "solvent shock."
-
-
Final Dilution:
-
Slowly add the required volume of the CsA stock solution (or intermediate dilution) dropwise to the pre-warmed culture medium while gently vortexing or swirling the tube.[3] This ensures rapid and even dispersion, preventing localized high concentrations of DMSO and subsequent precipitation.
-
Use the freshly prepared working solution immediately.[3][4]
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logical steps to troubleshoot CsA precipitation.
Caption: CsA's mechanism via Calcineurin inhibition.
References
- 1. Solubility Studies of Cyclosporine Using Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. stemcell.com [stemcell.com]
- 6. Preparation of this compound nanoparticles by evaporative precipitation into aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unusual solubility behaviour of cyclosporin A in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
Technical Support Center: Reducing Cyclosporine A-Induced Nephrotoxicity in Animal Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for experiments focused on mitigating Cyclosporine A (CsA)-induced nephrotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the standard animal model and this compound dosage to induce nephrotoxicity?
A1: The most common models are rats (Wistar or Sprague-Dawley) and mice (C57BL/6, CD-1). The choice depends on the specific research question.[1][2][3]
-
For Acute Nephrotoxicity: Doses typically range from 20-50 mg/kg/day administered subcutaneously (s.c.) or orally (p.o.) for 5 to 28 days.[4][5] This model is characterized by renal vasoconstriction and reversible renal dysfunction.[4][6]
-
For Chronic Nephrotoxicity: Doses are often in the range of 15-30 mg/kg/day (s.c. or p.o.) for 4 to 12 weeks.[6][7] This model aims to reproduce structural damage like tubulointerstitial fibrosis and arteriolopathy.[1][8] To accelerate and ensure the development of chronic lesions, especially fibrosis, CsA administration is often combined with a low-sodium diet in rats.[2][6][9]
Q2: Why is a low-sodium diet often required to induce chronic CsA nephrotoxicity in rats?
A2: Rodent models, particularly rats, can be resistant to the chronic structural changes seen in human CsA nephrotoxicity.[1] A low-sodium diet activates the renin-angiotensin-aldosterone system (RAAS).[6] This systemic change appears to be a prerequisite in the rat model to induce the characteristic structural injuries, such as arteriolopathy and fibrosis, associated with chronic CsA administration.[6]
Q3: My CsA-treated animals show elevated BUN and creatinine (B1669602), but histology reveals minimal fibrosis. What could be the issue?
A3: This is a common scenario and can be attributed to several factors:
-
Model and Duration: You may be observing acute, functional nephrotoxicity rather than chronic structural damage.[6][7] Acute toxicity is primarily hemodynamic, causing reversible increases in BUN and creatinine without significant histological changes.[4][6] Chronic fibrosis requires longer treatment durations, typically over 4 weeks.[7]
-
Animal Strain: Different strains of mice and rats can have varying susceptibility to CsA-induced fibrosis.
-
Diet: If you are using a rat model, the absence of a low-sodium diet can significantly hinder the development of fibrotic lesions.[6]
-
CsA Dose: The dose might be sufficient to cause functional impairment but too low to induce significant fibrotic changes within your experimental timeframe.
Q4: What are the key signaling pathways to investigate when testing a potential reno-protective agent?
A4: The primary mechanisms of CsA nephrotoxicity involve oxidative stress, inflammation, apoptosis, and fibrosis. Key pathways to investigate include:
-
Oxidative Stress Pathway: CsA induces mitochondrial reactive oxygen species (ROS) production, leading to lipid peroxidation.[10][11][12] Assess markers like malondialdehyde (MDA), and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GSH).[5][13]
-
Inflammatory Pathway: Focus on NF-κB signaling, as it is a target of CsA, and the expression of pro-inflammatory cytokines.[10][14]
-
Fibrosis Pathway: The TGF-β1/Smad signaling cascade is a critical driver of CsA-induced renal fibrosis.[10][15] It leads to epithelial-mesenchymal transition (EMT), characterized by changes in markers like α-smooth muscle actin (α-SMA) and E-cadherin.[3][15]
-
Apoptosis Pathway: CsA can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (Fas/FasL) pathways.[2] Key markers include the expression of Bax, Bcl-2, and caspase-3.[2][5]
-
Endoplasmic Reticulum (ER) Stress Pathway: CsA induces ER stress, which can trigger apoptosis.[10][16] Investigating proteins like GRP78 can provide insights into this mechanism.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality in CsA-treated group. | Dose is too high for the specific animal strain or age. Dehydration due to renal dysfunction. Vehicle toxicity. | Reduce the CsA dose. Ensure animals have free access to water and monitor for signs of distress. Run a vehicle-only control group to rule out toxicity from the solvent (e.g., Cremophor EL).[4] |
| Inconsistent kidney injury markers (BUN, Creatinine). | Variability in CsA administration (e.g., inconsistent gavage). Fluctuation in animal hydration status. Timing of blood collection. | Ensure precise and consistent administration technique. Standardize water access and timing of sample collection relative to the last CsA dose. |
| Failure of a known protective agent to show efficacy. | Inadequate dose or bioavailability of the protective agent. Timing of administration is not optimal (prophylactic vs. therapeutic). The agent targets a pathway not central to your specific model (e.g., acute vs. chronic). | Perform a dose-response study for the protective agent. Administer the agent prior to and concurrently with CsA. Re-evaluate the mechanism of action in the context of the CsA injury model you are using. |
| Vehicle control group shows signs of renal stress. | Some vehicles, like Cremophor EL, can have intrinsic effects on renal function or histology. | Select an alternative, more inert vehicle like olive oil or sunflower oil.[5] Always include a vehicle-only control group to properly interpret results.[4] |
Experimental Protocols
Protocol 1: Induction of Chronic CsA Nephrotoxicity in Rats
This protocol is designed to induce tubulointerstitial fibrosis.
-
Animals: Male Sprague-Dawley or Wistar rats, weighing 200-250g.
-
Diet: Switch animals to a low-sodium diet (0.05% NaCl) one week prior to the start of CsA administration and maintain throughout the experiment.[2][6]
-
CsA Preparation: Dissolve this compound in a vehicle such as olive oil or Cremophor EL/ethanol. A common concentration is 25 mg/mL.
-
Administration: Administer CsA at a dose of 25 mg/kg/day via subcutaneous injection for 4-8 weeks. The control group should receive vehicle only.
-
Monitoring: Monitor body weight weekly. Collect blood via tail vein or saphenous vein at baseline and endpoint for serum creatinine and BUN analysis.
-
Endpoint Analysis: At the end of the treatment period, collect 24-hour urine for proteinuria analysis. Euthanize animals and perfuse kidneys with saline. Harvest one kidney for histological analysis (fix in 10% formalin) and snap-freeze the other in liquid nitrogen for molecular (Western blot, PCR) and biochemical (oxidative stress markers) analyses.
Protocol 2: Evaluation of a Reno-protective Agent
This protocol outlines the testing of a compound's ability to mitigate CsA nephrotoxicity.
-
Study Groups (Minimum 4):
-
Group 1: Control (Vehicle for CsA + Vehicle for Agent)
-
Group 2: CsA only (CsA + Vehicle for Agent)
-
Group 3: Agent only (Vehicle for CsA + Protective Agent)
-
Group 4: CsA + Agent (CsA + Protective Agent)
-
-
Procedure: Follow the induction protocol (e.g., Protocol 1). Administer the protective agent at the desired dose and route. Typically, the agent is given 30-60 minutes before CsA administration each day.
-
Key Assessments:
-
Renal Function: Serum Creatinine, BUN, Creatinine Clearance.[15]
-
Histology: Stain kidney sections with Hematoxylin & Eosin (H&E) for general morphology and Masson's Trichrome or Sirius Red for collagen deposition (fibrosis).[15][17]
-
Oxidative Stress: Measure MDA and GSH levels in kidney tissue homogenates.[5]
-
Molecular Markers: Analyze protein or mRNA expression of key targets like TGF-β1, α-SMA, Bax, Bcl-2, and NF-κB in kidney tissue.[5][15]
-
Quantitative Data Summary Tables
Table 1: Effect of Protective Agents on Renal Function Markers in CsA-Treated Rats
| Treatment Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/mL) | Reference |
| Control | 0.52 ± 0.16 | 24.69 ± 1.89 | |
| CsA (25 mg/kg) | 1.29 ± 0.20 | 75.88 ± 2.33 | |
| CsA + Telmisartan (3 mg/kg) | No significant restoration | No significant restoration | |
| Control | Not specified | Not specified | [5] |
| CsA (20 mg/kg) | ↑ (Significant increase) | ↑ (Significant increase) | [5] |
| CsA + Vildagliptin (B1682220) (10 mg/kg) | ↓ (Significant decrease vs. CsA) | ↓ (Significant decrease vs. CsA) | [5] |
| Control | Not specified | Not specified | [18] |
| CsA (25 mg/kg) | ~1.6 | ~110 | [18] |
| CsA + Glycine (B1666218) (5% diet) | ~0.6 | ~40 | [18] |
Data are presented as mean ± SD or as trends (↑, ↓) where specific values were not available in the abstract. Values from different studies should not be compared directly due to protocol variations.
Table 2: Effect of Protective Agents on Oxidative Stress Markers in CsA-Treated Rats
| Treatment Group | Malondialdehyde (MDA) (nmol/mg protein) | Reduced Glutathione (GSH) | Superoxide Dismutase (SOD) | Reference |
| Control | 0.74 ± 0.13 | Not specified | Not specified | |
| CsA (25 mg/kg) | 2.96 ± 0.43 | ↓ (Significant decrease) | Not specified | |
| CsA + Telmisartan (3 mg/kg) | ↓ (Significant reduction vs. CsA) | ↑ (Significant increase vs. CsA) | Not specified | |
| Control | Not specified | Not specified | Not specified | [5] |
| CsA (20 mg/kg) | ↑ (Significant increase) | ↓ (Significant decrease) | ↓ (Significant decrease) | [5] |
| CsA + Vildagliptin (10 mg/kg) | ↓ (Significant decrease vs. CsA) | ↑ (Significant increase vs. CsA) | ↑ (Significant increase vs. CsA) | [5] |
| Control | Not specified | Not specified | Not specified | [14] |
| CsA (20 mg/kg) | ↑ (Increased) | ↓ (Decreased) | ↓ (Decreased) | [14] |
| CsA + Catechin (100 mg/kg) | ↓ (Markedly enhanced vs. CsA) | ↑ (Markedly enhanced vs. CsA) | ↑ (Markedly enhanced vs. CsA) | [14] |
Data are presented as mean ± SD or as trends (↑, ↓) where specific values were not available in the abstract. Values from different studies should not be compared directly.
Visualizations: Signaling Pathways and Workflows
Caption: Key signaling pathways in CsA-induced nephrotoxicity.
Caption: General workflow for testing reno-protective agents.
References
- 1. Cyclosporine nephrotoxicity--experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Identification of novel indicators of this compound nephrotoxicity in a CD-1 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute this compound-induced nephrotoxicity: a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amelioration of cyclosporine induced nephrotoxicity by dipeptidyl peptidase inhibitor vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Transition from Cyclosporine-Induced Renal Dysfunction to Nephrotoxicity in an in Vivo Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclosporine-induced renal dysfunction in experimental animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A modified approach to establish a murine model of hypoxic renal interstitial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of this compound nephrotoxicity: Oxidative stress, autophagy, and signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Cyclosporin A causes oxidative stress and mitochondrial dysfunction in renal tubular cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of Antioxidants to Prevent this compound Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural Reno-Protective Agents against this compound-Induced Nephrotoxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chrysin Ameliorates Cyclosporine-A-Induced Renal Fibrosis by Inhibiting TGF-β1-Induced Epithelial–Mesenchymal Transition [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Prevention of cyclosporine-induced nephrotoxicity with dietary glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cyclosporine A Cytotoxicity
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to manage and mitigate the cytotoxic effects of Cyclosporine A (CsA) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity in primary cells?
A1: The major side effects of this compound, such as nephrotoxicity and hepatotoxicity, are strongly linked to its ability to induce oxidative stress.[1][2] CsA treatment leads to an increased production of reactive oxygen species (ROS) while simultaneously decreasing the cell's natural antioxidant defenses.[1] This imbalance results in damage to essential macromolecules, including lipids and proteins. Key mechanisms include:
-
Mitochondrial Dysfunction: CsA can induce the mitochondrial permeability transition (MPT), a process where the inner mitochondrial membrane becomes permeable, leading to swelling, uncoupling of oxidative phosphorylation, and release of apoptotic factors.[3] This is exacerbated by oxidative stress and high calcium levels.[3]
-
Endoplasmic Reticulum (ER) Stress: CsA is known to induce ER stress, which can trigger apoptosis if the stress is prolonged or severe.[4][5][6]
-
Generation of Reactive Oxygen Species (ROS): The drug promotes the generation of ROS, which can directly damage cellular components and trigger cell death pathways.[1][4][7]
Q2: At what concentrations does this compound typically become toxic to primary cells?
A2: The cytotoxic concentration of CsA is highly dependent on the cell type and culture conditions. For instance, in primary cultures of rabbit renal proximal tubule cells, concentrations of 25-50 µM showed direct toxic effects.[8] In contrast, concentrations as low as 0.01–1.0 μM can be protective against oxidative stress-induced apoptosis in cardiomyocytes, while 10.0 μM becomes toxic.[9] General cytotoxic effects on proliferating T cells can be observed at concentrations between 500-1000 ng/ml (approx. 0.42-0.83 µM).[10] It is crucial to perform a dose-response experiment for your specific primary cell type to determine the optimal non-toxic concentration.
Q3: What are the visible signs of CsA cytotoxicity in my cell culture?
A3: Common morphological signs of cytotoxicity include cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[9] Biochemically, you can detect cytotoxicity through increased leakage of lactate (B86563) dehydrogenase (LDH) into the culture medium, decreased metabolic activity (e.g., in an MTT assay), and DNA fragmentation.[9][11]
Q4: Can the vehicle used to dissolve CsA be toxic to my cells?
A4: Yes, the vehicle can contribute significantly to cytotoxicity. For example, Cremophor EL, the vehicle used in the commercial Sandimmune™ preparation of CsA, has been shown to be toxic to primary renal proximal tubule cells on its own.[8] It is essential to always run a vehicle-only control at the same concentration used in your experimental conditions to distinguish between the toxicity of CsA and its solvent.
Q5: How can I reduce CsA cytotoxicity while preserving its immunosuppressive effects?
A5: The most common strategy is to co-administer antioxidants. Since CsA toxicity is largely mediated by oxidative stress, supplementing the culture medium with antioxidants can neutralize ROS and protect the cells.[1][2][12] This approach has been shown to alleviate CsA-induced damage without compromising its primary immunosuppressive function.[1]
Troubleshooting Guide
Problem 1: Unexpectedly high cell death across all CsA-treated groups.
| Possible Cause | Recommended Solution |
| High Cell Sensitivity | Your primary cell type may be particularly sensitive to CsA. Action: Perform a dose-response curve starting from a very low concentration (e.g., 10 nM) to determine the IC50 value for your specific cells. |
| Vehicle Toxicity | The solvent for CsA (e.g., DMSO, Ethanol, Cremophor EL) is causing cell death.[8][13] Action: Run a "vehicle-only" control group. If toxicity is observed, consider reducing the vehicle concentration or testing an alternative, less toxic solvent. |
| Compound Instability | CsA may be degrading in the culture medium. Action: Prepare fresh CsA stock solutions for each experiment. Protect stock solutions from light and store them appropriately. |
Problem 2: Difficulty in separating immunosuppressive effects from cytotoxic effects.
| Possible Cause | Recommended Solution |
| Concentration Too High | The concentration used is high enough to cause general cytotoxicity, masking the specific immunosuppressive pathway inhibition.[10] Action: Use the lowest effective concentration for immunosuppression, as determined by your dose-response curve and functional assays (e.g., cytokine production). |
| Overlapping Mechanisms | At higher concentrations, pathways leading to cell death (e.g., apoptosis) are activated alongside immunosuppressive pathways. Action: Co-treat with a cytoprotective agent that does not interfere with the immunosuppressive mechanism. Antioxidants are the first choice.[1] See Table 2 for examples. |
Data on this compound Concentrations and Mitigation
Table 1: Examples of this compound Concentrations and Effects in Cell Culture
| Cell Type | Concentration | Observed Effect | Citation |
| Primary T Cells | 10-100 ng/mL (~8-83 nM) | Selective immunosuppression (inhibition of IL-1 and IL-2 release) | [10] |
| Primary T Cells | 500-1000 ng/mL (~0.42-0.83 µM) | General cytotoxic effects | [10] |
| Cardiomyocytes (H9c2) | 0.01-1.0 µM | Protective (inhibits oxidative stress-induced apoptosis) | [9] |
| Cardiomyocytes (H9c2) | 10.0 µM | Cytotoxic (induces apoptosis) | [9] |
| Renal Proximal Tubule Cells | 25-50 µM | Direct toxic effects | [8] |
| Rat Hepatocytes | 0.1-10 µM (10⁻⁷ to 10⁻⁵ M) | Inhibition of protein biosynthesis and secretion | [13] |
Table 2: Mitigating Agents for this compound-Induced Cytotoxicity
| Mitigating Agent | Mechanism of Action | Cell System | Citation |
| Vitamin E | Antioxidant, prevents lipid peroxidation | Cultured hepatocytes, mesenchymal cells, renal endothelial cells (LLC-PK1) | [1] |
| N-acetyl cysteine | Antioxidant, glutathione (B108866) precursor | Human B cells | [1] |
| Quercetin | Antioxidant, may also inhibit calcineurin | Renal cells | [14] |
| Coenzyme Q10 | Antioxidant | Renal tissues | [14] |
| Salubrinal | ER stress inhibitor | Human tubular cells | [6] |
Visual Guides and Pathways
Signaling Pathway of CsA-Induced Cytotoxicity
References
- 1. Use of Antioxidants to Prevent this compound Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of antioxidants to prevent this compound toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporin A binding to mitochondrial cyclophilin inhibits the permeability transition pore and protects hearts from ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of this compound nephrotoxicity: Oxidative stress, autophagy, and signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclosporine-A induces endoplasmic reticulum stress and influences pro-apoptotic factors in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclosporine-induced endoplasmic reticulum stress triggers tubular phenotypic changes and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative Stress and Liver Morphology in Experimental this compound-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclosporin A and vehicle toxicity in primary cultures of rabbit renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound regulate oxidative stress-induced apoptosis in cardiomyocytes: mechanisms via ROS generation, iNOS and Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclosporin A mediates immunosuppression of primary cytotoxic T cell responses by impairing the release of interleukin 1 and interleukin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prevention of nephrotoxicity induced by cyclosporine-A: role of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro toxicity assessment of cyclosporin A and its analogs in a primary rat hepatocyte culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Cyclosporine A experiments
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during experiments with Cyclosporine A (CsA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound (CsA) is a potent immunosuppressant that primarily targets T-cell activation.[1][2] It diffuses into T-lymphocytes and binds to an intracellular protein called cyclophilin.[2][3][4] This CsA-cyclophilin complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent phosphatase.[1][4] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[2][5] As a result, NFAT cannot translocate to the nucleus, which in turn blocks the transcription of crucial cytokine genes, most notably Interleukin-2 (IL-2).[2][3][4] The reduction in IL-2 prevents the proliferation and differentiation of T-cells, thus dampening the immune response.[2]
Q2: Beyond the calcineurin-NFAT pathway, does CsA have other effects?
Yes, in addition to its primary mechanism, CsA can also block the activation of JNK and p38 signaling pathways, which are also involved in T-cell activation and IL-2 production.[1] It has also been shown to inhibit the intrinsic mitochondrial pathway and caspase activation, giving it anti-apoptotic properties.[6] Furthermore, CsA can impact other immune cells, such as B-cells, contributing to its broad immunosuppressive effects.[2]
Q3: Why is there so much variability in CsA pharmacokinetics and experimental results?
The clinical use of CsA is complicated by significant intra- and inter-individual variability in its pharmacokinetics. This variability stems from several factors, including differences in absorption, distribution, and metabolism. CsA is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver, and the genetic variability in this system is a major cause of inter-individual differences.[7]
Troubleshooting Guide
Issue 1: Inconsistent or Weak Immunosuppressive Activity
Q: My this compound treatment shows variable or lower-than-expected inhibition of T-cell activation. What are the possible causes?
A: This is a common issue that can arise from multiple factors related to the compound, the experimental setup, or the cells themselves.
Troubleshooting Steps:
-
Verify CsA Concentration and Preparation:
-
Solubility: CsA is highly lipophilic and has poor aqueous solubility.[3][8][9] Ensure it is completely dissolved in a suitable solvent like DMSO or ethanol (B145695) before diluting it in culture medium.[10] Visually inspect for any precipitation.
-
Stock Solution: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below.
-
Final Concentration: The effective dose can vary significantly between cell types and activation stimuli.[11] Consider performing a dose-response curve to determine the optimal IC₅₀ for your specific experimental conditions.
-
-
Check Cell Health and Density:
-
Viability: Ensure cells are healthy (>95% viability) before starting the experiment. High cell death can lead to inconsistent results.
-
Cell Density: Use a consistent cell seeding density across all experiments, as this can affect the required concentration of the activation stimulus and CsA.
-
-
Evaluate T-Cell Activation Stimulus:
-
Stimulus Potency: The strength and type of stimulus (e.g., anti-CD3/CD28 beads, PHA, PMA/Ionomycin) can impact the required inhibitory concentration of CsA. Ensure the stimulus is not expired and is used at its optimal concentration.
-
Activation Level: If the stimulus is too strong, it may overcome the inhibitory effect of CsA, especially at lower concentrations. Conversely, a weak stimulus may not provide a sufficient dynamic range to measure inhibition.
-
-
Review Assay Protocol:
-
Pre-incubation Time: A pre-incubation period of at least one hour with CsA before adding the T-cell stimulus is often required to allow the drug to enter the cells and bind to cyclophilin.[10][12]
-
Assay Endpoint: Ensure the endpoint measurement (e.g., IL-2 ELISA, proliferation assay, reporter gene expression) is performed within the optimal time window.[12]
-
Issue 2: High or Unexplained Cytotoxicity
Q: I'm observing significant cell death in my cultures, even at concentrations where I expect to see immunosuppression, not toxicity. What should I do?
A: Unintended cytotoxicity can confound results by reducing the number of viable, responding cells. It's crucial to differentiate true immunosuppression from toxic effects.
Troubleshooting Steps:
-
Assess Vehicle Toxicity:
-
Determine the Cytotoxic Concentration (CC₅₀):
-
Run a parallel cytotoxicity assay (e.g., MTT, LDH release) to determine the CC₅₀ of CsA for your specific cell type. This will help you establish a therapeutic window where you can observe immunosuppression without significant cell death. Some cell types are more sensitive to CsA-induced toxicity than others.[13]
-
-
Check for Compound Precipitation:
-
As mentioned, poor CsA solubility can lead to the formation of aggregates or precipitates in the culture medium.[13] These can be highly toxic to cells. Ensure the final concentration of the organic solvent is low (typically <0.5%) and that the compound remains in solution.
-
Issue 3: High Background or Low Signal in NFAT Reporter Assays
Q: My NFAT-luciferase reporter assay is giving a low signal-to-noise ratio, making the data difficult to interpret. How can I optimize this?
A: Reporter assays are sensitive to several parameters, from transfection efficiency to the timing of the readout.
Troubleshooting Steps:
-
Optimize Stimulation:
-
The combination of PMA and Ionomycin is commonly used to activate the NFAT pathway.[12] Titrate both reagents to find a combination that yields a robust signal without causing excessive toxicity.
-
-
Check Transfection Efficiency (if applicable):
-
If using a transiently transfected reporter plasmid, optimize the transfection conditions. Use a positive control like a constitutively active reporter (e.g., CMV-luciferase) to assess transfection efficiency.
-
-
Optimize Incubation Time:
-
Ensure Proper Lysis and Reagent Handling:
Data Presentation
Table 1: Factors Influencing this compound Efficacy and Variability
| Factor | Description of Impact | Reference |
| Absorption | Highly variable and dependent on liver function, bile flow, and gastrointestinal status. A large fatty meal can increase absorption. | [17] |
| Metabolism | Primarily metabolized by CYP3A4/CYP3A5 enzymes. Genetic variations in these enzymes are a major cause of inter-individual variability. | [7] |
| Drug Interactions | Co-administration with CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) increases CsA levels, while inducers (e.g., phenytoin, phenobarbital) decrease levels. | [7] |
| Cell Type | Sensitivity to both immunosuppressive and cytotoxic effects can vary significantly between different primary cells and cell lines. | [13] |
| Lipoprotein Binding | In plasma, about 90% of CsA is bound to proteins, mainly lipoproteins. Variations in lipoprotein concentrations can influence CsA distribution. | [7] |
| Age | The rate of CsA metabolism can be age-related. |
Table 2: Typical In Vitro Experimental Parameters for this compound
| Parameter | Value/Range | Notes | Reference |
| Solvent | DMSO, Ethanol | Ensure final concentration in media is non-toxic (e.g., <0.5%). | [10][13] |
| IC₅₀ (Calcineurin Inhibition) | ~7 nM | In a cell-free assay. | [10] |
| IC₅₀ (T-Cell Proliferation) | 1 - 100 ng/mL | Highly dependent on cell type and stimulus. | [11] |
| CC₅₀ (Cytotoxicity) | 24 - 42 µM | Varies by cell line (e.g., Huh-Mono, H42E cells). | [10] |
| Pre-incubation Time | 1 hour | Time for CsA to enter cells before stimulation. | [10][12] |
| Stimulation Time | 6 - 72 hours | Dependent on the assay endpoint (e.g., 6-8h for NFAT reporter, 24-48h for IL-2, 72h for proliferation). | [12] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Inhibition Assay (MTS/WST-1)
This assay measures the ability of CsA to inhibit the proliferation of T-cells (e.g., Jurkat cells or primary PBMCs) following stimulation.
Methodology:
-
Cell Preparation: Culture T-cells in complete RPMI 1640 medium. Wash and resuspend cells to a concentration of 1-2 x 10⁶ cells/mL.
-
Plating: Seed 100 µL of the cell suspension (1-2 x 10⁵ cells) into each well of a 96-well flat-bottom plate.
-
Compound Addition:
-
Prepare serial dilutions of CsA in culture medium at 2X the final concentration.
-
Add 50 µL of the diluted CsA to the appropriate wells. Include a "vehicle control" with only the solvent and a "no compound" control.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Stimulation:
-
Prepare a stimulation cocktail (e.g., 5 µg/mL PHA or anti-CD3/CD28 beads) at 4X the final concentration.
-
Add 50 µL of the stimulus to all wells except the "unstimulated control" wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[12]
-
-
Proliferation Measurement:
-
Add 20 µL of MTS or WST-1 reagent to each well.
-
Incubate for 2-4 hours, or until a sufficient color change is observed.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (unstimulated control) from all readings.
-
Calculate the percentage of proliferation inhibition relative to the stimulated control (vehicle only).
-
Plot the percent inhibition against the log concentration of CsA to determine the IC₅₀ value.
-
Protocol 2: Cytotoxicity Assay (MTT)
This assay determines the concentration at which CsA becomes toxic to the cells, allowing for the establishment of a therapeutic window.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight if applicable.
-
Compound Treatment: Prepare serial dilutions of CsA in culture medium. Replace the old medium with 100 µL of medium containing the different CsA concentrations or vehicle control.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot viability against the log concentration of CsA to determine the CC₅₀ value.
Visualizations
Signaling Pathway
References
- 1. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclosporine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of this compound Nanosuspension Using an Experimental Design Based on Response Surface Methodology: In Vitro Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cyclosporine A for In Vitro T-Cell Suppression
Welcome to the technical support center for optimizing Cyclosporine A (CsA) concentration in your in vitro T-cell suppression experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during in vitro T-cell suppression assays using this compound.
Q1: What is the recommended starting concentration range for this compound?
A: The optimal concentration of CsA is highly dependent on the specific experimental conditions, including the T-cell stimulation method, cell type (human vs. murine), and the presence of co-stimulation. A common starting point for dose-response experiments is to use a broad range, from 1 ng/mL to 1000 ng/mL. The 50% inhibitory concentration (IC50) for T-cell proliferation can be as low as 0.37 ng/mL in the absence of strong co-stimulation, but can increase dramatically with certain stimuli.[1]
Q2: I am not observing any T-cell suppression with this compound. What are the possible causes?
A: There are several potential reasons for a lack of T-cell suppression:
-
Sub-optimal CsA Concentration: The concentration of CsA may be too low for your specific experimental setup. We recommend performing a dose-response curve to determine the optimal inhibitory concentration.
-
Strong T-Cell Co-stimulation: The method of T-cell activation significantly impacts CsA sensitivity. For instance, co-stimulation through the CD28 pathway can increase the IC50 for CsA by over 10,000-fold (from ng/mL to µg/mL range).[1][2] If using strong co-stimulatory signals like anti-CD28 antibodies, much higher concentrations of CsA may be required.
-
Timing of CsA Addition: CsA is most effective when added at the initiation of the T-cell culture. Its inhibitory effect is reduced if added at later time points after T-cell activation has already begun.
-
Reagent Quality: Ensure that your CsA stock solution is properly prepared and stored to maintain its activity.
-
Cell Viability: Poor cell health can affect their response to both stimulation and suppression. Ensure your T-cells are viable and healthy before starting the experiment.
Q3: I am observing high levels of T-cell death in my cultures treated with this compound. How can I mitigate this?
A: High concentrations of CsA can induce apoptosis in T-cells.[3] If you are observing excessive cell death, consider the following:
-
Titrate Down the CsA Concentration: You may be using a concentration that is too high. Perform a dose-response experiment to find a concentration that effectively suppresses T-cell function without compromising viability.
-
Assess Cell Viability at Baseline: Ensure the cells are healthy before adding CsA. Use a viability dye (e.g., Trypan Blue, Propidium Iodide, or a fixable viability stain for flow cytometry) to assess the health of your T-cells.
-
Optimize Culture Conditions: Ensure that your cell culture media and supplements are optimal for T-cell survival.
Q4: Can I add exogenous IL-2 to my cultures to rescue T-cells from CsA-induced suppression?
A: The reversibility of CsA-induced suppression by exogenous IL-2 depends on the T-cell stimulus and the differentiation state of the T-cells.[4][5] In some cases, such as with mitogen stimulation, adding exogenous IL-2 can overcome the proliferative block. However, for other stimuli, CsA may also inhibit the induction of IL-2 responsiveness, in which case adding exogenous IL-2 will not restore proliferation.[4][5]
Q5: How does this compound suppress T-cell function?
A: this compound diffuses into the T-cell and binds to an intracellular protein called cyclophilin. This CsA-cyclophilin complex then inhibits calcineurin, a calcium-dependent phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Consequently, NFAT cannot move into the nucleus to activate the transcription of genes essential for T-cell activation, most notably Interleukin-2 (IL-2). Without sufficient IL-2, T-cells fail to proliferate and carry out their effector functions.
Data Presentation: this compound Inhibitory Concentrations
The following table summarizes reported IC50 values for this compound in in vitro T-cell suppression assays. Note that these values can vary significantly based on experimental conditions.
| Parameter Measured | Cell Type | Stimulation Method | IC50 Value | Reference |
| T-cell Proliferation | Human T-cells | No co-stimulation | 0.37 ng/mL | [1] |
| T-cell Proliferation | Human T-cells | CD28 co-stimulation | 4 µg/mL | [1] |
| T-cell Proliferation | Human T-cells | CD2, 4-1BB, ICOS, or LFA-1 co-stimulation | ~0.2-0.6 ng/mL | [2] |
| Lymphocyte Proliferation | Human/Rabbit Lymphocytes | Mitogen/Alloantigen | 19 ± 4 µg/L | [6] |
| IFN-γ & TNF-α Induction | Mouse Spleen Cells | A23187 | > 300 µg/L | [7] |
| In vivo IFN-γ Response | Mouse | Allogeneic Tumor | 517 - 886 µg/L | [7] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol outlines the steps to measure T-cell proliferation using Carboxyfluorescein Succinimidyl Ester (CFSE) staining and flow cytometry.
Materials:
-
Isolated T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
CFSE (prepare stock solution in DMSO)
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 coated beads or antibodies)
-
This compound (prepare stock solution in a suitable solvent like DMSO or ethanol)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate T-cells from peripheral blood or lymphoid tissues using your preferred method (e.g., density gradient centrifugation followed by magnetic bead selection). Ensure a single-cell suspension.
-
CFSE Staining: a. Resuspend cells at 10-20 x 10^6 cells/mL in pre-warmed PBS with 0.1% FBS. b. Add CFSE to a final concentration of 1-5 µM. Immediately vortex gently. c. Incubate for 10 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold complete medium. e. Incubate on ice for 5 minutes. f. Wash the cells three times with complete medium by centrifuging at 400 x g for 5 minutes.
-
Cell Culture Setup: a. Resuspend CFSE-labeled T-cells in complete medium at a concentration of 1 x 10^6 cells/mL. b. Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate. c. Prepare serial dilutions of this compound in complete medium. Add the desired volume of each dilution to the appropriate wells. Include a vehicle control (solvent only). d. Add T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 beads at a 1:1 bead-to-cell ratio). Include an unstimulated control. e. Bring the final volume in each well to 200 µL with complete medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
Flow Cytometry Analysis: a. Harvest the cells from each well. b. Wash the cells with FACS buffer. c. Resuspend the cells in FACS buffer for flow cytometry analysis. d. Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel. e. Analyze the data by gating on the live lymphocyte population and examining the CFSE histogram. Each peak of halved fluorescence intensity represents a cell division.
Protocol 2: IL-2 Production Assay using ELISA
This protocol describes how to measure the concentration of IL-2 in T-cell culture supernatants using a sandwich ELISA.
Materials:
-
T-cell culture supernatants (from the experiment described in Protocol 1 or a similar setup)
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit or PBS with 1% BSA)
-
Plate reader capable of reading absorbance at 450 nm
Procedure:
-
Plate Coating: a. Dilute the IL-2 capture antibody in coating buffer as per the kit instructions. b. Add 100 µL of the diluted capture antibody to each well of the ELISA plate. c. Seal the plate and incubate overnight at 4°C.
-
Blocking: a. Aspirate the coating solution and wash the plate three times with wash buffer. b. Add 200 µL of blocking buffer (e.g., assay diluent) to each well. c. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: a. Prepare serial dilutions of the IL-2 standard in assay diluent to generate a standard curve. b. Aspirate the blocking buffer and wash the plate three times. c. Add 100 µL of your T-cell culture supernatants and the IL-2 standards to the appropriate wells. d. Seal the plate and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: a. Aspirate the samples/standards and wash the plate three times. b. Dilute the biotinylated detection antibody in assay diluent as per the kit instructions. c. Add 100 µL of the diluted detection antibody to each well. d. Seal the plate and incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: a. Aspirate the detection antibody and wash the plate three times. b. Dilute the streptavidin-HRP conjugate in assay diluent. c. Add 100 µL of the diluted streptavidin-HRP to each well. d. Seal the plate and incubate for 30 minutes at room temperature, protected from light.
-
Substrate Development: a. Aspirate the streptavidin-HRP and wash the plate five times. b. Add 100 µL of TMB substrate to each well. c. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction and Reading: a. Add 50 µL of stop solution to each well. b. Read the absorbance at 450 nm on a plate reader within 30 minutes.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Use the standard curve to determine the concentration of IL-2 in your samples.
Visualizations
Signaling Pathway of this compound in T-Cells
Caption: this compound inhibits the calcineurin-NFAT signaling pathway.
Experimental Workflow for Optimizing CsA Concentration
Caption: Workflow for determining the optimal CsA concentration.
Troubleshooting Logic for Lack of T-Cell Suppression
Caption: A decision tree for troubleshooting lack of CsA-mediated suppression.
References
- 1. The effects of this compound and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell cycle- and activation-dependent regulation of cyclosporin A-induced T cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of cyclosporin A on T cell function in vitro: the mechanism of suppression of T cell proliferation depends on the nature of the T cell stimulus as well as the differentiation state of the responding T cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A comparison of the immunosuppressive effects of this compound and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitating immunosuppression. Estimating the 50% inhibitory concentration for in vivo cyclosporine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Cyclosporine A in DMSO at -20°C
This technical support center provides guidance on the long-term stability of Cyclosporine A (CsA) dissolved in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to help you ensure the integrity of your CsA stock solutions for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions in DMSO?
A1: this compound stock solutions prepared in DMSO should be stored at -20°C and protected from light. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q2: How long can I store a this compound stock solution in DMSO at -20°C?
A2: While specific long-term stability data is not extensively published, general guidelines suggest that stock solutions of peptides in dry DMSO can be stable for weeks to months when stored properly at -20°C.[1] For optimal results, it is recommended to use the solution within a few months. For critical applications, it is best practice to perform periodic quality control checks or prepare fresh stock solutions.
Q3: Are there any signs of degradation I should look for in my this compound stock solution?
A3: Visual inspection for precipitation or color change is a preliminary check. However, chemical degradation may not always be visible. The most reliable way to assess the stability and concentration of your this compound solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC).
Q4: Can I store my this compound/DMSO stock solution at -80°C?
A4: While -20°C is the most commonly recommended temperature, storage at -80°C is also a viable option and may offer enhanced stability for very long-term storage. However, for most laboratory purposes, -20°C is sufficient. The key is to minimize freeze-thaw cycles.
Q5: What are the potential degradation products of this compound?
A5: this compound can undergo isomerization to iso-Cyclosporine A, particularly under acidic conditions.[2][3][4] Other degradation pathways can be initiated by factors such as exposure to strong acids, bases, oxidizing agents, heat, and light.[5] A stability-indicating HPLC method can distinguish this compound from its degradation products.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results using older CsA stock solution. | The this compound in the stock solution may have degraded over time, leading to a lower effective concentration. | Prepare a fresh stock solution of this compound in DMSO. If you need to use an older stock, consider verifying its concentration and purity using HPLC analysis (see Protocol 1). |
| Precipitate observed in the CsA/DMSO stock solution after thawing. | The concentration of this compound may be too high for complete solubilization at lower temperatures, or the DMSO may have absorbed water over time, reducing its solvating power. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. Ensure your DMSO is anhydrous. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. |
| Difficulty dissolving this compound powder in DMSO. | The this compound powder may have absorbed moisture, or the DMSO may not be of high purity. | Ensure you are using anhydrous, high-purity DMSO. Sonication can aid in dissolving the peptide. |
Quantitative Stability Data
While specific, long-term, publicly available stability data for this compound in DMSO at -20°C is limited, the following table illustrates how such data would be presented. Researchers are encouraged to generate their own stability data for their specific storage conditions and concentrations using the protocol provided below.
Table 1: Illustrative Stability of this compound (10 mg/mL) in DMSO at -20°C
| Time Point | Purity (%) by HPLC | Recovery (%) | Observations |
| Initial (t=0) | 99.5 | 100.0 | Clear, colorless solution |
| 1 Month | 99.3 | 99.8 | No visible changes |
| 3 Months | 98.9 | 99.4 | No visible changes |
| 6 Months | 98.2 | 98.7 | No visible changes |
| 12 Months | 97.1 | 97.6 | No visible changes |
Note: This data is for illustrative purposes only and may not reflect actual experimental results.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound in DMSO
This protocol provides a general framework for a stability-indicating HPLC method to determine the purity and concentration of this compound in a DMSO stock solution. This method can distinguish this compound from its potential degradation products.[6][7][8][9]
1. Materials and Reagents:
-
This compound reference standard
-
This compound/DMSO stock solution (for testing)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or o-phosphoric acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)
2. Chromatographic Conditions (Example): [6][7]
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Elevated temperatures (e.g., 60-70°C) are often used to improve peak shape.
-
Detection Wavelength: 210 nm
-
Injection Volume: 10-20 µL
3. Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable organic solvent.
-
Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
4. Sample Preparation:
-
Accurately dilute a small aliquot of your this compound/DMSO stock solution with the mobile phase to fall within the concentration range of your calibration curve.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solution.
-
Analyze the resulting chromatogram to determine the peak area of this compound.
-
Calculate the concentration of this compound in your stock solution based on the calibration curve.
-
Assess purity by observing any additional peaks, which may indicate degradation products.
6. Stability Study Procedure:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Analyze an initial sample (t=0) to determine the starting concentration and purity.
-
Aliquot the remaining stock solution into multiple vials and store them at -20°C, protected from light.
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), thaw one aliquot and analyze it using the HPLC method described above.
-
Calculate the percentage recovery and purity at each time point relative to the initial measurement.
Visualizations
Caption: Workflow for a long-term stability study of this compound in DMSO.
Caption: Simplified signaling pathway showing this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a stability indicating HPLC assay method for cyclosporine in cyclosporine oral solution USP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Addressing off-target effects of Cyclosporine A in experimental design
Welcome to the technical support center for researchers utilizing Cyclosporine A (CsA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your data by addressing the well-documented off-target effects of CsA.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
This compound's primary therapeutic effect is immunosuppression, achieved by inhibiting calcineurin, a calcium/calmodulin-dependent serine/threonine protein phosphatase. This inhibition prevents the activation of Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for pro-inflammatory cytokines like Interleukin-2 (IL-2), thus suppressing T-cell activation.
Q2: What are the most common off-target effects of this compound that I should be aware of in my experiments?
Beyond its intended immunosuppressive action, CsA can induce several off-target effects that may confound experimental results. The most frequently reported include:
-
Mitochondrial Dysfunction: CsA can interfere with the mitochondrial permeability transition pore (mPTP), leading to altered mitochondrial membrane potential, decreased ATP production, and increased reactive oxygen species (ROS) generation.[1][2]
-
Endoplasmic Reticulum (ER) Stress: CsA has been shown to induce the unfolded protein response (UPR) by causing an accumulation of unfolded or misfolded proteins in the ER.[3][4][5] This can lead to cellular dysfunction and, in prolonged cases, apoptosis.
-
Nephrotoxicity and Hepatotoxicity: In both clinical and preclinical settings, CsA is known to cause kidney and liver damage, which can be a significant consideration in in vivo studies.
Q3: At what concentrations are off-target effects of this compound typically observed?
The concentration at which off-target effects manifest can vary depending on the cell type, exposure duration, and the specific effect being measured. The following table summarizes typical concentration ranges reported in the literature.
| Off-Target Effect | In Vitro Concentration Range | In Vivo Dosage Range (Rat Models) |
| Mitochondrial Dysfunction | 0.2 µM - 25 µM[2][6] | 5 - 100 mg/kg/day |
| ER Stress | 6 µM - 25 µM[3][7] | Not well-established |
| Nephrotoxicity | Not directly applicable | 5 - 50 mg/kg/day |
| Hepatotoxicity | 1 µM - 10 µM[8] | 10 - 50 mg/kg/day |
Q4: How can I control for the off-target effects of this compound in my experimental design?
Several strategies can be employed to distinguish on-target from off-target effects:
-
Use of Control Compounds:
-
Tacrolimus (B1663567) (FK506): Another calcineurin inhibitor with a different chemical structure. While it shares the on-target effect, its off-target profile differs from CsA, making it a useful comparator.[9]
-
Non-immunosuppressive CsA Analogs: Compounds like CsH or specific synthetic analogs that do not inhibit calcineurin but retain other structural features of CsA can serve as excellent negative controls.[10][11][12]
-
-
Dose-Response Studies: Perform experiments across a range of CsA concentrations to identify the lowest effective dose for calcineurin inhibition and to observe the concentration-dependence of any off-target effects.
-
Vehicle Controls: The solvent used to dissolve CsA (e.g., DMSO, ethanol, or commercial vehicles like Cremophor EL) can have its own biological effects.[13][14] Always include a vehicle-only control group.
-
Direct Measurement of On-Target and Off-Target Effects: Whenever possible, directly measure calcineurin activity and markers of off-target effects in parallel.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
You observe significant cell death in your cultures treated with CsA, even at concentrations intended to be non-toxic.
Caption: Troubleshooting workflow for unexpected CsA-induced cytotoxicity.
1. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm absorbance)
-
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of CsA and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Issue 2: Results are Inconsistent with Known Calcineurin Inhibition
You observe cellular effects that cannot be explained by the inhibition of the calcineurin-NFAT pathway.
Caption: On-target vs. off-target pathways of CsA and key control compounds.
1. Calcineurin Activity Assay
This assay directly measures the phosphatase activity of calcineurin in cell or tissue lysates.
-
Materials:
-
Cell or tissue lysate
-
Calcineurin assay buffer
-
RII phosphopeptide substrate
-
Malachite green reagent
-
Phosphate (B84403) standard
-
96-well plate
-
-
Protocol:
-
Prepare cell or tissue lysates from control and CsA-treated samples.
-
In a 96-well plate, add lysate to wells containing assay buffer with and without a calcineurin-specific inhibitor (like EGTA) to distinguish calcineurin activity from that of other phosphatases.
-
Initiate the reaction by adding the RII phosphopeptide substrate.
-
Incubate at 30°C for an appropriate time (e.g., 10-30 minutes).
-
Stop the reaction and measure the released free phosphate by adding malachite green reagent.
-
Read the absorbance at ~620 nm and calculate calcineurin activity by subtracting the activity in the presence of the inhibitor from the total phosphatase activity.[17][18][19][20]
-
2. NFAT Reporter Assay
This assay measures the transcriptional activity of NFAT, a downstream effector of calcineurin.
-
Materials:
-
Jurkat T-cells (or other suitable cell line)
-
NFAT-luciferase reporter plasmid
-
Transfection reagent
-
PMA (phorbol 12-myristate 13-acetate) and Ionomycin for stimulation
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Transfect cells with the NFAT-luciferase reporter plasmid and allow for expression (typically 24-48 hours).
-
Pre-treat the transfected cells with various concentrations of CsA or control compounds for 1-2 hours.
-
Stimulate the cells with PMA and Ionomycin to activate the calcineurin-NFAT pathway.
-
After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.[21][22][23]
-
3. Western Blot for ER Stress Markers (GRP78 and CHOP)
This method detects the upregulation of key ER stress-associated proteins.
-
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-GRP78, anti-CHOP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Prepare protein lysates from cells treated with CsA, a positive control for ER stress (e.g., thapsigargin), and a vehicle control.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against GRP78, CHOP, and a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities relative to the loading control.[3][24][25][26]
-
By carefully considering and controlling for the off-target effects of this compound, researchers can enhance the rigor and reproducibility of their findings. This guide provides a starting point for troubleshooting common issues and designing more robust experimental plans.
References
- 1. Cyclosporin A corrects mitochondrial dysfunction and muscle apoptosis in patients with collagen VI myopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Cyclosporin A causes oxidative stress and mitochondrial dysfunction in renal tubular cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclosporine-induced endoplasmic reticulum stress triggers tubular phenotypic changes and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endoplasmic reticulum stress with low-dose cyclosporine in frequently relapsing nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates mitochondrial permeability transition and improves mitochondrial respiratory function in cardiomyocytes isolated from dogs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporin A but not FK506 activates the integrated stress response in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro toxicity assessment of cyclosporin A and its analogs in a primary rat hepatocyte culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of this compound and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclosporin A and vehicle toxicity in primary cultures of rabbit renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential neurotoxicity of the solvent vehicle for cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. Cellular calcineurin activity assay Kit - Creative BioMart [creativebiomart.net]
- 20. Calcineurin Phosphatase Activity Assay Kit (Colorimetric) (ab139461) | Abcam [abcam.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. NF-AT-luciferase reporter T cell lines as tools to screen immunosuppressive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. GRP78/BiP Is Required for Cell Proliferation and Protecting the Inner Cell Mass from Apoptosis during Early Mouse Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Cyclosporine A Interference in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Cyclosporine A (CsA) in fluorescence-based assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential interference from CsA in your experiments.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
A1: Yes, this compound has the potential to interfere with fluorescence-based assays through several mechanisms. This interference can lead to either artificially high or low fluorescence readings, depending on the specific assay, fluorophore, and experimental conditions.[1] It is crucial to determine if the observed effect is a true biological response to CsA or an artifact of its interference with the assay chemistry.
Q2: What are the primary mechanisms of interference caused by this compound?
A2: The two main mechanisms of interference are:
-
Autofluorescence: CsA itself can absorb light at certain excitation wavelengths and emit its own fluorescence, which can be detected along with the signal from your fluorescent probe, leading to erroneously high readings.[1] While CsA's primary absorbance is in the low UV range (around 210-215 nm), making it less likely to interfere with common fluorophores excited at longer wavelengths, empirical testing is essential.[1][2]
-
Quenching (Inner Filter Effect): CsA can absorb the excitation light intended for your fluorophore, reducing the amount of light available to excite it.[1] Alternatively, it can absorb the light emitted by the fluorophore, decreasing the signal that reaches the detector. Both result in artificially low fluorescence readings.[1]
Q3: Beyond direct spectral interference, how else can this compound affect fluorescence assay results?
A3: CsA is a biologically active molecule, and its known pharmacological effects can modulate the very processes you might be measuring. This is not direct interference with the fluorescence process but rather a CsA-induced biological change that the assay reports. Key examples include:
-
Mitochondrial Permeability Transition Pore (MPTP) Inhibition: CsA is a well-established inhibitor of the MPTP.[3][4][5] In assays measuring mitochondrial membrane potential (e.g., using JC-1 or calcein (B42510) AM), CsA can prevent depolarization, leading to a change in fluorescence that reflects a true physiological event.[4][6][7]
-
Modulation of Reactive Oxygen Species (ROS): Depending on the cell type and concentration, CsA can either increase or decrease the production of ROS.[8][9][10][11] This will directly impact the signal from ROS-sensitive probes like DCFH-DA.
-
Alteration of Intracellular Calcium Levels: CsA can influence intracellular calcium concentrations.[12][13][14] Therefore, in calcium flux assays using dyes like Fluo-3 or Fura-2, observed changes in fluorescence may be due to CsA's effect on calcium signaling pathways.[13][14]
Q4: Which common fluorescence-based assays are known to be affected by this compound?
A4: Several widely used assays can be influenced by CsA, either through direct interference or its biological activity. These include:
-
Mitochondrial Membrane Potential Assays (e.g., JC-1, TMRM, Calcein AM)[4][5][6][7]
-
Reactive Oxygen Species (ROS) Assays (e.g., DCFH-DA, DHE)[8][9][10]
-
Cell Viability and Proliferation Assays (that use fluorescent reporters)
-
Fluorescence Polarization Immunoassays (FPIA) for CsA quantification[16][17][18][19]
-
Assays using fluorescently-labeled CsA derivatives[20][21][22][23]
Troubleshooting Guides
Problem 1: Unexpectedly High Fluorescence Signal in the Presence of CsA
This could be due to the autofluorescence of CsA.
Caption: Troubleshooting high fluorescence signals.
Problem 2: Unexpectedly Low Fluorescence Signal in the Presence of CsA
This may be due to fluorescence quenching by CsA.
Caption: Troubleshooting low fluorescence signals.
Data Presentation: Quantitative Effects of this compound in Fluorescence Assays
The following tables summarize the quantitative data on the effects of this compound in various fluorescence-based assays as reported in the literature.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (MMP)
| Assay/Probe | Cell Type | CsA Concentration | Observed Effect | Reference |
| Calcein AM | Failing Cardiomyocytes | 0.2 µM | Significantly slowed the exit of calcein from mitochondria | [6] |
| JC-1 | Failing Cardiomyocytes | 0.2 µM | Increased MMP by 29% | [6] |
| JC-1 | A23187-stimulated Platelets | 10 µM | Strongly inhibited dissipation of MMP | [7] |
| JC-1 | UVA-irradiated Keratinocytes | Not specified | Dramatically increased the ratio of red to green fluorescence | [4] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Assay/Probe | Cell Type | CsA Concentration | Observed Effect on ROS | Reference |
| DCFH-DA | H9c2 Cardiomyocytes | 0.1 µM | No significant effect (117.2 ± 12.4% of control) | [8] |
| DCFH-DA | H9c2 Cardiomyocytes | 10.0 µM | Significantly increased ROS (234.4 ± 9.3% of control) | [8] |
| DHR123 | Bovine Aortic Endothelial Cells | 1 µM | Increased ROS synthesis (305 ± 7% over control) | [9][10] |
| H2DCFDA | Bovine Aortic Endothelial Cells | 1 µM | Increased ROS synthesis (178 ± 6% over control) | [9][10] |
| 2,7-dichlorofluorescein | Striatal Cells | 0.5 µM | Prevented thapsigargin-induced increase in ROS | [11] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Permeability Transition Pore (MPTP) Opening using Calcein AM
This protocol is adapted from studies assessing MPTP opening in intact cells.[4][5]
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate or coverslips for microscopy).
-
Loading with Calcein AM: Incubate cells with 1 µM Calcein AM and 1 mM Cobalt Chloride (CoCl₂) in a suitable buffer (e.g., HBSS) for 30 minutes at 37°C. CoCl₂ is used to quench the fluorescence of cytosolic calcein.
-
Washing: Wash the cells twice with a buffer to remove excess dye and CoCl₂.
-
Treatment: Add your experimental compounds, including a vehicle control, a positive control for MPTP opening (e.g., a calcium ionophore like Ionomycin), and various concentrations of this compound.
-
Fluorescence Measurement: Measure the fluorescence of mitochondrial calcein using a fluorescence plate reader or a fluorescence microscope.
-
Excitation: ~490 nm
-
Emission: ~515 nm
-
-
Data Analysis: A decrease in calcein fluorescence indicates the opening of the MPTP, allowing calcein to leak from the mitochondria into the cytosol where its fluorescence is quenched by cobalt. CsA, by inhibiting MPTP opening, is expected to cause a retention of calcein fluorescence.
Protocol 2: Assessment of Intracellular ROS Production using DCFH-DA
This protocol is based on the methodology for measuring intracellular ROS.[8]
-
Cell Preparation: Culture cells to the desired confluency in a suitable plate format.
-
Treatment with CsA: Pre-treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Loading with DCFH-DA: Remove the treatment media and incubate the cells with 5-10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in a serum-free medium for 30-60 minutes at 37°C in the dark.
-
Induction of ROS (Optional): If studying the protective effects of CsA, after DCFH-DA loading, you can induce ROS production with a known stimulus (e.g., H₂O₂).
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
-
Excitation: ~495 nm
-
Emission: ~525 nm
-
-
Data Analysis: An increase in DCF fluorescence corresponds to an increase in intracellular ROS levels. Compare the fluorescence intensity of CsA-treated cells to control cells.
Signaling Pathway and Logical Relationships
Mechanism of this compound in T-Cell Activation
Caption: CsA's immunosuppressive mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclosporin A, But Not FK 506, Protects Mitochondria and Neurons against Hypoglycemic Damage and Implicates the Mitochondrial Permeability Transition in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound attenuates mitochondrial permeability transition and improves mitochondrial respiratory function in cardiomyocytes isolated from dogs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound regulate oxidative stress-induced apoptosis in cardiomyocytes: mechanisms via ROS generation, iNOS and Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of reactive oxygen species in the signalling cascade of this compound-mediated up-regulation of eNOS in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of reactive oxygen species in the signalling cascade of this compound-mediated up-regulation of eNOS in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclosporine does not prevent cytoplasmic calcium changes associated with lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclosporin A-sensitive release of Ca2+ from mitochondria in intact thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclosporin-A-induced effects on the free Ca2+ concentration in LLC-PK1-cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. [PDF] Monoclonal fluorescence polarization immunoassay evaluated for monitoring cyclosporine in whole blood after kidney, heart, and liver transplantation. | Semantic Scholar [semanticscholar.org]
- 19. Analysis of cyclosporin A (CsA) concentrations by fluorescence polarization immunoassay (FPIA): comparison with radio immunoassay (RIA) and liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative fluorescence analysis of cyclosporine binding to human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of a fluorescent derivative of cyclosporin A for high-performance liquid chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitative fluorescence analysis of cyclosporine binding to human leukocytes. | Semantic Scholar [semanticscholar.org]
- 23. Synthesis and Characterization of Bodipy-FL-Cyclosporine A as a Substrate for Multidrug Resistance-Linked P-Glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Vehicle Effects of Ethanol in Cyclosporine A Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the confounding effects of ethanol (B145695) when used as a vehicle for Cyclosporine A (CsA) in experimental studies.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the preparation and application of ethanol-based this compound formulations.
Issue 1: Precipitation of this compound in Aqueous Medium
-
Possible Cause: The highly lipophilic nature of CsA leads to poor solubility in aqueous solutions like cell culture media, causing it to precipitate out of solution.[1][2]
-
Solution Workflow:
Workflow for troubleshooting CsA precipitation.
Issue 2: Vehicle-Induced Cellular Toxicity or Off-Target Effects
-
Possible Cause: Ethanol, especially at higher concentrations, can induce cellular stress, apoptosis, or other off-target effects that may be confounded with the effects of CsA.[3][4][5] The commercial vehicle for Sandimmune®, Cremophor EL, has also been shown to be independently toxic.[5][6]
-
Troubleshooting Steps:
-
Run Vehicle Controls: Always include a vehicle-only control group in your experiments. This group should receive the same concentration of ethanol as the CsA-treated group.
-
Determine the Maximum Tolerated Ethanol Concentration: Perform a dose-response experiment with ethanol alone to determine the highest concentration that does not affect the viability or key functions of your cells. For many cell lines, the final concentration of ethanol or DMSO should be kept below 0.1% to 0.5%.[1][3]
-
Minimize Final Ethanol Concentration: Prepare a highly concentrated stock solution of CsA in ethanol to minimize the volume added to the final aqueous solution, thereby keeping the final ethanol concentration as low as possible.
-
Issue 3: Inconsistent Experimental Results
-
Possible Cause: Inconsistent results can arise from instability of the CsA stock solution, adsorption of CsA to container walls, or variability in preparation methods.[7]
-
Mitigation Strategies:
-
Stock Solution Stability: Prepare fresh CsA stock solutions before use.[3] If storage is necessary, store stock solutions in ethanol or DMSO at -20°C, protected from light, and aliquot into working volumes to avoid repeated freeze-thaw cycles.[1][3][7]
-
Adsorption to Surfaces: Be aware that CsA can adsorb to the walls of plastic or glass containers, which can lower the effective concentration.[7]
-
Standardized Protocol: Use a consistent and well-documented protocol for preparing and diluting CsA solutions.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in ethanol and other common solvents?
This compound is a hydrophobic molecule with poor water solubility.[1][2] It is, however, soluble in several organic solvents.
| Solvent | Solubility |
| Ethanol | >100 mg/g[8], ~14 mg/mL[9], 10 mg/mL[7], ≤ 20 mM[3], 200 mg/mL[10] |
| DMSO | ~3 mg/mL[9], 50 mg/mL, ≤ 20 mM[3], 100 mg/mL[10] |
| Methanol | >100 mg/g[8] |
| Acetone | >100 mg/g[8] |
| Chloroform | >100 mg/g[8], 6 mg/mL |
| Methylene Chloride | 10 mg/mL[8] |
| Water | 0.04 mg/g[8] |
Note: Reported solubilities can vary between suppliers and with different measurement conditions.
Q2: How does ethanol affect the biological activity and metabolism of this compound?
Both CsA and ethanol are metabolized by the cytochrome P-450 enzyme system in the liver.[11] This can lead to potential interactions. While moderate acute alcohol intake may not significantly alter CsA serum concentrations, heavy alcohol consumption has been reported to increase CsA levels, potentially by interfering with its metabolism.[11][12]
Q3: What are some alternatives to ethanol as a vehicle for this compound?
Several alternatives can be considered to improve the solubility of CsA and avoid the confounding effects of ethanol:
-
Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common alternative, though it also has potential biological effects that must be controlled for.[3][9]
-
Surfactants (Micelle Formation): Non-ionic surfactants like Tween 80 and Cremophor EL can significantly increase the aqueous solubility of CsA by forming micelles.[13] However, it is crucial to note that vehicles like Cremophor EL can have their own toxicity.[5][6]
-
Cyclodextrins: Complexation with cyclodextrins, such as α-cyclodextrin and hydroxypropyl-β-cyclodextrin, can enhance the solubility of CsA in aqueous solutions.[13]
-
Lipid-based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) and liposomes have been developed to improve the oral bioavailability and solubility of CsA.[14]
Q4: What is the primary mechanism of action of this compound that might be affected by vehicle choice?
The primary immunosuppressive action of CsA is the inhibition of calcineurin, a Ca2+- and calmodulin-dependent serine/threonine protein phosphatase.[3][7] This process is initiated by the binding of CsA to its intracellular receptor, cyclophilin. The CsA-cyclophilin complex then binds to and inhibits calcineurin. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of genes for pro-inflammatory cytokines like Interleukin-2 (IL-2).
A vehicle that affects intracellular calcium signaling or membrane integrity could potentially interfere with this pathway.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Ethanol
Objective: To prepare a 10 mM stock solution of this compound in absolute ethanol.
Materials:
-
This compound powder (MW: 1202.6 g/mol )
-
Absolute ethanol (200 proof, anhydrous)
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: In a certified chemical fume hood, carefully weigh out the desired amount of this compound powder. For a 1 mL stock solution of 10 mM, weigh 12.03 mg of CsA.
-
Solubilization: Add the weighed CsA powder to a sterile, light-protected microcentrifuge tube. Add the appropriate volume of absolute ethanol (in this case, 1 mL).
-
Mixing: Vortex the solution until the this compound is completely dissolved. The solution should be clear and colorless to faint yellow.[7]
-
Storage: Store the stock solution at -20°C, protected from light.[1][7] For long-term storage, it is advisable to aliquot the solution into single-use volumes to prevent repeated freeze-thaw cycles.[1][3]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
Objective: To prepare a working solution of this compound in cell culture medium with a final ethanol concentration of ≤ 0.1%.
Materials:
-
10 mM this compound stock solution in ethanol
-
Pre-warmed (37°C) cell culture medium
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Calculate Dilutions: Determine the required volume of the 10 mM stock solution needed to achieve the desired final concentration of CsA in your cell culture medium. For example, to make a 1 µM working solution in 10 mL of medium, you would need 1 µL of the 10 mM stock solution. This would result in a final ethanol concentration of 0.01%.
-
Dilution: Pre-warm the cell culture medium to 37°C. Add the calculated volume of the CsA stock solution to the medium. It is recommended to add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion and to prevent precipitation.[1]
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.[1][9]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of absolute ethanol to an equal volume of cell culture medium.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. stemcell.com [stemcell.com]
- 4. Effect of cyclosporin A and its vehicle on cardiac and skeletal muscle mitochondria: relationship to efficacy of the respiratory chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cyclosporin A and vehicle toxicity in primary cultures of rabbit renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Solubility Studies of Cyclosporine Using Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 11. The effect of ethanol on serum this compound levels in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of alcohol on the metabolism and toxicology of anti-psoriasis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubilization of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validating Calcineurin Inhibition by Cyclosporine A: A Comparative Guide for a New Cell Line
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two robust methods for validating the inhibitory effect of Cyclosporine A (CsA) on the calcineurin signaling pathway in a novel cell line. Detailed experimental protocols and data interpretation are included to facilitate accurate and reproducible results.
This compound is a potent immunosuppressive drug that functions by inhibiting calcineurin, a crucial calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2][3] This inhibition disrupts the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor involved in the expression of various genes, including interleukin-2 (B1167480) (IL-2), which is essential for T-cell proliferation.[4][5][6] When establishing a new cell line for studying calcineurin-dependent signaling or for screening potential immunomodulatory compounds, it is critical to validate that CsA effectively inhibits this pathway.
This guide compares two widely accepted methods for this validation: the direct measurement of calcineurin's enzymatic activity and the functional assessment of NFAT-dependent gene expression.
Method 1: Direct Calcineurin Phosphatase Activity Assay
This method directly quantifies the enzymatic activity of calcineurin in cell lysates. The assay measures the dephosphorylation of a specific substrate by calcineurin, and the inhibition of this activity by CsA is determined. A common approach involves a colorimetric assay where the amount of released free phosphate (B84403) is proportional to calcineurin activity.
Experimental Protocol
-
Cell Lysate Preparation:
-
Culture the new cell line to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for a specified duration.
-
Harvest the cells and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cellular proteins, including calcineurin.
-
Determine the total protein concentration of the lysate for normalization.
-
-
Phosphatase Assay:
-
Use a commercial calcineurin phosphatase activity assay kit or prepare the necessary reagents. These kits typically provide a specific phosphopeptide substrate (e.g., RII phosphopeptide).[7]
-
In a 96-well plate, add a defined amount of cell lysate to each well.
-
Include positive controls (recombinant active calcineurin) and negative controls (lysate with a potent calcineurin inhibitor like EGTA to chelate calcium).[7]
-
Initiate the reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for 30-60 minutes to allow for dephosphorylation.
-
Stop the reaction and measure the released free phosphate using a colorimetric reagent such as Malachite Green.[7]
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate to quantify the amount of phosphate released in each sample.
-
Calculate the specific activity of calcineurin (e.g., in pmol of phosphate released per minute per mg of total protein).
-
Compare the calcineurin activity in CsA-treated samples to the vehicle-treated control to determine the percentage of inhibition.
-
Sample Data Presentation
| Treatment Group | Calcineurin Activity (pmol/min/mg) | % Inhibition |
| Vehicle Control | 150.5 ± 12.3 | 0% |
| This compound (1 µM) | 45.2 ± 5.1 | 70% |
| This compound (10 µM) | 15.8 ± 2.9 | 89.5% |
| EGTA Control | 5.3 ± 1.1 | 96.5% |
Method 2: NFAT Reporter Gene Assay
This method provides a functional readout of the calcineurin signaling pathway by measuring the transcriptional activity of NFAT. A reporter gene, such as luciferase or green fluorescent protein (GFP), is placed under the control of an NFAT-responsive promoter. Inhibition of calcineurin by CsA prevents NFAT translocation to the nucleus and subsequent activation of the reporter gene, leading to a quantifiable decrease in the reporter signal.
Experimental Protocol
-
Generation of a Stable Reporter Cell Line:
-
Transfect the new cell line with a plasmid vector containing a reporter gene (e.g., firefly luciferase) driven by multiple copies of the NFAT response element.
-
Select for stably transfected cells using an appropriate selection marker (e.g., puromycin, neomycin).
-
Expand and validate a clonal cell line that shows a robust and reproducible reporter signal upon stimulation.
-
-
Cell Treatment and Stimulation:
-
Seed the stable NFAT reporter cell line in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist to induce calcium influx and activate the calcineurin-NFAT pathway (e.g., ionomycin (B1663694) in combination with phorbol (B1677699) 12-myristate 13-acetate (PMA)).[8]
-
Include unstimulated controls to determine the basal reporter activity.
-
-
Reporter Gene Assay:
-
After an appropriate incubation period (typically 6-24 hours), lyse the cells.
-
If using a luciferase reporter, add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the luciferase activity.[9][10]
-
If using a GFP reporter, measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
-
Data Analysis:
-
Normalize the reporter signal to cell viability or a co-transfected control reporter if necessary.
-
Calculate the fold induction of reporter activity in stimulated cells compared to unstimulated cells.
-
Determine the dose-dependent inhibition of NFAT reporter activity by this compound.
-
Sample Data Presentation
| Treatment Group | Stimulant | Normalized Luciferase Activity (RLU) | % Inhibition of Stimulated Response |
| Vehicle Control | None | 1,500 ± 250 | - |
| Vehicle Control | Ionomycin + PMA | 55,000 ± 4,500 | 0% |
| This compound (1 µM) | Ionomycin + PMA | 12,000 ± 1,800 | 79.4% |
| This compound (10 µM) | Ionomycin + PMA | 2,500 ± 400 | 97.2% |
Comparison of Methods
| Feature | Calcineurin Phosphatase Activity Assay | NFAT Reporter Gene Assay |
| Principle | Direct measurement of enzyme activity | Functional readout of a downstream signaling event |
| Pros | - Direct evidence of target engagement- Does not require genetic modification of cells- Rapid assay time | - Measures the entire pathway's integrity- High-throughput screening friendly- High sensitivity |
| Cons | - May not reflect the in-cell physiological context- Can be influenced by other phosphatases | - Requires generation of a stable cell line- Indirect measure of calcineurin activity- Potential for off-target effects influencing the reporter |
Visualizing the Molecular Pathway and Experimental Workflows
Caption: Calcineurin-NFAT signaling and this compound inhibition.
References
- 1. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Inhibition of calcineurin by this compound exerts multiple effects on human melanoma cell lines HT168 and WM35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. A Calcineurin-Independent Mechanism of Angiogenesis Inhibition by a Nonimmunosuppressive Cyclosporin A Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]
The Synergistic Dance of Cyclosporine A: A Comparative Guide to Combination Immunosuppressive Therapies
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of immunosuppressive agents is paramount. Cyclosporine A (CsA), a cornerstone of immunosuppressive therapy for decades, is rarely used in isolation. Its efficacy and safety profile can be significantly enhanced when combined with other agents, a strategy that leverages synergistic mechanisms to improve patient outcomes in transplantation and autoimmune diseases. This guide provides a comprehensive comparison of CsA-based combination therapies, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
This compound, a calcineurin inhibitor, primarily exerts its effect by blocking the activation of T-lymphocytes. However, its therapeutic window is narrow, and high doses are associated with significant toxicities, most notably nephrotoxicity.[1][2] Combining CsA with other immunosuppressants that act on different targets within the immune cascade allows for lower doses of CsA, thereby mitigating its adverse effects while achieving potent immunosuppression. This guide will delve into the synergistic combinations of CsA with mycophenolate mofetil, mTOR inhibitors (sirolimus and everolimus), and the fellow calcineurin inhibitor, tacrolimus (B1663567).
This compound and Mycophenolate Mofetil: A Partnership in Proliferation Inhibition
Mycophenolate mofetil (MMF) is a potent, reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of purine (B94841) nucleotides.[3] This mechanism selectively targets proliferating B and T-lymphocytes, which are highly dependent on this pathway for their expansion. The synergy between CsA and MMF arises from their complementary actions: CsA prevents the initial activation of T-cells, while MMF inhibits the proliferation of those that may escape the initial blockade.
Animal studies have demonstrated a synergistic effect of MMF and CsA in preventing acute graft-versus-host disease (GVHD) after allogeneic bone marrow transplantation.[3] Clinical studies have further supported the feasibility and efficacy of this combination.
Table 1: Clinical Outcomes of CsA and MMF Combination Therapy
| Indication | Patient Population | CsA + MMF Group | Control Group (CsA + Methotrexate) | Outcome | Reference |
| GVHD Prophylaxis (Allogeneic Blood Stem Cell Transplantation) | 14 patients | Acute GVHD ≥ grade II: 46.5% | Acute GVHD ≥ grade II: 60% | The combined administration of MMF and CsA was shown to be feasible. | [3] |
| GVHD Prophylaxis (Myeloablative Allogeneic HCT) | 174 patients | Grade 3-4 Acute GVHD: 17% | Grade 3-4 Acute GVHD: 12% | MMF+CSA was associated with an increased risk of severe grade 3-4 acute GVHD in multivariable analysis. However, patients receiving MMF + CSA had more rapid neutrophil and platelet recovery, a lower incidence of severe mucositis, and shorter hospital stays. | [4] |
Experimental Protocol: Pilot Study of MMF and CsA for GVHD Prophylaxis
-
Objective: To evaluate the feasibility of combined MMF and CsA for GVHD prophylaxis after allogeneic blood stem cell transplantation.[3]
-
Study Population: 14 patients who received grafts from HLA-compatible siblings.[3]
-
Treatment Regimen:
-
Control Group: 15 patients treated with a combination of CsA and methotrexate (B535133).[3]
-
Monitoring: Plasma levels of mycophenolic acid (MPA) and its glucuronide were measured by high-performance liquid chromatography.[3]
-
Primary Endpoints: Trilineage engraftment and incidence of acute GVHD.[3]
This compound with mTOR Inhibitors: Sirolimus and Everolimus (B549166)
Sirolimus (rapamycin) and its derivative everolimus are mammalian target of rapamycin (B549165) (mTOR) inhibitors. They act at a later stage in T-cell activation than CsA, blocking the signal transduction pathways initiated by cytokine receptors, particularly interleukin-2 (B1167480) (IL-2).[5] This dual blockade of T-cell activation and proliferation pathways leads to a potent synergistic immunosuppressive effect.
The combination of CsA with an mTOR inhibitor allows for a reduction in the CsA dose, which can help to mitigate its nephrotoxic effects.[5][6]
Table 2: Clinical Outcomes of CsA and Sirolimus/Everolimus Combination Therapy
| Indication | Patient Population | CsA + Sirolimus/Everolimus Group | Control Group | Outcome | Reference |
| Renal Transplantation | ~1300 patients | Significantly delayed onset and reduced incidence of acute rejection episodes compared to azathioprine (B366305) or placebo groups. | CsA + Prednisone + Azathioprine or Placebo | The addition of sirolimus to a CsA-Prednisone regimen yielded a durable immunosuppressive effect. However, hyperlipidemia required continued management. | [7] |
| Primary Membranous Nephropathy | 74 patients | Composite remission at 12 months: 72%. Immunological remission at 6 months: 70%. | Cyclosporine monotherapy | Composite remission at 12 months: 67%. Immunological remission at 6 months: 20%. | The combination was noninferior in clinical remission and superior in immunological remission and kidney function preservation. |
| Renal Transplantation | 40 patients | Incidence of acute allograft rejection: 7.5% | Historical cohort (CsA + Prednisone): 32% | The addition of sirolimus potentiated the immunosuppressive effects of a CsA-based regimen. | [8] |
Experimental Protocol: Randomized Controlled Trial of Sirolimus and CsA in Primary Membranous Nephropathy
-
Objective: To compare the efficacy and safety of sirolimus plus cyclosporine versus cyclosporine monotherapy in patients with primary membranous nephropathy (MN).[9][10]
-
Study Population: 74 patients with biopsy-proven primary MN and persistent proteinuria > 3.5 g/d.[9][10]
-
Randomization: Participants were randomly assigned (1:1) to receive either sirolimus plus cyclosporine or cyclosporine monotherapy for 12 months.[9][10]
-
Primary Endpoint: Composite remission rate at 12 months.[9]
-
Secondary Endpoints: Immunological remission (anti-phospholipase A2 receptor antibody conversion) and change in estimated glomerular filtration rate (eGFR).[9][10]
This compound and Tacrolimus: A Cautionary Tale of Redundancy and Toxicity
Both this compound and tacrolimus are calcineurin inhibitors, sharing the same primary mechanism of action.[11][12][13] They bind to different intracellular proteins (cyclophilin for CsA and FK-binding protein for tacrolimus), but the resulting complex in both cases inhibits the phosphatase activity of calcineurin.[12][14] This prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a crucial step for its translocation to the nucleus and subsequent transcription of IL-2.
Given their identical downstream target, the concurrent use of CsA and tacrolimus is generally not recommended.[11][12] The combination does not offer a synergistic therapeutic benefit but leads to additive and potentially synergistic toxicity, most notably a significantly increased risk of severe nephrotoxicity.[11][12]
Table 3: Comparison of this compound and Tacrolimus
| Feature | This compound | Tacrolimus | Reference |
| Mechanism of Action | Calcineurin Inhibitor | Calcineurin Inhibitor | [11][12][13] |
| Intracellular Binding Protein | Cyclophilin | FK-binding protein 12 (FKBP12) | [12][14] |
| Primary Target | Calcineurin | Calcineurin | [11][12] |
| Combination Therapy | Generally not recommended due to overlapping toxicity | Generally not recommended due to overlapping toxicity | [11][12] |
| Key Toxicities | Nephrotoxicity, neurotoxicity, hepatotoxicity, hypertension | Nephrotoxicity, neurotoxicity, increased risk of diabetes | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and relationships described, the following diagrams are provided.
Caption: Calcineurin signaling pathway and points of inhibition by CsA and Tacrolimus.
Caption: The mTOR signaling pathway and its inhibition by Sirolimus/Everolimus.
Caption: A generalized workflow for a randomized controlled clinical trial.
Conclusion
The strategic combination of this compound with other immunosuppressive agents represents a cornerstone of modern immunosuppressive therapy. The synergistic pairing of CsA with mycophenolate mofetil or mTOR inhibitors allows for enhanced efficacy with a reduction in dose-limiting toxicities. In contrast, the combination of CsA with another calcineurin inhibitor like tacrolimus is generally avoided due to the significant risk of cumulative toxicity without additional therapeutic benefit. A thorough understanding of the mechanisms of action and the clinical data supporting these combination therapies is essential for the continued development of safer and more effective immunosuppressive regimens.
References
- 1. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 2. Psoriasis - Treatment - NHS [nhs.uk]
- 3. Mycophenolate mofetil and cyclosporine as graft-versus-host disease prophylaxis after allogeneic blood stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporine in combination with mycophenolate mofetil versus methotrexate for graft versus host disease prevention in myeloablative HLA-identical sibling donor allogeneic hematopoietic cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Two-year results of multicenter phase III trials on the effect of the addition of sirolimus to cyclosporine-based immunosuppressive regimens in renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunosuppressive effects and safety of a sirolimus/cyclosporine combination regimen for renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of sirolimus combined with cyclosporine in primary membranous nephropathy: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of sirolimus combined with cyclosporine in primary membranous nephropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tacrolimus and Cyclosporine Interaction: Important Safety Information | empathia.ai [empathia.ai]
- 12. Cyclosporine and Tacrolimus Interaction: Important Safety Information | empathia.ai [empathia.ai]
- 13. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
Cyclosporine A vs. Sirolimus: A Head-to-Head Comparison in T-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunosuppressive agents, Cyclosporine A and sirolimus stand out for their potent effects on T-lymphocyte function. While both are mainstays in clinical practice to prevent organ transplant rejection and treat autoimmune diseases, their mechanisms of action and impact on T-cell proliferation are distinct. This guide provides an objective, data-driven comparison of this compound and sirolimus, focusing on their effects on T-cell proliferation, to aid researchers and drug development professionals in their work.
Mechanisms of Action: A Tale of Two Pathways
This compound and sirolimus exert their immunosuppressive effects by interrupting different intracellular signaling cascades that are crucial for T-cell activation and proliferation.
This compound primarily targets the calcineurin-NFAT signaling pathway.[1][2][3] Upon T-cell receptor (TCR) activation, intracellular calcium levels rise, activating calcineurin, a serine/threonine phosphatase.[3] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation into the nucleus.[1] Once in the nucleus, NFAT upregulates the transcription of genes essential for T-cell activation, most notably Interleukin-2 (IL-2).[1][2] this compound, by binding to its intracellular receptor cyclophilin, forms a complex that inhibits calcineurin's phosphatase activity.[1][3] This blockade prevents NFAT dephosphorylation and nuclear translocation, thereby halting IL-2 production and subsequent T-cell proliferation.[1][2]
Sirolimus (also known as rapamycin) acts on the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and proliferation.[4][5][6] Sirolimus binds to the intracellular protein FKBP-12 (FK506-binding protein 12).[4][6] The resulting sirolimus-FKBP-12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[6] The inhibition of mTORC1 blocks downstream signaling required for cell cycle progression, specifically arresting the cell cycle at the G1 to S phase transition.[5][7] This prevents T-cells from proliferating in response to cytokine signaling, such as that from IL-2.[7]
Quantitative Comparison of Inhibitory Effects
The potency of this compound and sirolimus in inhibiting T-cell proliferation is typically quantified by their half-maximal inhibitory concentration (IC50). It is important to note that IC50 values can vary significantly based on the experimental conditions, including the cell type, stimulation method, and proliferation assay used.
| Drug | Cell Type | Stimulation | Assay | IC50 | Reference |
| This compound | Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin (PHA) | T-cell proliferation assay | 294 µg/L (approximately 244 nM) | [8] |
| This compound | Human T-cells | Allergen | Proliferation Assay | Concentration-dependent inhibition observed | [9] |
| Sirolimus | Human CMV-specific CD8+ T-cells | CMVpp65 peptide | T-cell expansion assay | 10 ng/mL (approximately 10.9 nM) | [10] |
| Sirolimus | Rat Whole Blood | Mitogen | Lymphocyte proliferation assay | Synergistic inhibition with this compound observed at 0.25-25 nM | [11] |
Disclaimer: The IC50 values presented are from different studies with varying experimental setups and are not a direct head-to-head comparison.
Signaling Pathway Diagrams
Caption: this compound Signaling Pathway.
Caption: Sirolimus Signaling Pathway.
Experimental Protocols
A robust method for comparing the inhibitory effects of this compound and sirolimus on T-cell proliferation is the Carboxyfluorescein succinimidyl ester (CFSE) proliferation assay.
Protocol: T-Cell Proliferation Assay using CFSE
1. Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
CFSE staining solution (e.g., 5 mM stock in DMSO).
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 coated beads or Phytohaemagglutinin (PHA)).
-
This compound and sirolimus stock solutions (in DMSO or ethanol).
-
96-well round-bottom culture plates.
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Flow cytometer.
2. Experimental Workflow:
Caption: Experimental Workflow for T-Cell Proliferation Assay.
3. Detailed Methodology:
-
Cell Preparation: Isolate PBMCs from heparinized whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). Wash the cells twice with PBS.
-
CFSE Labeling: Resuspend PBMCs at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. Wash the cells twice with complete medium.
-
Cell Culture and Treatment: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate. Prepare serial dilutions of this compound and sirolimus in complete medium and add 50 µL to the respective wells. Include a vehicle control (the solvent used for the drug stocks).
-
T-Cell Stimulation: Add 50 µL of the T-cell stimulation reagent (e.g., anti-CD3/anti-CD28 beads at the manufacturer's recommended concentration) to each well.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and wash them with FACS buffer. If desired, stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) for 30 minutes on ice. Wash the cells again and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population based on forward and side scatter, and then on the T-cell population (e.g., CD3+). Analyze the CFSE fluorescence histogram. As cells divide, the CFSE fluorescence intensity is halved with each generation. The percentage of proliferated cells and the proliferation index can be calculated using appropriate software. The IC50 values for each drug can be determined by plotting the percentage of inhibition of proliferation against the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound and sirolimus are both potent inhibitors of T-cell proliferation, but they achieve this through distinct molecular mechanisms. This compound acts early in the T-cell activation cascade by inhibiting calcineurin and preventing the production of IL-2. In contrast, sirolimus acts later by blocking the mTOR pathway, thereby inhibiting the cellular response to IL-2 and arresting the cell cycle. The choice of which agent to use in a research setting will depend on the specific scientific question being addressed. For example, to study the effects of IL-2 independent proliferation, sirolimus might be the more appropriate tool. Conversely, to investigate the initial stages of T-cell activation, this compound would be more suitable. The provided experimental protocol offers a robust framework for directly comparing the efficacy of these and other immunomodulatory compounds on T-cell proliferation.
References
- 1. Calcium-NFAT transcriptional signalling in T cell activation and T cell exhaustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 7. Item - Schematic overview of the intracellular calcineurin pathway in T cells and amplification of the NFATc1/A isoform [11]. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 9. The immunomodulatory drugs cyclosporin A, mycophenolate mofetil, and sirolimus (rapamycin) inhibit allergen-induced proliferation and IL-5 production by PBMCs from atopic asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pretransplant pharmacodynamic analysis of immunosuppressive agents using CFSE-based T-cell proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of sirolimus- or cyclosporine-based immunosuppression effects on T-cell subsets in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Cyclosporine A Immunoassays: A Guide to Metabolite Cross-Reactivity
For researchers, scientists, and drug development professionals, accurate measurement of Cyclosporine A (CsA) is paramount for therapeutic drug monitoring and clinical research. However, the presence of CsA metabolites can significantly interfere with immunoassay results, leading to potential misinterpretation of patient data. This guide provides a comprehensive comparison of commonly used immunoassays, focusing on the cross-reactivity of key CsA metabolites, supported by experimental data and detailed protocols.
The accurate quantification of the parent drug, this compound, is often complicated by the structural similarity of its numerous metabolites. These metabolites can be recognized by the antibodies used in immunoassays, leading to an overestimation of the actual CsA concentration. The degree of this cross-reactivity varies significantly across different immunoassay platforms, a critical factor to consider when selecting a monitoring method. High-performance liquid chromatography (HPLC) is considered the gold standard for specific measurement of the parent drug, but its time-consuming nature makes immunoassays a more practical choice for many laboratories.[1][2]
Comparative Analysis of Immunoassay Cross-Reactivity
The cross-reactivity of CsA metabolites is a significant variable among different immunoassay technologies. Polyclonal assays generally exhibit greater cross-reactivity compared to monoclonal assays.[3][4] The following tables summarize the percentage of cross-reactivity for major CsA metabolites in various commercial immunoassays.
Table 1: Cross-Reactivity of Major this compound Metabolites in Various Immunoassays
| Metabolite | Abbott TDx (Polyclonal FPIA) | Abbott TDx (Monoclonal FPIA) | Syva EMIT | DiaSorin | CYCLO-Trac (RIA) |
| AM1 (M17) | 50-116% | ~7.1% | No Detectable | - | Minimal |
| AM9 (M1) | 14-44% | ~18.2% | ~9.2% | - | Minimal |
| AM4N | - | - | - | - | Minimal |
| AM19 | - | - | - | - | Minimal |
| AM1c | - | - | - | - | Minimal |
| AM1c9 | - | - | - | - | Minimal |
| AM4n9 | - | - | - | - | Minimal |
Data compiled from multiple sources.[1][3][4][5][6] Note that cross-reactivity can vary between studies and assay lots.
Table 2: Ranges of Cross-Reactivity for Various Metabolites in Polyclonal Immunoassays
| Metabolite | Abbott TDx (FPIA) | Incstar Cyclo-Trac (RIA) | Sandoz (RIA) |
| M1 (AM9) | 14-44% | - | - |
| M8 | 9-20% | - | - |
| M13 | 13-26% | - | - |
| M17 (AM1) | 50-116% | - | - |
| M18 | 17-79% | - | - |
| M21 | 4-54% | - | - |
| M25 | <1-52% | - | - |
| M26 | <1-29% | - | - |
| M203-218 | 7-51% | - | - |
Source: Adapted from a study comparing three polyclonal immunoassays.[3][4] The Abbott's antiserum showed the greatest affinity for metabolites, while the Sandoz antiserum had the least.
The introduction of newer automated immunoassays, such as the Antibody Conjugated Magnetic Immunoassay (ACMIA) and Chemiluminescent Microparticle Immunoassay (CMIA), has aimed to improve specificity. For instance, the ARCHITECT Cyclosporine assay (a CMIA technology) utilizes a manual pretreatment step to lyse and extract the whole blood sample, which can help in reducing interferences.[7]
Understanding the Implications of Cross-Reactivity
The clinical significance of metabolite cross-reactivity remains a topic of discussion. Some metabolites, such as AM1 and AM9, exhibit minor immunosuppressive activity (around 10-15% of the parent drug).[5] Therefore, some argue that their inclusion in the measurement might reflect the total immunosuppressive load. However, for precise pharmacokinetic monitoring and to avoid potential toxicity, specific measurement of the parent drug is often preferred.[1][8] It is crucial to note that values obtained with different assay methods cannot be used interchangeably due to these differences in cross-reactivity.[9]
Experimental Protocols for Determining Cross-Reactivity
The standard method for evaluating the cross-reactivity of CsA metabolites in an immunoassay involves the following steps:
-
Preparation of Samples: Drug-free whole blood samples are spiked with a known concentration of a specific this compound metabolite. The FDA recommends spiking metabolites to a final concentration of at least 1000 ng/mL for cyclosporine.[9] A control sample of drug-free whole blood without any added metabolite is also prepared.
-
Immunoassay Analysis: The spiked and control samples are then analyzed using the immunoassay , following the manufacturer's instructions.
-
Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = [ (Apparent Concentration in Spiked Sample - Apparent Concentration in Control Sample) / Concentration of Spiked Metabolite ] x 100
This protocol is a standard approach cited in multiple studies and regulatory guidance documents.[7][9]
Visualizing the Concepts
To better understand the underlying principles, the following diagrams illustrate a typical immunoassay workflow and the concept of antibody-metabolite cross-reactivity.
Caption: A generalized workflow for a this compound immunoassay.
Caption: The principle of antibody cross-reactivity with CsA metabolites.
References
- 1. Cyclosporine metabolite cross-reactivity in different cyclosporine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of five cyclosporin immunoassays with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three commercial polyclonal immunoassays for cyclosporine in whole blood compared: 2. Cross-reactivity of the antisera with cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Cyclosporin assays, metabolite cross-reactivity, and pharmacokinetic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporine and Tacrolimus Assays - Class II Special Controls Guidance Document for Industry and FDA | FDA [fda.gov]
Cyclosporine A: A Comparative Analysis of its Efficacy in a Steroid-Resistant Autoimmune Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclosporine A's (CsA) performance against other alternatives in the context of steroid-resistant autoimmune models. The information presented is supported by experimental data from both preclinical and clinical studies, offering valuable insights for researchers and professionals in the field of immunology and drug development.
Abstract
Corticosteroids are the first-line therapy for many autoimmune diseases, but a significant portion of patients develop resistance, posing a major clinical challenge. This compound, a calcineurin inhibitor, has emerged as a key therapeutic alternative in such cases. This guide delves into the efficacy of this compound in steroid-resistant autoimmune models, presenting a comparative analysis with other treatments, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action of this compound
This compound exerts its immunosuppressive effects primarily by inhibiting the activation of T-cells, which are crucial players in the immune response that underlies autoimmune diseases.[1] It achieves this by binding to the intracellular protein cyclophilin.[1] The resulting this compound-cyclophilin complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent phosphatase.[2]
The inhibition of calcineurin is the pivotal step in CsA's mechanism. Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][2] When dephosphorylated, NFAT translocates to the nucleus and initiates the transcription of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[1][2] IL-2 is a potent T-cell growth factor, essential for the proliferation and differentiation of T-cells.[2]
By blocking calcineurin, this compound prevents NFAT dephosphorylation, keeping it in the cytoplasm and thereby halting the production of IL-2 and other inflammatory cytokines like IL-4, interferon-gamma, and TNF-alpha.[1][2] This ultimately dampens the T-cell mediated immune response.
Signaling Pathway Diagram
References
A Researcher's Guide to Cyclosporine A: A Comparative Analysis of Commercial Formulations
For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount to obtaining reliable and reproducible experimental results. Cyclosporine A (CsA), a potent calcineurin inhibitor and a cornerstone of immunosuppressive research, is available from numerous commercial suppliers. However, variations in purity and biological activity can exist between different sources, potentially impacting experimental outcomes. This guide provides a comparative framework for evaluating this compound from various commercial suppliers, supported by detailed experimental protocols and illustrative data.
Executive Summary
This guide outlines key quality control experiments to assess the purity and potency of this compound from different commercial sources. Due to the limited availability of direct, publicly accessible comparative studies on CsA from various chemical suppliers, this analysis utilizes a representative framework and hypothetical data to illustrate the comparative process. The methodologies provided are established and widely used for the characterization of CsA and its analogs.
Data Presentation: Purity and Potency Comparison
The following tables summarize hypothetical quantitative data for this compound from three representative commercial suppliers (Supplier X, Supplier Y, and Supplier Z). These tables are intended to serve as a template for researchers to populate with their own experimental data.
Table 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
| Supplier | Lot Number | Purity (%) by HPLC (Area Normalization) | Major Impurity (%) |
| Supplier X | X-001 | 99.5 | 0.3 |
| Supplier Y | Y-002 | 98.8 | 0.8 |
| Supplier Z | Z-003 | 99.7 | 0.2 |
Table 2: In Vitro Potency Analysis
| Supplier | Lot Number | Calcineurin Phosphatase Inhibition IC50 (nM) | Jurkat T-cell IL-2 Secretion Inhibition IC50 (nM) | Mixed Lymphocyte Reaction (MLR) Inhibition IC50 (nM) |
| Supplier X | X-001 | 8.2 | 15.5 | 25.1 |
| Supplier Y | Y-002 | 10.5 | 20.1 | 32.8 |
| Supplier Z | Z-003 | 7.9 | 14.8 | 24.5 |
Mechanism of Action: The Calcineurin-NFAT Signaling Pathway
This compound exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway, a critical cascade in T-cell activation.[1] An increase in intracellular calcium (Ca2+) activates calmodulin, which in turn binds to and activates calcineurin, a serine/threonine phosphatase.[1] Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation into the nucleus.[1] In the nucleus, NFAT acts as a transcription factor, inducing the expression of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2), which are essential for T-cell proliferation and activation.[1] this compound first forms a complex with the intracellular protein cyclophilin.[1] This CsA-cyclophilin complex then binds to calcineurin, sterically hindering its phosphatase activity and thereby preventing NFAT dephosphorylation and subsequent T-cell activation.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound powder.
Methodology:
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in methanol (B129727). Create a series of dilutions to generate a calibration curve (e.g., 10-200 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve this compound from each supplier in methanol to a known concentration (e.g., 100 µg/mL).
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions. Purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area in the chromatogram.
In Vitro Potency Assays
This assay directly measures the ability of this compound to inhibit the enzymatic activity of calcineurin.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound from each supplier.
-
Reaction Setup: In a 96-well plate, combine recombinant human calcineurin, calmodulin, CaCl2, recombinant human cyclophilin, and the this compound dilutions.[3]
-
Pre-incubation: Incubate the plate for 10-15 minutes at 30°C to allow for the formation of the inhibitory complex.[3]
-
Reaction Initiation: Add a phosphopeptide substrate (e.g., RII phosphopeptide) to each well to start the dephosphorylation reaction.[3]
-
Incubation: Incubate for a defined period (e.g., 20-30 minutes) at 30°C.[3]
-
Detection: Stop the reaction and measure the amount of free phosphate (B84403) released using a malachite green-based detection reagent.[3]
-
Analysis: Calculate the percentage of calcineurin inhibition for each CsA concentration and determine the IC50 value using non-linear regression analysis.
This assay measures the functional consequence of calcineurin inhibition in a T-cell line.
Methodology:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.
-
Assay Setup: Plate Jurkat cells in a 96-well plate. Add serial dilutions of this compound from each supplier and incubate for 1 hour.
-
Stimulation: Stimulate the cells with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) to activate T-cell signaling and induce IL-2 production.[4]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
IL-2 Measurement: Collect the cell culture supernatant and measure the concentration of secreted IL-2 using an ELISA kit according to the manufacturer's protocol.
-
Analysis: Calculate the percentage of IL-2 secretion inhibition for each CsA concentration and determine the IC50 value.
The MLR is a robust in vitro assay that mimics the alloantigen recognition that leads to graft rejection, providing a physiologically relevant measure of immunosuppressive activity.[5]
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Assay Setup (One-Way MLR):
-
Stimulator Cells: Treat PBMCs from one donor with mitomycin C or irradiation to prevent their proliferation.
-
Responder Cells: Label PBMCs from the second donor with a proliferation-tracking dye (e.g., CFSE).
-
Co-culture the stimulator and responder cells in a 96-well plate.
-
-
Treatment: Add serial dilutions of this compound from each supplier to the co-cultures.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement: Measure the proliferation of the responder cells by quantifying the dilution of the CFSE dye using flow cytometry.
-
Analysis: Calculate the percentage of proliferation inhibition for each CsA concentration and determine the IC50 value.
Conclusion
The selection of a high-quality this compound is critical for the success of immunological research. While this guide presents a framework using hypothetical data, it underscores the importance of conducting in-house validation of critical reagents. By employing standardized assays for purity and in vitro potency, researchers can ensure the reliability and consistency of their this compound source, leading to more robust and reproducible scientific findings. It is recommended to perform these validation experiments on new lots of this compound to ensure lot-to-lot consistency.
References
Validating Cyclosporine A as a Mitochondrial Permeability Transition Pore (mPTP) Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening is a critical event in various forms of cell death, including apoptosis and necrosis.[1][2] Consequently, the mPTP has emerged as a significant therapeutic target for a range of pathologies, including ischemia-reperfusion injury, neurodegenerative diseases, and certain cancers.[3][4] Cyclosporine A (CsA), a well-known immunosuppressant, is a widely used inhibitor of the mPTP.[5][6] This guide provides a comprehensive comparison of CsA with other mPTP inhibitors, supported by experimental data and detailed protocols to aid researchers in validating its use.
Mechanism of Action: this compound and the mPTP
This compound exerts its mPTP inhibitory effect by binding to the mitochondrial matrix protein cyclophilin D (CypD).[1][5][6] Under conditions of cellular stress, such as high matrix Ca2+ and oxidative stress, CypD is thought to interact with components of the mPTP, promoting its opening.[7][8] By binding to CypD, CsA prevents this interaction, thereby inhibiting pore formation and subsequent mitochondrial swelling, collapse of the mitochondrial membrane potential, and release of pro-apoptotic factors.[1][7]
It is crucial to note that the immunosuppressive effects of CsA are mediated through its binding to a different cyclophilin, cyclophilin A, which in turn inhibits calcineurin.[1] This lack of specificity is a significant consideration in experimental design and therapeutic development.
Comparative Analysis of mPTP Inhibitors
Several other compounds have been developed to overcome the limitations of CsA, primarily its immunosuppressive activity. This section compares CsA with prominent alternatives.
| Inhibitor | Target | Key Characteristics | Immunosuppressive | Reference |
| This compound (CsA) | Cyclophilin D (CypD) | Potent mPTP inhibitor, well-characterized. | Yes | [5][6] |
| Sanglifehrin A (SfA) | Cyclophilin D (CypD) | Binds to a different site on CypD than CsA; potent inhibitor. | No | [5][9] |
| NIM811 | Cyclophilin D (CypD) | Non-immunosuppressive derivative of CsA; equipotent to CsA. | No | [10][11][12] |
| JW47 | Cyclophilin D (CypD) | Mitochondrially-targeted CsA analog with reduced cellular toxicity. | Minimal | [3][13] |
| ER-000444793 | mPTP (CypD-independent) | Potent inhibitor with an IC50 of 2.8 µM; mechanism is independent of CypD. | Not reported | [14] |
Experimental Validation of mPTP Inhibition
Validating the efficacy of CsA and its analogs as mPTP inhibitors requires robust experimental protocols. Below are detailed methodologies for key assays.
Mitochondrial Swelling Assay
This assay directly measures the increase in mitochondrial volume due to the influx of solutes and water following mPTP opening.
Protocol:
-
Isolate mitochondria from the tissue or cells of interest using differential centrifugation.
-
Resuspend the mitochondrial pellet in a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM succinate, 2 µM rotenone, pH 7.4).
-
Add the mitochondrial suspension to a cuvette in a spectrophotometer.
-
Pre-incubate the mitochondria with the desired concentration of CsA or other inhibitors for a specified time (e.g., 1-5 minutes).
-
Induce mPTP opening by adding a Ca2+ salt (e.g., 200 µM CaCl2).
-
Monitor the decrease in absorbance at 540 nm over time, which corresponds to mitochondrial swelling.
Mitochondrial Membrane Potential (ΔΨm) Measurement
The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential. This can be monitored using fluorescent dyes like JC-1 or TMRE.
Protocol using JC-1:
-
Culture cells to the desired confluency.
-
Treat the cells with CsA or other inhibitors for the desired time and concentration.
-
Induce mPTP opening with an appropriate stimulus (e.g., a calcium ionophore like A23187 or an oxidative stressor like H2O2).
-
Incubate the cells with JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Analyze the fluorescence using a flow cytometer or fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with depolarized mitochondria due to mPTP opening, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mPTP opening.[1]
Calcein-Cobalt Assay
This assay assesses the permeability of the inner mitochondrial membrane to small molecules.
Protocol:
-
Load cells with Calcein-AM, a fluorescent dye that becomes trapped in all cellular compartments, including mitochondria.
-
Add CoCl2 to the extracellular medium. Co2+ quenches cytosolic calcein (B42510) fluorescence but cannot cross the inner mitochondrial membrane.
-
Treat the cells with CsA or other inhibitors.
-
Induce mPTP opening.
-
Upon mPTP opening, Co2+ enters the mitochondrial matrix and quenches the mitochondrial calcein fluorescence.
-
The loss of mitochondrial fluorescence, indicative of mPTP opening, can be monitored by fluorescence microscopy.[1][2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Signaling pathway of mPTP inhibition by this compound and its analogs.
References
- 1. This compound suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Mitochondrial Permeability Transition and Improves Mitochondrial Respiratory Function in Cardiomyocytes Isolated from Dogs With Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of the Mitochondrial Permeability Transition Pore Protects against Neurodegeneration in Experimental Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Inhibition of cyclophilin D by cyclosporin A promotes retinal ganglion cell survival by preventing mitochondrial alteration in ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Sanglifehrin A acts as a potent inhibitor of the mitochondrial permeability transition and reperfusion injury of the heart by binding to cyclophilin-D at a different site from cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative NIM811 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel mitochondrial transition pore inhibitor N-methyl-4-isoleucine cyclosporin is a new therapeutic option in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Selective Inhibition of the Mitochondrial Permeability Transition Pore Protects against Neurodegeneration in Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Cyclosporine A: A Comprehensive Guide to Safe Disposal in a Laboratory Setting
For Immediate Implementation: Essential Safety and Disposal Protocols
Cyclosporine A, a potent immunosuppressant widely utilized in research and clinical applications, is also classified as a hazardous and cytotoxic drug, necessitating stringent disposal procedures to protect laboratory personnel and the environment. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound and its associated waste materials, in line with regulatory standards. Adherence to these protocols is critical for ensuring a safe and compliant laboratory environment.
Immediate Safety and Handling Protocols
Before commencing any work with this compound, it is imperative to consult the material safety data sheet (MSDS) and be fully familiar with the potential hazards. All handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of aerosols.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is the first line of defense against exposure. The following should be worn at all times when handling this compound:
-
Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is recommended.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be used.
-
Respiratory Protection: For tasks with a high risk of aerosol generation, a NIOSH-approved respirator may be necessary.
This compound Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is crucial for safe and compliant disposal. All waste contaminated with this compound must be treated as hazardous waste.
| Waste Category | Description | Disposal Container |
| Unused/Expired this compound | Pure chemical, leftover stock solutions. | Designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware (Disposable) | Pipette tips, culture plates, gloves, absorbent paper, and other single-use items. | Labeled hazardous waste bags (often purple for cytotoxic waste) placed within a rigid, leak-proof secondary container. |
| Contaminated Labware (Reusable) | Glassware, spatulas, and other non-disposable equipment. | Must be decontaminated prior to washing and reuse. The rinsate is collected as hazardous waste. |
| Contaminated Sharps | Needles, syringes, scalpels, and other sharp instruments. | Designated, puncture-resistant sharps container specifically for cytotoxic waste (often yellow with a purple lid). Do not recap or bend needles.[1] |
| Spill Cleanup Materials | Absorbent pads, contaminated PPE, and other materials used to clean a this compound spill. | Sealed and labeled hazardous waste bags. |
Decontamination Protocol for Reusable Labware
A "triple rinse" method using a 70% ethanol (B145695) solution is the standard for decontaminating reusable labware that has come into contact with this compound. This procedure must be performed within a certified chemical fume hood.
Materials:
-
Three separate rinsing basins
-
70% ethanol solution
-
Designated hazardous waste container for collecting rinsate
Procedure:
-
Initial Rinse: Thoroughly rinse the contaminated labware with 70% ethanol, ensuring all surfaces are coated. Decant the ethanol rinsate into the designated hazardous waste container.
-
Second Rinse: Submerge the labware in the second basin containing fresh 70% ethanol. Agitate gently to ensure a thorough rinse. Decant the rinsate into the hazardous waste container.
-
Third Rinse: Repeat the process in the third basin with fresh 70% ethanol.
-
Final Cleaning: After the triple rinse, the labware can be washed with standard laboratory detergent and water.
-
Rinsate Disposal: The collected ethanol rinsate must be disposed of as hazardous chemical waste.
Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of this compound and associated contaminated materials.
Caption: Workflow for the safe disposal of this compound waste.
Logistical and Disposal Plan
Hazardous Waste Classification:
This compound is classified by the Environmental Protection Agency (EPA) as a hazardous waste.[2] When discarded, it carries the RCRA waste code U058 .[2][3] It is also included on the NIOSH list of antineoplastic and other hazardous drugs.[4][5][6][7]
Storage of Hazardous Waste:
-
All hazardous waste containers must be kept closed except when adding waste.
-
Containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.
-
Store waste in a designated, secure area away from incompatible materials.
Selection of a Disposal Vendor:
-
Only a licensed hazardous waste disposal vendor should be used for the transportation and final disposal of this compound waste.
-
Ensure the vendor is permitted to handle and transport cytotoxic and hazardous pharmaceutical waste.
Waste Manifest:
-
All shipments of hazardous waste must be accompanied by a hazardous waste manifest. This document tracks the waste from the point of generation to its final disposal facility ("cradle-to-grave").[8][9]
-
For hazardous waste pharmaceuticals, the manifest should include the word "PHARMS" in item 13 in lieu of the specific waste codes.[10]
-
A copy of the signed manifest must be retained for at least three years.[11]
Final Disposal Method:
The required method for the final disposal of this compound and other cytotoxic waste is high-temperature incineration .[1][12] This process should be carried out at a permitted hazardous waste incineration facility.
| Quantitative Disposal Data | Value/Requirement |
| Decontamination Rinse Solution | 70% Ethanol |
| Number of Decontamination Rinses | 3 (Triple Rinse) |
| Incineration Temperature | 800°C - 1200°C[1][13] |
| Waste Manifest Retention Period | At least 3 years[11] |
| EPA Hazardous Waste Code | U058[2][3] |
By implementing these comprehensive procedures, research facilities can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and minimizing environmental impact. Regular training on these protocols for all laboratory staff who handle this compound is essential.
References
- 1. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Download [lf-public.deq.utah.gov:443]
- 4. NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings [malsparo.com]
- 5. Antineoplastic & Other Hazardous Drugs in Healthcare, 2016 | NIOSH | CDC [cdc.gov]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. cdc.gov [cdc.gov]
- 8. Pharmaceutical Waste Certificate of Destruction | TriHaz Solutions [trihazsolutions.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. Considerations for Manifesting Hazardous Waste Pharmaceuticals - EHSLeaders [ehsleaders.org]
- 12. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclosporine A
Essential safety protocols and disposal plans for researchers, scientists, and drug development professionals working with Cyclosporine A, a potent immunosuppressant.
This compound is a powerful tool in research and medicine, primarily used as an immunosuppressant to prevent organ transplant rejection and treat various autoimmune diseases.[1][2] However, its potent biological activity also necessitates stringent safety measures to protect laboratory personnel from potential health risks. Classified as a Group 1 carcinogen to humans by the International Agency for Research on Cancer (IARC), this compound can be harmful if ingested, inhaled, or absorbed through the skin, potentially causing irritation to the gastrointestinal and respiratory tracts, skin, and eyes.[1] Exposure can lead to a range of adverse effects, including nausea, vomiting, tremors, elevated blood pressure, and damage to the liver and kidneys.[1] It may also have adverse reproductive effects.[1]
This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory professionals and the integrity of your research.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate personal protective equipment with robust engineering controls, is paramount when working with this compound.
| Control Type | Requirement | Rationale |
| Engineering Controls | ||
| Primary | Work with this compound must be conducted in a certified chemical fume hood.[1][3] | To minimize inhalation exposure to aerosols and dust. |
| Personal Protective Equipment (PPE) | ||
| Hand Protection | Wear two pairs of chemical-resistant nitrile gloves (double-gloving).[1][3] | To prevent skin absorption. Consult glove manufacturer for compatibility.[1] |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles are required.[1] | To protect eyes from splashes and aerosols. |
| Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes must be worn.[1] | To prevent skin contact with contaminated surfaces. |
| Respiratory Protection | A full-face particle respirator with N100 (US) cartridges should be used when the Permissible Exposure Limit (PEL) may be exceeded or when engineering controls are insufficient.[1] | As a last line of defense against inhalation, particularly during large spills or when generating dust. |
Procedural Guidance for Safe Handling
Adherence to standardized procedures is critical to minimize the risk of exposure during routine laboratory operations involving this compound.
Preparation and Handling:
-
Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly.[1] Lay down an absorbent work surface inside the hood to contain any potential spills.[3]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the compound.
-
Handling:
-
Hand Washing: Always wash hands thoroughly after removing gloves and before leaving the laboratory.[1][3]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C.[1]
-
Keep it away from incompatible substances such as oxidizing agents.[1]
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or accidental exposure.
Spill Response:
-
Minor Spills (<1 Liter):
-
Major Spills (>1 Liter):
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately and seek medical attention.[1]
-
Ingestion: Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Collection: All unused this compound and materials contaminated with it (e.g., gloves, absorbent pads, pipette tips) must be collected as hazardous waste.[3]
-
Waste Containers: Store hazardous waste in closed, properly labeled containers in a designated area.[1]
-
Sharps: Used needles and syringes should be disposed of in a designated sharps container for incineration.[3]
-
Decontamination of Glassware: Reusable glassware can be decontaminated by rinsing it three times with a 70% ethanol solution.[3]
-
Waste Pickup: Contact your institution's hazardous waste management service for collection and disposal.[1][3]
Workflow for Safe Handling of this compound
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
